Mal-PEG12-Boc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H63NO16/c1-35(2,3)52-34(39)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-32(37)4-5-33(36)38/h4-5H,6-31H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVSDMGPTZENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H63NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mal-PEG12-Boc: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG12-Boc is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug discovery. This in-depth technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. The molecule features a maleimide (B117702) group at one end, a Boc-protected amine at the other, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for the covalent linkage of biomolecules, such as proteins and peptides, to other molecules of interest, including therapeutic agents and imaging probes.
The maleimide group exhibits high reactivity and selectivity towards thiol groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[1] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, stepwise conjugation. It can be readily removed under acidic conditions to expose the primary amine for subsequent reactions.[2] The hydrophilic 12-unit PEG chain enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm between the conjugated entities.[3]
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5] The PEG linker in PROTACs, such as the one in this compound, plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.[3]
Chemical and Physical Properties
This compound is a well-defined, monodisperse compound, ensuring reproducibility in bioconjugation reactions. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H62N2O16 | [2] |
| Molecular Weight | 753.87 g/mol | [2] |
| Appearance | White to off-white solid or oil | N/A |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [6] |
| Storage | -20°C | [6] |
Applications
The primary application of this compound is in bioconjugation, leveraging the specific reactivity of the maleimide group towards thiols. This enables the site-specific modification of proteins and peptides at cysteine residues.
Key Applications Include:
-
PROTAC Synthesis: As a flexible linker to connect a target protein binder and an E3 ligase ligand.[2][4]
-
Antibody-Drug Conjugate (ADC) Development: For attaching cytotoxic drugs to antibodies.
-
Peptide and Protein Labeling: For the attachment of fluorescent dyes, biotin, or other reporter molecules.
-
Surface Modification: To functionalize surfaces with biomolecules for applications in biosensors and biomaterials.
Experimental Protocols
General Protocol for Protein Conjugation via Maleimide-Thiol Chemistry
This protocol outlines the general steps for conjugating this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the cysteine residue is in a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at room temperature. Remove excess TCEP using a desalting column.
-
-
This compound Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the this compound to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.
-
Deprotection of the Boc Group
To expose the terminal amine for further conjugation, the Boc group can be removed under acidic conditions.
Procedure:
-
Dissolve the this compound conjugated molecule in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
The resulting amine can be used in subsequent reactions, such as NHS ester chemistry.
Signaling Pathways and Workflows
PROTAC-Mediated Protein Degradation
This compound is a critical component in the construction of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a stepwise approach.
Caption: Stepwise synthesis of a PROTAC molecule using this compound.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and chemical biology. Its well-defined structure, heterobifunctional nature, and the inclusion of a hydrophilic PEG spacer make it an ideal linker for the synthesis of complex biomolecular conjugates, particularly PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in various research endeavors.
References
Mal-PEG12-Boc: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Mal-PEG12-Boc is a heterobifunctional linker of significant interest in the field of chemical biology and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, provides the necessary components for covalently linking a target protein ligand and an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.
Core Molecular Profile
The fundamental properties of this compound are crucial for its application in the precise construction of complex bioconjugates. These quantitative data points are essential for stoichiometric calculations in synthesis and for understanding the linker's contribution to the overall physicochemical properties of the final PROTAC molecule.
| Property | Value | Source |
| Molecular Weight | 753.87 g/mol | [1] |
| Molecular Formula | C35H63NO16 | [1] |
| Alternate Name | Mal-PEG12-t-butyl ester | [2][3] |
Mechanism of Action in PROTACs
This compound serves as a flexible linker within a PROTAC molecule.[1][4][5] PROTACs are novel therapeutic agents that operate by inducing the degradation of specific target proteins.[1] They consist of two distinct ligands connected by a linker; one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
The general mechanism facilitated by a PROTAC utilizing a linker like this compound is illustrated below.
Caption: General signaling pathway for PROTAC-mediated protein degradation.
Experimental Protocols and Workflow
The utility of this compound lies in its reactive functional groups: the maleimide and the Boc-protected amine. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[6][7] The tert-butyloxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions, revealing a primary amine that can then be used for subsequent conjugation reactions.[7][8]
Key Experimental Procedures:
-
Thiol-Maleimide Conjugation: This is the primary reaction for attaching the linker to a cysteine-containing molecule (e.g., a target protein ligand or the protein itself).
-
Protocol:
-
Dissolve the thiol-containing molecule in a suitable buffer, typically a phosphate (B84403) buffer (e.g., PBS) at a pH range of 6.5-7.5. The presence of a reducing agent like DTT or TCEP should be removed prior to conjugation.
-
Dissolve this compound in an organic solvent such as DMSO or DMF.
-
Add the dissolved this compound to the thiol-containing solution. A slight molar excess (1.1 to 5-fold) of the maleimide linker is typically used.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Purify the resulting conjugate using standard chromatography techniques like size-exclusion or reverse-phase chromatography to remove unreacted linker and other reagents.
-
-
-
Boc Deprotection: This step is performed to expose the amine for further functionalization, such as coupling to an E3 ligase ligand that has a carboxyl group.
-
Protocol:
-
Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA). A common solution is 95% TFA with scavengers like 2.5% water and 2.5% triisopropylsilane (B1312306) (TIS) to prevent side reactions.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
The deprotected product can be precipitated with cold diethyl ether and then washed to remove residual acid and scavengers.
-
Lyophilize the final product to obtain a dry powder.
-
-
The logical workflow for synthesizing a PROTAC using this compound involves a sequential conjugation strategy, which is outlined in the diagram below.
Caption: Logical workflow for the synthesis of a PROTAC using this compound.
This guide provides a foundational understanding of this compound, its physicochemical properties, its role in the mechanism of PROTACs, and the practical experimental steps for its use. For specific applications, optimization of the outlined protocols is recommended to suit the unique characteristics of the molecules being conjugated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. Mal-PEG12-NH-Boc_TargetMol [targetmol.com]
- 5. Mal-PEG12-NH-Boc|CAS |DC Chemicals [dcchemicals.com]
- 6. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 7. medkoo.com [medkoo.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
Mal-PEG12-Boc: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG12-Boc is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the mechanism of action of this compound, providing a comprehensive resource for its application in contemporary drug discovery and development. The unique architecture of this compound, featuring a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of potent and selective protein degraders.
The maleimide group provides a reactive handle for covalent conjugation to cysteine residues on target proteins or ligands, a common strategy in the design of covalent inhibitors. The extended PEG12 spacer enhances aqueous solubility, improves cell permeability, and provides the necessary length and flexibility for the PROTAC to span the distance between the target protein and an E3 ubiquitin ligase. The tert-butyloxycarbonyl (Boc)-protected amine allows for a controlled, stepwise synthesis of the PROTAC molecule. Following deprotection under acidic conditions, the revealed primary amine can be readily coupled to a ligand for an E3 ubiquitin ligase, completing the assembly of the heterobifunctional degrader.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The mechanism of action of a PROTAC assembled with a this compound linker can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex. The this compound linker plays a crucial role in this step by providing the optimal length and flexibility to facilitate the productive interaction between the two proteins.
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. The E3 ligase then catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling of the PROTAC: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst for protein elimination.
Data Presentation: Representative Efficacy of a this compound-Containing PROTAC
The following table summarizes representative quantitative data for a hypothetical PROTAC utilizing a this compound linker. These values are illustrative and based on typical data observed for potent PROTACs in the scientific literature.
| Parameter | Description | Representative Value |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 10 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >95% |
| Target Protein Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the target protein. | 50 nM |
| E3 Ligase Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 100 nM |
| Ternary Complex Cooperativity (α) | A measure of the cooperativity of ternary complex formation. An α value > 1 indicates positive cooperativity. | 5 |
Experimental Protocols
Protocol 1: Synthesis of a Representative PROTAC using this compound
This protocol outlines a general procedure for the synthesis of a PROTAC where a cysteine-reactive ligand for the protein of interest (POI-ligand-SH) is conjugated to the maleimide group of this compound, followed by deprotection and coupling to an E3 ligase ligand (E3-ligand-COOH).
Step 1: Conjugation of POI Ligand to this compound
-
Dissolve the POI-ligand-SH (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and phosphate-buffered saline (PBS), pH 7.2.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-ligand-S-Mal-PEG12-Boc conjugate by flash column chromatography on silica (B1680970) gel.
Step 2: Boc Deprotection
-
Dissolve the purified POI-ligand-S-Mal-PEG12-Boc (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt (POI-ligand-S-Mal-PEG12-NH2·TFA) is typically used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the E3-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the POI-ligand-S-Mal-PEG12-NH2·TFA (1.2 eq) and additional DIPEA (2.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the final PROTAC product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol describes a standard Western blot procedure to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC efficacy.
The Strategic Role of the Boc Protecting Group in Linker Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the sophisticated landscape of drug development and bioconjugation, the precise control of chemical reactions is paramount. Linker molecules, which bridge bioactive molecules to carriers such as antibodies, peptides, or polymers, are fundamental to the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic use of protecting groups is a cornerstone of linker synthesis, ensuring that complex, multi-step reactions proceed in a controlled and predictable manner. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most crucial and widely utilized protecting groups for primary and secondary amines.
This technical guide provides a comprehensive overview of the purpose and application of the Boc protecting group in linker chemistry. We will delve into its core principles, present quantitative data on its efficiency, provide detailed experimental protocols, and illustrate key processes through logical diagrams to support researchers in the successful implementation of this vital chemical tool.
Core Principles of Boc Protection in Linkers
The primary function of the Boc group is to temporarily and selectively block the nucleophilicity of an amine functional group within a linker molecule.[1] This protection is essential for achieving regioselectivity in subsequent reactions, preventing the amine from participating in unintended side reactions.[2]
The utility of the Boc group is defined by two key chemical properties:
-
Stability: The Boc group is robust and stable under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments.[3][4] This stability makes it compatible with a broad range of synthetic transformations that may be required to elaborate other parts of the linker or the molecule to be conjugated.
-
Acid Labile Cleavage: Its defining feature is its susceptibility to cleavage (deprotection) under acidic conditions.[2] The most common reagent for Boc removal is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[2][3] The mechanism involves protonation of the carbamate (B1207046) oxygen, leading to the formation of an unstable carbamic acid and a stable tert-butyl cation. The carbamic acid then spontaneously decarboxylates to liberate the free amine.[5]
This combination of stability and controlled, acid-mediated removal allows for an "orthogonal" protection strategy, particularly in complex syntheses like Solid-Phase Peptide Synthesis (SPPS), where it is often used in conjunction with base-labile protecting groups like Fmoc.[4] In the context of linkers, particularly heterobifunctional linkers, Boc protection enables a sequential and controlled conjugation strategy. For instance, one end of a linker can be modified while the other end, an amine, remains protected by a Boc group. After the first conjugation is complete, the Boc group is removed to expose the amine for the second conjugation step.[3]
Data Presentation: Quantitative Analysis
The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final conjugated molecule. The following tables summarize representative quantitative data for these processes.
Table 1: Representative Conditions and Yields for Boc Protection of Amines
| Substrate Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Various Aliphatic & Aromatic Amines | - | Water:Acetone | Room Temp | 0.1 - 0.2 | 90 - 98 | [6] |
| Amino-PEG Linker | DIPEA (2-3) | DCM | Room Temp | 3 - 12 | >95 | [3] |
| General 1° or 2° Amine | TEA (1-1.5) | THF | Room Temp - 40 | Not Specified | High | [7] |
| Various Amines | - | Catalyst-Free (Neat) | Room Temp | Not Specified | High | [2] |
| Structurally Diverse Amines | Iodine (catalytic) | Solvent-Free | Room Temp | Not Specified | High | [4] |
Table 2: Conditions and Efficiency for Acid-Catalyzed Boc Deprotection
| Substrate / Context | Acid Conditions | Scavengers | Temperature (°C) | Time | Outcome / Purity | Reference(s) |
| Solid-Phase Peptide Synthesis | 55% TFA in DCM | - | Room Temp | 30 min | 9% higher purity vs. 100% TFA | [8] |
| Solid-Phase Peptide Synthesis | 100% TFA | - | Room Temp | 5 min | Incomplete removal due to poor resin swelling | [8] |
| General Deprotection | 20-50% TFA in DCM | - | Room Temp | 0.5 - 4 h | Highly effective, standard method | [5] |
| General Deprotection | 4M HCl in Dioxane | - | Room Temp | ~2 h | Stronger alternative to TFA | [5][9] |
| Peptide with Cys | 95% TFA / 2.5% H₂O / 2.5% TIS | TIS, H₂O | Room Temp | 2 - 4 h | 90% Desired Peptide, 10% S-tert-butylated | [9] |
| Peptide with Trp, Met, Cys | "Reagent K" (TFA/phenol/H₂O/thioanisole (B89551)/EDT) | Phenol, Thioanisole, EDT | Room Temp | 2 - 4 h | Minimizes side reactions on sensitive residues | [9] |
| Aliphatic/Aromatic Amines | Oxalyl Chloride (3 equiv.) in Methanol | - | Room Temp | 1 - 4 h | 70 - 90% Yield | [10] |
Mandatory Visualizations
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving Boc-protected linkers.
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Caption: Experimental workflow for sequential bioconjugation using a Boc-linker.
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Detailed and reproducible protocols are essential for success. The following sections provide generalized yet comprehensive methodologies for key experiments involving Boc-protected linkers.
Protocol 1: Boc Protection of an Amine-Terminated Linker (e.g., Amino-PEG)
This protocol describes a standard procedure for protecting a primary or secondary amine on a linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amine-terminated linker (e.g., Amino-PEG-COOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)
-
Non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply (optional, for moisture-sensitive substrates)
Methodology:
-
Dissolution: Dissolve the amine-terminated linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (if required).
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA) to the solution. Stir for 5-10 minutes.
-
Reagent Addition: Add (Boc)₂O to the solution. For solid (Boc)₂O, it can be added in one portion. If it is a liquid, add it dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 3 to 12 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude Boc-protected linker.
-
Purification & Characterization: Purify the product if necessary using column chromatography. Confirm the identity and purity of the final product by NMR and MS analysis.[3]
Protocol 2: Boc Deprotection of a Linker in Solution
This protocol outlines the standard procedure for removing a Boc group using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-protected linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (optional), such as Triisopropylsilane (TIS) or thioanisole (typically 2.5-5% v/v)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Scavenger Addition (Optional): If the linker or attached molecule contains sensitive functional groups (e.g., Trp, Met, Cys), add an appropriate scavenger (e.g., TIS) to the solution to trap the tert-butyl cations generated during the reaction.[11]
-
Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v).
-
Reaction: Stir the reaction at 0°C for 15-30 minutes, then allow it to warm to room temperature. Continue stirring for a total of 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The product, being a free amine (often as a TFA salt), will be significantly more polar than the starting material.
-
Isolation:
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting product is typically the TFA salt of the amine. If the free amine is required, an aqueous basic work-up (e.g., washing with saturated NaHCO₃) or purification by ion-exchange chromatography can be performed, provided the product is stable to these conditions.
-
Protocol 3: Monitoring Boc Deprotection by HPLC
For quantitative analysis and optimization of reaction conditions, monitoring by High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Methodology:
-
Time Points: Set up the deprotection reaction as described in Protocol 2. Plan to take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: At each time point, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further deprotection. A common method is to add the aliquot to a microcentrifuge tube containing a large excess of a cold, non-reactive solvent in which the product might precipitate, such as diethyl ether.[1] Alternatively, dilute it into a prepared mobile phase containing a neutralizing base.
-
Analysis:
-
Centrifuge the quenched sample if a precipitate forms, decant the supernatant, and dissolve the pellet in a suitable solvent for HPLC analysis (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).
-
Inject the sample into an appropriate HPLC system (e.g., reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the Boc-protected starting material and the deprotected amine product.
-
-
Optimization: Plot the percentage of product formation versus time to determine the optimal reaction time for complete deprotection while minimizing potential degradation or side-product formation.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of functional linkers for drug delivery and bioconjugation. Its unique combination of stability to a wide range of reagents and lability under specific acidic conditions provides the chemical control necessary for the construction of complex, well-defined molecular architectures. A thorough understanding of the principles of Boc protection and deprotection, supported by robust quantitative data and optimized experimental protocols, is critical for researchers aiming to develop the next generation of targeted therapeutics. This guide serves as a foundational resource to aid scientists and drug development professionals in the effective and strategic application of Boc chemistry in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scribd.com [scribd.com]
An In-Depth Technical Guide to Mal-PEG12-Boc for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG12-Boc, and its application in the development of antibody-drug conjugates (ADCs). This document outlines the core principles of its design, its mechanism of action in ADC construction, and detailed protocols for its use.
Introduction to this compound
This compound is a versatile linker molecule designed for the precise construction of ADCs. It comprises three key functional components:
-
Maleimide (B117702) Group (Mal): This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of antibodies. This allows for the covalent attachment of the linker to the antibody. The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond under mild physiological conditions.
-
Polyethylene (B3416737) Glycol (PEG12) Spacer: The linker incorporates a discrete chain of twelve polyethylene glycol units. This PEG spacer is hydrophilic and flexible, offering several advantages to the resulting ADC. It can enhance the solubility of the conjugate, particularly when paired with hydrophobic payloads, and can reduce aggregation. Furthermore, the PEG chain can create a hydrated shield around the payload, potentially reducing immunogenicity and improving the pharmacokinetic profile of the ADC.
-
Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This protection is crucial for controlled, sequential conjugation strategies. The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal the free amine. This deprotected amine can then be used for the attachment of a drug payload or other molecules.
The strategic combination of these three components makes this compound a valuable tool for the development of next-generation ADCs with tailored properties.
Data Presentation: Representative Performance of PEGylated ADCs
While specific quantitative data for ADCs constructed solely with this compound is proprietary and varies depending on the antibody, payload, and target, the following tables summarize typical data ranges for PEGylated ADCs based on published literature. These values should be considered as a general guide for expected performance.
| Parameter | Representative Value/Range | Method of Determination |
| Conjugation Efficiency | ||
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | UV/Vis Spectroscopy, Mass Spectrometry |
| In Vitro Efficacy | ||
| IC50 (HER2-positive cells) | 10 - 100 ng/mL | Cell Viability Assay (e.g., MTT, Alamar Blue)[1] |
| IC50 (HER2-negative cells) | >1000 nM | Cell Viability Assay (e.g., MTT, Alamar Blue)[2] |
| In Vivo Efficacy (Xenograft Models) | ||
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to control | Caliper Measurements |
| Pharmacokinetics | ||
| Half-life | Extended circulation half-life compared to non-PEGylated counterparts | ELISA, Mass Spectrometry |
Table 1: Representative quantitative data for ADCs utilizing PEG linkers.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involved in the synthesis and characterization of an ADC using a Mal-PEG-Boc linker.
Boc Deprotection of the Linker-Payload Moiety
This protocol describes the removal of the Boc protecting group from the linker-payload construct prior to its conjugation to the antibody. This step is necessary if the payload is first attached to the Boc-protected end of the linker.
Materials:
-
This compound-Payload conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound-Payload conjugate in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add TFA. A typical concentration of TFA in DCM is 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected Mal-PEG12-Payload (as a TFA salt) can be used directly in the next step after thorough drying, or it can be further purified if necessary.
Antibody Reduction
This protocol details the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation with the maleimide-activated linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
Size-exclusion chromatography (SEC) column or centrifugal concentrator for buffer exchange
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed conjugation buffer.
-
Prepare a fresh stock solution of the reducing agent (TCEP or DTT) in the same buffer.
-
Add the reducing agent to the antibody solution. A 10-20 fold molar excess of the reducing agent over the antibody is typically used.[3]
-
Incubate the reaction mixture at room temperature or 37°C for 30-90 minutes.[4] The optimal time and temperature should be determined empirically for each antibody.
-
Remove the excess reducing agent by buffer exchange using an SEC column or a centrifugal concentrator equilibrated with the degassed conjugation buffer.[4]
Conjugation of Linker-Payload to the Reduced Antibody
This protocol describes the conjugation of the maleimide-activated linker-payload to the reduced antibody.
Materials:
-
Reduced antibody solution from section 3.2
-
Deprotected Mal-PEG12-Payload solution (dissolved in a small amount of a water-miscible organic solvent like DMSO or DMF, then diluted in conjugation buffer)
-
Reaction vessel protected from light
Procedure:
-
To the reduced antibody solution, add the Mal-PEG12-Payload solution. A 5-10 fold molar excess of the linker-payload over the antibody is a common starting point.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.[5][6]
-
The reaction can be quenched by adding a thiol-containing reagent such as N-acetylcysteine or cysteine to react with any unreacted maleimide groups.
Purification of the Antibody-Drug Conjugate
This protocol outlines the purification of the ADC from unreacted linker-payload and other impurities.
Materials:
-
Crude ADC reaction mixture from section 3.3
-
Purification buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system or Protein A/G affinity chromatography resin[7]
Procedure:
-
Load the crude ADC reaction mixture onto an SEC column equilibrated with the purification buffer.
-
Elute the ADC, which will separate from the smaller, unreacted linker-payload molecules based on size.
-
Alternatively, use Protein A/G affinity chromatography to capture the ADC, wash away impurities, and then elute the purified ADC.
-
Collect the fractions containing the purified ADC and concentrate if necessary using a centrifugal concentrator.
Characterization of the Antibody-Drug Conjugate
This section describes methods to determine the drug-to-antibody ratio (DAR), a critical quality attribute of the ADC.
This method provides an average DAR for the ADC population.[8][9][10]
Materials:
-
Purified ADC solution of known concentration
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
The concentrations of the antibody and the payload can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these two wavelengths.[8]
-
The average DAR is then calculated as the molar ratio of the payload to the antibody.
This method provides information on the distribution of different drug-loaded species in the ADC population.[11][]
Materials:
-
Purified ADC solution
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins
Procedure:
-
Inject the ADC sample into the LC-MS system.
-
The different ADC species (with varying numbers of conjugated drugs) will be separated by the LC and their masses determined by the MS.
-
Deconvolution of the mass spectrum will reveal the molecular weights of the unconjugated antibody and the various drug-loaded forms.
-
The average DAR and the distribution of DAR species can be calculated from the relative abundance of each species.[8]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Strategic Application of Mal-PEG12-Boc in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[5][6]
Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length.[5][7] This guide provides a comprehensive technical overview of Mal-PEG12-Boc, a specific PEG-based linker, and its application in the development of potent and selective protein degraders.
Core Concepts of this compound in PROTAC Design
This compound is a heterobifunctional linker that offers distinct advantages in the modular synthesis of PROTACs. It features a maleimide (B117702) group on one end, a 12-unit polyethylene glycol chain, and a Boc (tert-butyloxycarbonyl) protected amine on the other end.
-
Maleimide Group: The maleimide moiety provides a reactive handle for covalent conjugation, typically with a cysteine residue on a POI ligand or a modified E3 ligase ligand. This allows for a stable and specific attachment.
-
PEG12 Chain: The 12-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability, common challenges in PROTAC development due to their high molecular weight.[8] The length of the PEG chain is also a critical parameter that dictates the distance and orientation between the POI and the E3 ligase in the ternary complex, thereby influencing degradation efficiency.[5]
-
Boc-Protected Amine: The Boc protecting group on the terminal amine allows for a controlled, stepwise synthesis. The amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing binding ligand (either for the POI or the E3 ligase) through amide bond formation.[4]
PROTAC Mechanism of Action: A Visualized Pathway
The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data on PEG-Linker Containing PROTACs
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase |
| Compound A | PEG3 | 50 | >90 | VHL |
| Compound B | PEG5 | 15 | >95 | VHL |
| Compound C | PEG8 | 5 | >98 | VHL |
| Compound D | PEG12 | 25 | >90 | VHL |
Data is representative and compiled from general knowledge of PROTAC development principles.
Table 2: Pharmacokinetic Properties of a Representative PEGylated PROTAC
| Parameter | Value | Units |
| Bioavailability (F%) | 35 | % |
| Half-life (t1/2) | 8 | hours |
| Clearance (CL) | 1.2 | L/h/kg |
| Volume of Distribution (Vd) | 10 | L/kg |
Data is hypothetical and for illustrative purposes. Actual pharmacokinetic properties can vary significantly.[][10]
Detailed Experimental Protocols
The development and characterization of a PROTAC involves a series of in vitro and cellular assays. The following are detailed protocols for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC using the this compound linker.
Step 1: Coupling of the First Binding Ligand (Amide Bond Formation)
-
Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Concentrate under reduced pressure to yield the deprotected Mal-PEG12-NH2.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid-functionalized binding ligand (e.g., for the E3 ligase, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Coupling: Add a solution of the deprotected Mal-PEG12-NH2 (1.1 eq) in anhydrous DMF to the activated carboxylic acid mixture. Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Purification: Purify the resulting Maleimide-PEG12-Ligand1 intermediate by preparative HPLC.
Step 2: Coupling of the Second Binding Ligand (Maleimide Conjugation)
-
Thiol-Maleimide Reaction: Dissolve the purified Maleimide-PEG12-Ligand1 (1.0 eq) and the thiol-containing second binding ligand (e.g., for the POI, 1.2 eq) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.4) with a co-solvent like DMF or DMSO if needed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by LC-MS.
-
Purification: Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for PROTAC synthesis using this compound.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[11][12]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Caption: Experimental workflow for Western Blot analysis.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.[13][14][15]
-
Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component.
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to label the E3 ligase fusion protein.
-
PROTAC Treatment and Substrate Addition: Add the PROTAC at various concentrations to the wells. Then, add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Immediately measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined. The "hook effect" at high PROTAC concentrations is due to the formation of binary complexes at the expense of the ternary complex.[14]
Signaling Pathways Targeted by PROTACs
PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases. Below are simplified diagrams of key signaling pathways that are frequently targeted.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[16][][18][19]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and PROTAC intervention.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies.[2][5][7][20][21]
Caption: Simplified BTK signaling pathway and PROTAC intervention.
Androgen Receptor (AR) Signaling Pathway
The AR is a crucial driver of prostate cancer, and targeting it for degradation is a promising therapeutic strategy.[3][22][23][24][25]
Caption: Simplified Androgen Receptor signaling pathway and PROTAC intervention.
Conclusion
The this compound linker is a valuable tool in the rational design and synthesis of PROTACs. Its distinct functionalities—a reactive maleimide, a hydrophilicity-enhancing PEG chain of defined length, and a protected amine for controlled synthesis—provide medicinal chemists with a versatile building block for constructing novel protein degraders. While the optimal linker is target- and E3 ligase-dependent, the principles and protocols outlined in this guide offer a solid foundation for researchers to explore the potential of this compound and other PEGylated linkers in the development of next-generation therapeutics for a wide range of diseases. The continued exploration of linker technology will undoubtedly be a key driver of innovation in the rapidly advancing field of targeted protein degradation.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. aacrjournals.org [aacrjournals.org]
Navigating the Solubility Landscape of Mal-PEG12-Boc in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker Mal-PEG12-Boc is a critical tool in bioconjugation and drug delivery, enabling the precise linking of molecules through its maleimide (B117702) group while the Boc-protected amine allows for subsequent chemical modifications. A fundamental understanding of its solubility in various organic solvents is paramount for successful reaction setup, purification, and formulation. This technical guide provides a comprehensive overview of the expected solubility of this compound, a detailed experimental protocol for its determination, and a logical workflow for solvent selection.
Expected Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the individual properties of its constituent parts: the maleimide group, the 12-unit polyethylene (B3416737) glycol (PEG) chain, and the tert-butyloxycarbonyl (Boc) protecting group. The hydrophilic nature of the PEG chain generally imparts good solubility in polar organic solvents.[1][2] The Boc group is also known for its solubility in a broad range of organic solvents.[3]
The following table summarizes the expected solubility of this compound in common organic solvents. It is important to note that these are estimations, and empirical testing is essential for precise quantification.
| Solvent | Chemical Class | Polarity | Expected Solubility of this compound | Rationale |
| Dichloromethane (DCM) | Chlorinated | Polar Aprotic | High | PEG and Boc groups are generally highly soluble in DCM.[2][4] |
| Chloroform | Chlorinated | Polar Aprotic | High | Similar to DCM, expected to be a good solvent.[4] |
| Dimethylformamide (DMF) | Amide | Polar Aprotic | High | PEG is soluble in DMF, a common solvent for peptide and organic synthesis.[1] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile (ACN) | Nitrile | Polar Aprotic | High | PEG is known to be soluble in acetonitrile.[1][2] |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Moderate to High | Generally a good solvent for PEGylated compounds. |
| Methanol (B129727) (MeOH) | Alcohol | Polar Protic | Moderate to High | The polar nature of methanol should facilitate dissolution. |
| Ethanol (B145695) (EtOH) | Alcohol | Polar Protic | Moderate to High | Similar to methanol, ethanol is a good solvent for PEG.[1][2] |
| Isopropanol (IPA) | Alcohol | Polar Protic | Moderate | Solubility may be slightly lower than in methanol or ethanol. |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Low to Moderate | The long PEG chain may limit solubility in nonpolar aromatic solvents.[2] |
| Hexanes/Heptane | Aliphatic Hydrocarbon | Nonpolar | Very Low/Insoluble | The polarity of the PEG and maleimide moieties will likely lead to insolubility.[4] |
| Diethyl Ether | Ether | Nonpolar | Very Low/Insoluble | Expected to be a poor solvent due to its nonpolar nature. |
Experimental Protocol for Solubility Determination
This protocol provides a standardized method for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
-
Glass vials with screw caps
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a known excess amount of this compound (e.g., 10 mg) into a series of glass vials.
-
Add a precise volume of the selected organic solvent (e.g., 1 mL) to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer can be used intermittently to aid in dissolution.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve with known concentrations of this compound should be prepared for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration in diluted sample) x (Dilution factor)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent before use.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: A workflow for determining the solubility of this compound.
This comprehensive guide provides researchers with the foundational knowledge and practical steps necessary to confidently work with this compound in various organic solvents, ultimately facilitating its successful application in their research and development endeavors.
References
Navigating the Handling of Mal-PEG12-Boc: A Comprehensive Technical Guide
For researchers, scientists, and drug development professionals, the proper storage and handling of reagents are paramount to ensuring experimental success and reproducibility. This in-depth technical guide provides a core understanding of the storage, handling, and application of Maleimide-PEG12-Boc, a heterobifunctional linker critical in bioconjugation and the development of targeted therapeutics.
This guide outlines the essential product information, storage and stability data, and a detailed experimental protocol for a typical bioconjugation application.
Core Product and Storage Information
Mal-PEG12-Boc is a versatile molecule featuring a maleimide (B117702) group for covalent linkage to thiol-containing molecules and a Boc-protected amine, which can be deprotected under acidic conditions for further functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a crucial property for biological applications.[1][2]
For optimal performance and longevity, adherence to recommended storage conditions is critical. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Storage Temperature | ||
| Short-term (days to weeks) | 0 - 4 °C | [1] |
| Long-term (months to years) | -20 °C | [1][2][3] |
| Stock Solution Storage | ||
| -20°C | Up to 1 month (protect from light) | [4] |
| -80°C | Up to 6 months (protect from light) | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [1][3][] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Shelf Life | >3 years if stored properly. | [1] |
Experimental Protocol: Bioconjugation of this compound to a Thiol-Containing Peptide
This protocol provides a detailed methodology for the conjugation of this compound to a peptide containing a cysteine residue.
Materials:
-
This compound
-
Thiol-containing peptide (e.g., a peptide with a terminal cysteine)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, purged with an inert gas like argon or nitrogen to remove oxygen.
-
Quenching Reagent: A small molecule thiol such as L-cysteine or beta-mercaptoethanol.
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.
-
Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) to confirm conjugation.
Procedure:
-
Reagent Preparation:
-
Allow this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). The concentration will depend on the scale of the reaction.
-
Dissolve the thiol-containing peptide in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution. A typical molar excess of the PEG linker is 5- to 20-fold over the peptide to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
To consume any unreacted maleimide groups, add a small excess of a quenching reagent (e.g., L-cysteine) and incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting PEGylated peptide from excess reagents and byproducts using RP-HPLC. A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the purified product using mass spectrometry.
-
Visualizing the Workflow and Underlying Chemistry
To further clarify the experimental process and the chemical principles at play, the following diagrams are provided.
Caption: Experimental workflow for the bioconjugation of this compound.
References
Navigating the Handling of Mal-PEG12-Boc: An In-depth Technical Guide to Safety and Precautionary Measures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for Mal-PEG12-Boc, a heterobifunctional PROTAC linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from data on its constituent functional groups: the maleimide (B117702) head, the polyethylene (B3416737) glycol (PEG) spacer, and the tert-butyloxycarbonyl (Boc) protecting group. It is imperative for all personnel handling this and similar compounds to supplement this guide with their institution's safety protocols and to exercise caution based on the principles of chemical safety.
Chemical Identity and Physical Properties
This compound is a research chemical used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The maleimide group provides a reactive handle for conjugation to cysteine residues in proteins, the PEG spacer enhances solubility and optimizes the distance between the two ends of the PROTAC, and the Boc group protects an amine functionality.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value/Information | Source/Comment |
| Chemical Name | Varies (e.g., N-(tert-butoxycarbonyl)-1-amino-3-oxo-7,10,13,16,19,22,25,28,31,34,37,40-dodecaoxa-4-azatritetracontan-43-oic acid) | Based on representative structures. |
| Molecular Formula | Varies depending on the exact structure (e.g., C35H64N2O16 for Mal-PEG12-NH-Boc).[1] | Check the certificate of analysis from the supplier. |
| Molecular Weight | Varies (e.g., 768.89 g/mol for Mal-PEG12-NH-Boc).[1] | Check the certificate of analysis from the supplier. |
| Appearance | Typically a white to off-white solid or a viscous oil. | Based on general properties of similar PEGylated compounds. |
| Solubility | Generally soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Solubility in aqueous solutions is enhanced by the PEG chain. | Based on properties of similar compounds. |
| Storage Conditions | Store at -20°C in a dry, dark place.[1] | Common recommendation for PEGylated linkers to prevent degradation. |
Hazard Identification and Classification
The primary hazards associated with this compound are dictated by the reactivity of the maleimide group.
Table 2: GHS Hazard Classification (Anticipated)
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | ☠️ |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage. | corrosive |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage. | corrosive |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | warning |
This classification is inferred from the known hazards of maleimide and related compounds and should be treated as a precautionary guideline.
Experimental Protocols for Safe Handling
While specific experimental safety studies for this compound are not publicly available, the following protocols are based on best practices for handling hazardous research chemicals.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.
3.2. Engineering Controls
-
Work in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all weighing and handling of the solid compound and for preparing stock solutions.
3.3. General Handling Procedures
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use.
3.4. Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
3.5. Waste Disposal
-
Dispose of all waste materials containing this compound as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Stability and Reactivity
Table 3: Stability and Reactivity Profile
| Parameter | Information |
| Chemical Stability | Stable under recommended storage conditions (-20°C, dry, dark). The maleimide group is susceptible to hydrolysis, especially at pH > 7.5. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. The maleimide group will react with thiols. |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides. |
| Hazardous Polymerization | Will not occur. |
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on the properties of its components.
-
Maleimide: The maleimide functional group is a known irritant and sensitizer. It is toxic if swallowed and can cause severe burns to the skin and eyes.[2][3][4]
-
Polyethylene Glycol (PEG): PEGs are generally considered to have low toxicity and are not irritating to the skin or eyes on intact skin.[5][6][7] However, they should not be applied to damaged skin.[7] There is a potential for contamination with carcinogenic impurities like ethylene (B1197577) oxide and 1,4-dioxane (B91453) from the manufacturing process.[8]
-
Boc Group: The tert-butyloxycarbonyl group itself is not considered highly toxic. The primary concern is the use of strong acids (e.g., trifluoroacetic acid) for its removal, which are corrosive and require careful handling.[1][9]
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and necessary precautions when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional protocols. Always consult with your institution's Environmental Health and Safety department for specific guidance. The user assumes all responsibility for the safe handling of this chemical.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Maleimide | C4H3NO2 | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to Polyethylene Glycol (PEG) - Green Seal [greenseal.org]
- 9. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes and Protocols for Mal-PEG12-Boc Conjugation to Cysteine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Maleimide-PEG12-Boc (Mal-PEG12-Boc) to cysteine residues on proteins, peptides, and other biomolecules. This heterobifunctional linker contains a maleimide (B117702) group for covalent attachment to sulfhydryl groups and a Boc-protected amine, enabling a two-step conjugation strategy. The maleimide group reacts specifically with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[1][2] This reaction is highly chemoselective for thiols over other functional groups like amines and hydroxyls within a pH range of 6.5-7.5.[1][2][] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[4][5] The terminal Boc (tert-butyloxycarbonyl) protecting group allows for subsequent deprotection to reveal a primary amine, which can then be conjugated to another molecule of interest. This methodology is frequently employed in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapeutics.[][6][7]
Data Presentation
The efficiency of the maleimide-thiol conjugation is dependent on several key reaction parameters. The following table summarizes the generally recommended conditions for successful conjugation.
| Parameter | Recommended Condition | Expected Efficiency | Notes |
| pH | 6.5 - 7.5 | High | The reaction rate is optimal in this range, ensuring high selectivity for thiol groups over amines.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | High | The reaction is faster at room temperature. For sensitive proteins, 4°C can be used with a longer reaction time.[1] |
| Reaction Time | 1-4 hours at room temperature; overnight at 4°C | Varies | Reaction progress should be monitored (e.g., by LC-MS or SDS-PAGE). |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | A molar excess of the maleimide reagent helps to drive the reaction to completion.[1][8] |
| Protein Concentration | >1 mg/mL | High | Higher protein concentrations can increase reaction efficiency. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES). This compound may be dissolved in a co-solvent like DMSO or DMF. | High | The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid protein denaturation.[2] |
Experimental Protocols
Materials and Reagents
-
Cysteine-containing protein or peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other thiol-free buffer.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis cassette, or HPLC system.
-
For Boc Deprotection: Trifluoroacetic acid (TFA)
Protocol 1: Conjugation of this compound to Cysteine
This protocol outlines the steps for the initial conjugation of the maleimide group to the thiol of a cysteine residue.
1. Preparation of the Cysteine-Containing Molecule:
- If the cysteine residues are in the form of disulfide bonds, they must first be reduced.
- Dissolve the protein/peptide in the reaction buffer.
- Add a 10-20 fold molar excess of a reducing agent like TCEP.
- Incubate for 30-60 minutes at room temperature.
- Remove the excess reducing agent using a desalting column or dialysis.
2. Preparation of this compound Solution:
- Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).[1]
3. Conjugation Reaction:
- Add the this compound stock solution to the solution of the reduced cysteine-containing molecule. A 10-20 fold molar excess of the Mal-PEG reagent is recommended.[8]
- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
4. Quenching the Reaction:
- To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any excess this compound.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
- Purify the this compound-cysteine conjugate from unreacted reagents and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1][8]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
1. Preparation of the Conjugate:
- The purified this compound-cysteine conjugate should be lyophilized or solvent-exchanged into an appropriate buffer for the deprotection step.
2. Deprotection Reaction:
- Dissolve the conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA/DCM). The exact concentration and reaction time may need to be optimized.
- Alternatively, for aqueous-soluble conjugates, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) can be used.
- Incubate for 30-60 minutes at room temperature.
3. Removal of TFA:
- Evaporate the TFA and solvent under a stream of nitrogen.
- The resulting deprotected conjugate (Mal-PEG12-NH2-Cys-conjugate) can be precipitated with cold ether and collected by centrifugation.
4. Purification of the Deprotected Conjugate:
- Purify the deprotected conjugate using HPLC or SEC to remove any remaining reagents and byproducts.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. N-Boc-PEG12-alcohol, 159156-95-3 | BroadPharm [broadpharm.com]
- 5. polysciences.com [polysciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mal-PEG12-NHS ester, 2669737-09-9 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Site-Specific Antibody Conjugation with Mal-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation is a pivotal technology in the development of next-generation biologics, including antibody-drug conjugates (ADCs).[1][2][3][4] This approach yields homogeneous products with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a better safety profile, and enhanced therapeutic efficacy compared to traditional, non-specific conjugation methods.[2][3][4][5] The maleimide-thiol reaction is a robust and widely used method for achieving site-specific conjugation by targeting free thiol groups on cysteine residues.[][7][] These cysteine residues can be natively present or, more commonly, engineered into the antibody sequence at specific locations to ensure precise control over payload placement.[2][5][]
This document provides detailed protocols for the site-specific conjugation of antibodies using a heterobifunctional Maleimide-PEG12-Boc linker. This linker features a maleimide (B117702) group for covalent attachment to a thiol group on the antibody, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity[][][10], and a Boc (tert-butyloxycarbonyl) protected amine. The Boc protecting group allows for a subsequent, orthogonal conjugation step where a payload can be attached after deprotection of the amine, offering a versatile platform for creating complex bioconjugates.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) with engineered cysteine(s) | User-defined | Target protein for conjugation |
| Mal-PEG12-Boc | BroadPharm, Biopharma PEG, or equivalent | Heterobifunctional linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | Reducing agent for antibody disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Standard lab supplier | Reaction and storage buffer |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the linker |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent for Boc deprotection |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base for neutralization |
| Hydrochloric Acid (HCl) | Standard lab supplier | For pH adjustment |
| Sodium Hydroxide (NaOH) | Standard lab supplier | For pH adjustment |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | Purification of antibody and conjugates |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Buffer exchange and concentration |
| UV-Vis Spectrophotometer | Standard lab equipment | Protein concentration determination |
| SDS-PAGE and/or Mass Spectrometry equipment | Standard lab equipment | Characterization of conjugates |
Experimental Protocols
Protocol 1: Antibody Reduction and Preparation
This protocol describes the selective reduction of engineered interchain disulfide bonds to generate free thiol groups for conjugation.
-
Antibody Preparation : Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.4.[11]
-
TCEP Addition : Add a 10-fold molar excess of TCEP to the antibody solution.[11] For example, for an antibody at 10 mg/mL (~67 µM), add TCEP to a final concentration of 670 µM.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[][11] This step is best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[11]
-
Removal of TCEP : Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.2-7.4.[] This step is critical as TCEP can react with the maleimide linker.
Protocol 2: Conjugation of Reduced Antibody with this compound
This protocol details the reaction between the free thiol groups on the antibody and the maleimide group of the linker.
-
Linker Preparation : Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction : Add a 5 to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.[7][11] The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7] Protect the reaction from light if the payload is light-sensitive.
-
Purification : Remove the excess, unreacted this compound linker by buffer exchange using a desalting column or centrifugal filter units. The resulting product is the Antibody-PEG12-Boc conjugate.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent payload conjugation.
-
Lyophilization (Optional) : For reactions sensitive to water, lyophilize the purified Antibody-PEG12-Boc conjugate.
-
Deprotection Cocktail : Prepare a deprotection solution of 50-95% TFA in an appropriate solvent (e.g., dichloromethane (B109758) or water), often with scavengers like triisopropylsilane (B1312306) if the payload is sensitive. For antibodies, an aqueous TFA solution is typically used.
-
Deprotection Reaction : Resuspend the Antibody-PEG12-Boc in the TFA solution and incubate for 30-60 minutes at room temperature.
-
Neutralization and Purification : Neutralize the reaction with a base such as DIPEA or by extensive buffer exchange into PBS, pH 7.4, using centrifugal filters. This step is crucial to remove TFA and prepare the Antibody-PEG12-NH2 for the next step.
Protocol 4: Payload Conjugation to the Deprotected Amine
This protocol is a general guideline for conjugating an NHS-ester activated payload to the newly exposed amine on the linker.
-
Payload Preparation : Dissolve the NHS-ester activated payload in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction : Add a 5 to 20-fold molar excess of the activated payload to the Antibody-PEG12-NH2 solution. The reaction should be performed in a buffer free of primary amines (e.g., PBS), at a pH of 7.5-8.5.
-
Incubation : Incubate for 1-2 hours at room temperature with gentle mixing.
-
Final Purification : Purify the final antibody conjugate to remove unreacted payload and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Quantitative Data Presentation
The success of the conjugation is typically assessed by determining the Drug-to-Antibody Ratio (DAR), conjugation efficiency, and product purity.
Table 1: Summary of Conjugation Efficiency and DAR
| Conjugate ID | Molar Ratio (Linker:Ab) | Conjugation Time (h) | Linker-to-Antibody Ratio (LAR) | Molar Ratio (Payload:Ab-Linker) | Final DAR | Purity (%) |
| ADC-Batch-001 | 10:1 | 2 | 1.9 | 10:1 | 1.8 | >95% |
| ADC-Batch-002 | 20:1 | 2 | 2.0 | 10:1 | 1.9 | >95% |
| ADC-Batch-003 | 10:1 | 4 | 2.0 | 20:1 | 2.0 | >95% |
LAR (Linker-to-Antibody Ratio) and DAR are determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Purity is assessed by Size Exclusion Chromatography (SEC-HPLC).
Table 2: Characterization of Final Conjugate
| Characteristic | Method | Specification | Result (ADC-Batch-003) |
| Molecular Weight | Mass Spectrometry | Expected MW ± 10 Da | Conforms |
| Aggregation | SEC-HPLC | ≤ 5% | < 2% |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg | < 0.1 EU/mg |
| Binding Affinity (KD) | ELISA / SPR | ≤ 1.5-fold change vs. naked Ab | 1.2-fold change |
Visualizations
Caption: Workflow for site-specific antibody conjugation.
Caption: Maleimide-thiol conjugation reaction.
Caption: Boc deprotection and payload attachment.
References
- 1. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. biotium.com [biotium.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Site-Specific Peptide Modification via Maleimide-Thiol Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to therapeutic peptides is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of peptides, leading to reduced renal clearance, prolonged circulation half-life, and decreased immunogenicity.[1][2] The reaction between a maleimide (B117702) group and a thiol group from a cysteine residue offers a highly selective and efficient method for site-specific peptide modification under mild reaction conditions.[3] This document provides a detailed overview and experimental protocols for the reaction of Maleimide-PEG12-Boc with thiol-containing peptides.
Reaction Mechanism
The conjugation of Mal-PEG12-Boc to a thiol-containing peptide proceeds via a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thioether linkage.[4][5] The reaction is highly specific for thiols at a pH range of 6.5-7.5, minimizing off-target reactions with other nucleophilic groups such as amines.[3][5]
Critical Parameters for Successful Conjugation
Several factors critically influence the efficiency and specificity of the maleimide-thiol conjugation:
-
pH: The optimal pH range for the reaction is 6.5-7.5.[3][6] Below pH 6.5, the reaction rate is significantly reduced as the thiol group is predominantly in its protonated form. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reactivity of primary amines towards the maleimide increases, leading to potential side reactions.[3][7]
-
Stoichiometry: The molar ratio of this compound to the thiol-containing peptide is a key parameter. A molar excess of the maleimide reagent is often employed to drive the reaction to completion.[7] However, the optimal ratio can vary depending on the specific peptide and reaction conditions and may require empirical determination.[6][8]
-
Reducing Agents: Peptides containing cysteine residues can form disulfide bonds (cystine). To ensure the availability of a free thiol group for conjugation, a reducing agent is often required. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a wide pH range and does not contain a thiol group itself, thus not competing with the peptide in the reaction with the maleimide.[7]
-
Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize side reactions, such as maleimide hydrolysis.[6]
Potential Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly selective, several side reactions can occur:
-
Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This is more prevalent at pH values above 7.5.[3] To minimize hydrolysis, it is recommended to use freshly prepared maleimide solutions and maintain the pH within the optimal range.[3]
-
Retro-Michael Reaction: The formed thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate. However, the adduct is generally considered stable under physiological conditions.[3] Recent strategies, such as transcyclization, have been developed to create more stable linkages.[9]
-
Thiazine (B8601807) Rearrangement: A significant side reaction can occur when the conjugation takes place at an N-terminal cysteine residue, leading to the formation of a thiazine structure.[3][4] This rearrangement is pH-dependent and can be suppressed at lower pH values (around pH 5).[10]
Quantitative Data Summary
The following table summarizes key quantitative data for optimizing the maleimide-thiol conjugation reaction.
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and amine reactivity. | [3][6] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | The optimal ratio is dependent on the specific reactants and steric hindrance. An excess of maleimide is generally used to drive the reaction. | [6][7][8] |
| Reaction Time | 30 min - 2 hours | Reaction progress should be monitored to determine the optimal time. | [6][8] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of side reactions like hydrolysis. | [6] |
| Conjugation Efficiency | 58% - 84% | Efficiency varies based on reactants and reaction conditions. | [6][8] |
Experimental Protocols
Materials and Reagents
-
Thiol-containing peptide
-
This compound
-
Phosphate buffer (e.g., Sodium Phosphate, HEPES), pH 6.5-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Degassed buffers (e.g., by sparging with nitrogen or argon)
-
Solvents for purification (e.g., water, acetonitrile, trifluoroacetic acid for RP-HPLC)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
Protocol 1: Reduction of Peptide Disulfide Bonds (if necessary)
-
Dissolve the thiol-containing peptide in a degassed buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
The reduced peptide solution can often be used directly in the subsequent conjugation reaction without removing the TCEP.
Protocol 2: this compound Conjugation to Peptide
-
Dissolve the this compound in the same degassed buffer used for the peptide.
-
Add the this compound solution to the reduced peptide solution. A molar excess of this compound (e.g., 10-20 fold) is recommended as a starting point.[7]
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring. Protect the reaction from light if any of the components are light-sensitive.
-
Monitor the reaction progress using an appropriate analytical technique, such as RP-HPLC or mass spectrometry.
-
Once the reaction is complete, quench any unreacted maleimide by adding a small molecule thiol like free cysteine or β-mercaptoethanol.
Protocol 3: Purification of the PEGylated Peptide
The purification method will depend on the properties of the peptide and the PEG conjugate.
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated peptide from the smaller unreacted peptide and excess this compound, especially when using larger PEG chains.[11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for purifying the PEGylated peptide from unreacted starting materials and byproducts.[2]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a peptide, allowing for separation of PEGylated and un-PEGylated forms, as well as different positional isomers, using IEX.[]
Protocol 4: Characterization of the Conjugate
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the PEGylated peptide and thus the successful conjugation.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC can be used to assess the purity of the final product.
-
Quantification of Free Thiols: Ellman's reagent (DTNB) can be used to quantify the amount of unreacted thiol groups, which can help in determining the extent of the reaction.[7][15]
Visualizations
Caption: Experimental workflow for the PEGylation of a thiol-containing peptide.
Caption: Chemical reaction of this compound with a peptide's thiol group.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Suboptimal pH.- Incorrect stoichiometry.- Oxidized thiol groups.- Hydrolyzed maleimide. | - Ensure pH is between 6.5-7.5.- Optimize the molar ratio of this compound to peptide.- Ensure complete reduction of disulfide bonds with TCEP.- Use freshly prepared this compound solution. |
| Presence of Side Products | - Reaction pH is too high, leading to amine reactivity or hydrolysis.- N-terminal cysteine leading to thiazine rearrangement. | - Maintain pH in the 6.5-7.5 range.- If thiazine formation is an issue, consider performing the reaction at a lower pH (~5.0) if kinetics are acceptable. |
| Difficulty in Purification | - Similar properties of starting materials and product. | - Explore different chromatography techniques (SEC, RP-HPLC, IEX).- Optimize the gradient or column for better separation. |
Applications
Site-specifically PEGylated peptides have broad applications in drug development and research.[16][17] The enhanced stability and prolonged circulation time can lead to improved therapeutic efficacy.[17][18] This methodology is crucial for the development of next-generation peptide therapeutics with optimized pharmacological profiles.
References
- 1. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. creativepegworks.com [creativepegworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 16. lifetein.com [lifetein.com]
- 17. neulandlabs.com [neulandlabs.com]
- 18. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Boc Group on Mal-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex biomolecules and pharmaceuticals. Its facile removal under acidic conditions makes it an invaluable tool in multi-step synthetic strategies. Mal-PEG12-Boc is a heterobifunctional linker that incorporates a maleimide (B117702) group for conjugation to thiols (e.g., cysteine residues in proteins), a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a Boc-protected amine. Deprotection of the Boc group to yield the free amine (Mal-PEG12-NH2) is a critical step to enable further conjugation, for instance, in the development of antibody-drug conjugates (ADCs) where the amine can be functionalized with a cytotoxic payload.
This document provides detailed protocols and application notes for the acidic deprotection of the Boc group from this compound, primarily using trifluoroacetic acid (TFA).
Data Presentation
While specific quantitative data for the deprotection of this compound is not extensively available in peer-reviewed literature, the following table summarizes typical conditions for the Boc deprotection of various amines using TFA in dichloromethane (B109758) (DCM), which are directly applicable to the target molecule.
| Starting Material (SM) | TFA Concentration in DCM (v/v) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| General Boc-protected amines | 25% | Room Temperature | 2 h | Not Reported | Not Reported | [1] |
| General Boc-protected amines | 50% | Room Temperature | 30 min - 2 h | High | Not Reported | [2] |
| Boc-protected amine | 1:1 TFA/DCM | Room Temperature | 2 h | Not Reported | Not Reported | [1] |
| Boc-protected amine | Not Specified | 0 | 1 h | Not Reported | Not Reported | [1] |
| Boc-protected peptide on resin | 50% | Room Temperature | 30 min | Not Reported | >95% | Not Reported |
Note: Yields and purity are highly substrate-dependent and require optimization for each specific application.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of this compound
This protocol describes a standard method for the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, for a 50% TFA solution, add an equal volume of TFA as the DCM used for dissolution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion of the reaction, remove the solvent and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with toluene (B28343) or DCM (2-3 times) can be performed.
-
For neutralization, dissolve the residue in DCM and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Mal-PEG12-NH₂ (often as a TFA salt if neutralization is incomplete, or as the free amine after basic work-up).
-
Purification:
The crude product can be purified by silica (B1680970) gel column chromatography or preparative HPLC if necessary. The choice of the purification method will depend on the scale of the reaction and the required purity of the final product.
Visualization of Workflows
Experimental Workflow for Boc Deprotection
The following diagram illustrates the step-by-step experimental workflow for the deprotection of the Boc group from this compound.
Caption: Experimental workflow for the Boc deprotection of this compound.
Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis and Mechanism of Action
The deprotected Mal-PEG12-NH₂ is a key intermediate in the synthesis of ADCs. The following diagram outlines the general workflow for ADC synthesis and the subsequent mechanism of action.
Caption: Workflow for ADC synthesis and its mechanism of action.
References
Synthesis of Peptide-PEG Conjugates Using Mal-PEG12-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and protect the peptide from enzymatic degradation.[1][2][3][4] This application note provides a detailed protocol for the synthesis of peptide-PEG conjugates using a specific heterobifunctional linker, Mal-PEG12-Boc. This linker contains a maleimide (B117702) group for covalent attachment to a thiol (such as the side chain of a cysteine residue in a peptide), a 12-unit PEG chain to confer the desired physicochemical properties, and a tert-butyloxycarbonyl (Boc) protected amine, which allows for subsequent functionalization after deprotection.
The maleimide-thiol reaction is a popular bioconjugation method due to its high selectivity and efficiency at physiological pH (6.5-7.5), forming a stable thioether bond.[5][] The use of a Boc protecting group provides a strategic advantage, enabling a multi-step conjugation approach where the PEGylated peptide can be further modified after the initial conjugation step.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Cysteine-containing peptide | Custom Synthesis | >95% Purity |
| This compound | Various | ≥95% Purity |
| Phosphate Buffered Saline (PBS) | Various | pH 7.2-7.4 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | ≥98% Purity |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Dichloromethane (B109758) (DCM) | Various | Anhydrous |
| Diisopropylethylamine (DIEA) | Various | Reagent Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water | Various | HPLC Grade |
| Size-Exclusion Chromatography (SEC) Column | Various | Appropriate for peptide size |
| Reversed-Phase HPLC (RP-HPLC) Column | Various | C18, appropriate for peptide |
| Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) | N/A | N/A |
Experimental Protocols
This section details the step-by-step procedures for the synthesis, purification, and characterization of peptide-PEG conjugates using this compound.
Diagram: Experimental Workflow
Caption: Experimental workflow for the synthesis of peptide-PEG conjugates.
Protocol 1: Peptide Preparation and Reduction
-
Peptide Synthesis: Synthesize the desired peptide containing a single cysteine residue using standard solid-phase peptide synthesis (SPPS) protocols.[7][8][9]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail, typically containing trifluoroacetic acid (TFA).[10]
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Reduction of Disulfide Bonds (if necessary):
-
Dissolve the purified peptide in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 10- to 20-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Note: It is crucial to remove the reducing agent before adding the maleimide-PEG linker if using a thiol-based reducing agent like DTT. TCEP does not contain a thiol and generally does not need to be removed.
-
Protocol 2: Conjugation of this compound to the Peptide
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of an organic solvent compatible with your reaction buffer (e.g., DMSO or DMF) to create a stock solution.
-
Conjugation Reaction:
-
To the solution of the reduced peptide, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the PEG linker over the peptide.[5]
-
Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C.[5]
-
The reaction should be performed in a thiol-free buffer at a pH between 6.5 and 7.5.[5]
-
-
Monitoring the Reaction: The progress of the conjugation can be monitored by RP-HPLC or LC-MS by observing the disappearance of the starting peptide peak and the appearance of the higher molecular weight conjugate peak.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added in a slight molar excess to the initial amount of this compound.
Protocol 3: Boc Deprotection
-
Solvent Evaporation: If the conjugation was performed in an aqueous buffer, lyophilize the reaction mixture to dryness.
-
Deprotection Reaction:
-
Removal of TFA:
-
Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or dissolved in a small amount of buffer and lyophilized.
-
-
Neutralization: Following deprotection, if the peptide is to be used in a pH-sensitive application, neutralize the TFA salt by dissolving the conjugate in a buffer and adding a mild base such as diisopropylethylamine (DIEA) until the pH is neutral.[12]
Protocol 4: Purification and Characterization of the Final Conjugate
-
Purification: Purify the final peptide-PEG conjugate using either size-exclusion chromatography (SEC) or RP-HPLC.
-
SEC: This method is effective for separating the higher molecular weight conjugate from unreacted peptide and smaller quenching agents.[5]
-
RP-HPLC: This method can also be used for purification, with the conjugate typically eluting at a later retention time than the unreacted peptide due to the hydrophobicity of the PEG chain.
-
-
Characterization:
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from the synthesis of peptide-PEG conjugates. The exact values will vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Typical Value/Range | Method of Determination |
| Peptide Purity (post-synthesis) | >95% | RP-HPLC |
| Conjugation Efficiency | 80-95% | RP-HPLC, LC-MS |
| Yield of Purified Conjugate | 50-80% | Gravimetric, UV-Vis Spectroscopy |
| Final Conjugate Purity | >98% | RP-HPLC |
| Molecular Weight Confirmation | Expected MW ± 1 Da | Mass Spectrometry (ESI-MS, MALDI-TOF) |
Note: The yield of the purified conjugate is dependent on the efficiency of both the conjugation reaction and the purification steps. One study reported a yield of 85% for a monoPEGylated product after reaction with a maleimide PEG.[17]
Application Example: Targeting the GLP-1 Receptor
PEGylated peptides are frequently developed as long-acting therapeutics. For example, analogs of glucagon-like peptide-1 (GLP-1) are used in the treatment of type 2 diabetes. PEGylation of a GLP-1 analog can extend its half-life, reducing the frequency of administration. The GLP-1 receptor (GLP-1R) is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to enhanced glucose-stimulated insulin (B600854) secretion.[18][19]
Diagram: GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling pathway.
Activation of the GLP-1R by a PEGylated GLP-1 analog leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[20] Increased cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[21] Both PKA and Epac2 play crucial roles in the mobilization and exocytosis of insulin-containing vesicles, resulting in enhanced glucose-dependent insulin secretion from pancreatic β-cells.[19][21]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conjugation | - Incomplete reduction of peptide disulfide bonds.- Hydrolysis of the maleimide group.- Incorrect pH of the reaction buffer.- Insufficient molar excess of the PEG linker. | - Ensure complete reduction using a sufficient excess of TCEP and confirm with Ellman's test.- Prepare fresh solutions of the maleimide-PEG linker and use promptly. Avoid pH > 7.5.- Verify the pH of the conjugation buffer is between 6.5 and 7.5.- Increase the molar excess of the this compound linker. |
| Multiple PEGylation products | - Presence of multiple cysteine residues in the peptide sequence. | - Redesign the peptide to have a single, specific cysteine residue for conjugation. |
| Incomplete Boc deprotection | - Insufficient reaction time or TFA concentration. | - Increase the reaction time or use a higher concentration of TFA. Monitor the reaction by LC-MS. |
| Difficulty in purifying the conjugate | - Similar retention times of the conjugate and unreacted peptide on RP-HPLC.- Aggregation of the conjugate. | - Optimize the HPLC gradient to improve separation.- Use SEC as an alternative or complementary purification step.- Work with dilute solutions and consider adding detergents or denaturants if aggregation is severe. |
Conclusion
The synthesis of peptide-PEG conjugates using this compound is a robust and versatile method for enhancing the therapeutic potential of peptides. The protocol outlined in this application note provides a comprehensive guide for researchers in the field of drug development. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, it is possible to generate highly pure and well-defined peptide-PEG conjugates for a wide range of applications.
References
- 1. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 5. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 19. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) with a Mal-PEG12-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional Mal-PEG12-Boc linker. This linker system incorporates a maleimide (B117702) group for conjugation to antibody thiol residues, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc) protecting group that allows for a sequential conjugation strategy.[1][2][][]
The protocols outlined below cover the essential steps from drug-linker activation to the final purification and analysis of the ADC, providing a comprehensive workflow for the development of these targeted therapeutics.
Mechanism of Action of ADCs
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells.[5] The monoclonal antibody (mAb) component of the ADC targets a specific antigen overexpressed on the surface of tumor cells.[5] Upon binding, the ADC-antigen complex is internalized, typically through endocytosis.[1] Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved under the acidic and enzyme-rich conditions, releasing the cytotoxic payload.[6] The liberated drug then exerts its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[7]
Experimental Protocols
The synthesis of an ADC using a this compound linker is a multi-step process that requires careful execution and monitoring. The overall workflow involves the preparation of the drug-linker conjugate, reduction of the antibody, conjugation of the drug-linker to the antibody, and subsequent purification and characterization of the final ADC.
Drug-Linker Synthesis: Boc Deprotection and Payload Conjugation
The first phase involves the preparation of the drug-linker moiety. This requires the deprotection of the Boc group on the this compound linker to reveal a reactive amine, which is then conjugated to the cytotoxic payload.
a. Boc Deprotection of this compound Linker
The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines and can be removed under acidic conditions.[1][8] Trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM) is typically employed for this purpose.[1]
Protocol:
-
Dissolve the this compound linker in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) to the solution (a common concentration is 20-50% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in the complete removal of residual TFA.[1]
-
The resulting deprotected Mal-PEG12-NH2 linker should be used immediately in the next step.
b. Conjugation of Deprotected Linker to Cytotoxic Payload
The deprotected linker, now possessing a free amine, can be conjugated to a cytotoxic drug that has a suitable reactive group, such as a carboxylic acid. This is typically achieved by forming a stable amide bond using carbodiimide (B86325) chemistry.
Protocol:
-
Dissolve the cytotoxic payload (containing a carboxylic acid group) in an appropriate anhydrous organic solvent (e.g., dimethylformamide - DMF or DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the payload.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-activated payload.
-
Add the freshly deprotected Mal-PEG12-NH2 linker to the activated payload solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight.
-
Monitor the formation of the Mal-PEG12-Drug conjugate by LC-MS.
-
Purify the drug-linker conjugate using flash chromatography or preparative HPLC to remove unreacted starting materials and byproducts.
Antibody Preparation: Reduction of Interchain Disulfide Bonds
To enable conjugation to the maleimide group of the linker, the interchain disulfide bonds of the antibody must be reduced to generate free thiol (-SH) groups.[9] Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used reducing agents.[9][10] The extent of reduction can be controlled by varying the molar excess of the reducing agent and the reaction time to achieve the desired drug-to-antibody ratio (DAR).[10]
Protocol using DTT:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5, containing 50 mM sodium phosphate, 50 mM sodium chloride, and 2 mM EDTA.[10]
-
Add a calculated molar excess of DTT to the antibody solution. The amount of DTT will determine the number of disulfide bonds reduced.
-
Incubate the reaction at 37°C for 30 minutes.[10]
-
Remove excess DTT by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4).[10]
-
Determine the concentration of the reduced antibody by measuring its absorbance at 280 nm.
-
Quantify the number of free thiol groups using Ellman's reagent (DTNB).[10]
ADC Conjugation and Purification
The final step in the synthesis is the conjugation of the maleimide-activated drug-linker to the reduced antibody via a Michael addition reaction.[]
Protocol:
-
Adjust the concentration of the reduced antibody to 2.5 mg/mL in a chilled conjugation buffer (PBS with 1 mM DTPA).[10]
-
Prepare the Mal-PEG12-Drug conjugate solution in a solvent compatible with the aqueous buffer, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10-20%.[10]
-
Add the drug-linker solution to the cold-reduced antibody solution with gentle mixing. A molar excess of the drug-linker (e.g., 1.5 to 2-fold excess per thiol group) is typically used.
-
Incubate the reaction on ice or at room temperature for 1-2 hours.[10]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to react with any unreacted maleimide groups.[10]
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.[10]
-
The purified ADC should be filter-sterilized and stored at an appropriate temperature (e.g., -80°C).[10]
Data Presentation
The following tables summarize hypothetical quantitative data for ADCs created with PEGylated linkers, which can be used as a benchmark for ADCs synthesized with the this compound linker.
Table 1: ADC Characterization
| Parameter | ADC with PEG4 Linker | ADC with PEG12 Linker | ADC with Non-PEGylated Linker | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.8 | 3.9 | 3.5 | [11] |
| Monomer Purity (%) | >98% | >98% | >95% | [12] |
| Aggregation (%) | <2% | <1.5% | <5% | [12] |
Table 2: In Vitro Cytotoxicity
| Cell Line | ADC with PEG12 Linker IC50 (pM) | ADC with Non-PEGylated Linker IC50 (pM) | Reference |
| SK-BR-3 (HER2+) | 25 | 30 | [13] |
| Karpas-299 (CD30+) | 18 | 16 | [14] |
| HL-60 (CD30-) | >10,000 | >10,000 | [11] |
Table 3: In Vivo Efficacy (Xenograft Model)
| Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Vehicle Control | 0 | - | [14] |
| ADC with PEG12 Linker | 95 | Significant | [14] |
| ADC with Non-PEGylated Linker | 80 | Moderate | [14] |
Visualizations
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using a this compound linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Application Notes and Protocols for Protein Labeling Using Mal-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Mal-PEG12-Boc for protein labeling. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a high-purity, monodispersed polyethylene (B3416737) glycol (PEG) linker containing a maleimide (B117702) group at one end and a Boc-protected amine at the other. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of proteins, forming a stable thioether bond.[1][2] The PEG12 linker enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties.[] The Boc (tert-butyloxycarbonyl) protecting group provides a stable handle for subsequent conjugation steps after its removal under acidic conditions.[4] This bifunctional nature allows for a controlled, stepwise approach to building complex biomolecules.[4]
Applications
-
Protein Labeling and Imaging: this compound can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and analytical applications.[]
-
Antibody-Drug Conjugates (ADCs): In ADC development, the maleimide group can be conjugated to a monoclonal antibody, and after Boc deprotection, a cytotoxic drug can be attached to the newly exposed amine.[2]
-
PROTAC Synthesis: This linker is instrumental in the synthesis of PROTACs, where one end binds to a target protein ligand and the other, after deprotection, binds to an E3 ligase ligand, inducing targeted protein degradation.[5][6]
Quantitative Data Presentation
The efficiency of maleimide-based protein labeling is influenced by several factors, including the molar ratio of the labeling reagent to the protein. The following table summarizes typical labeling efficiencies observed under various conditions.
| Protein Type | Molar Ratio (Maleimide:Protein) | pH | Temperature (°C) | Incubation Time | Labeling Efficiency (%) | Reference |
| Nanobody | 5:1 | 7.0-7.5 | Room Temp | 2 hours | >95 | [2] |
| Cyclic Peptide | 2:1 | 7.0-7.5 | Room Temp | 2 hours | >95 | [2] |
| IgG Antibody | 10:1 - 20:1 | 7.0-7.5 | 4 | Overnight | 45-60 | [2][7] |
| General Protein | 10:1 | 7.2 | Room Temp | 2 hours | Approaching 100 | [8] |
Experimental Protocols
This section provides a detailed, two-stage protocol for protein labeling using this compound, encompassing the initial maleimide conjugation followed by Boc deprotection to expose the amine functionality for subsequent reactions.
This protocol is designed for labeling a protein with available cysteine residues.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[2]
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[2]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2]
-
Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound using a desalting column or dialysis.
-
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
Mal-PEG12-NH-Protein conjugate from Stage 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve the lyophilized Mal-PEG12-NH-Protein conjugate in anhydrous DCM.
-
-
Acid Treatment:
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]
-
The resulting protein with a deprotected amine-PEG linker is now ready for subsequent conjugation reactions.
-
Visualizations
Caption: A two-stage workflow for protein labeling with this compound.
Caption: PROTAC-mediated targeted protein degradation pathway.
Characterization of Labeled Proteins
The successful conjugation and purity of the this compound labeled protein should be confirmed using appropriate analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the mass of the final conjugate and determine the degree of labeling.[10][11][12]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A shift in the molecular weight of the protein after conjugation can indicate successful labeling.
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.[10]
By following these protocols and considering the provided data, researchers can effectively utilize this compound for a wide range of protein labeling applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Mal-PEG12-Boc Conjugated Proteins
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a leading strategy in drug development to enhance the therapeutic properties of biopharmaceuticals.[1] Benefits include an extended circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2][3] The Mal-PEG12-Boc linker is a heterobifunctional reagent used for this purpose. Its maleimide (B117702) group reacts specifically with sulfhydryl groups on cysteine residues, forming a stable thioether linkage, while the Boc-protected amine offers potential for further modification.[4][]
The PEGylation reaction, however, typically results in a complex mixture containing the desired mono-PEGylated conjugate, unreacted protein, excess PEG reagent, and potentially di- or multi-PEGylated species and positional isomers.[] Therefore, robust and efficient purification strategies are critical to isolate the desired product and ensure the safety and efficacy of the final biotherapeutic.[] This document provides detailed protocols and guidance for the purification of this compound conjugated proteins, targeting researchers, scientists, and drug development professionals.
General Purification and Analysis Workflow
The purification process for a this compound conjugated protein follows a multi-step workflow designed to separate the target molecule based on differences in size, charge, and hydrophobicity. Post-purification analysis is essential to confirm purity and identity.
Caption: General workflow for purifying this compound conjugated proteins.
Primary Purification Strategies
Several chromatographic techniques are employed to purify PEGylated proteins. The choice of method depends on the specific properties of the protein and the nature of the impurities. The most common techniques include Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
Table 1: Comparison of Primary Chromatographic Purification Methods
| Technique | Principle of Separation | Advantages | Disadvantages | Primary Application |
| Ion Exchange (IEX) | Net surface charge. PEG chains shield protein surface charges, altering elution profiles.[] | High resolution and capacity.[3] Can separate positional isomers.[2][] | Binding capacity may be reduced for PEGylated proteins.[8] Requires method development to optimize salt gradients. | Capture Step: Separating PEGylated from non-PEGylated protein.[3] |
| Size Exclusion (SEC) | Hydrodynamic radius. PEGylation significantly increases the molecule's size.[] | Simple, robust, and predictable.[9] Effective for removing unreacted protein and small PEG reagents.[] | Low resolution for species of similar size (e.g., mono- vs. di-PEGylated).[3] Limited sample loading capacity. | Polishing Step: Removing aggregates and excess small-molecule reagents. |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity. PEGylation can alter the protein's hydrophobic character.[10] | Orthogonal to IEX and SEC. Can separate isoforms.[11] Uses non-denaturing conditions. | Performance is protein-dependent.[3] PEG itself can interact with the stationary phase, complicating separation.[3] Relatively low capacity.[] | Polishing Step: High-resolution separation of PEGylated species. |
| Reversed-Phase (RP-HPLC) | Hydrophobicity, typically under denaturing conditions with organic solvents. | High resolution, capable of separating positional isomers and identifying PEGylation sites.[][12] | Can cause protein denaturation and loss of activity. Not suitable for all proteins. | Analytical Scale: Purity assessment and characterization.[12] Small-scale purification. |
| Tangential Flow Filtration (TFF) | Molecular weight cutoff. Used for concentration and buffer exchange (diafiltration).[13] | Highly scalable and fast.[14] Can be used to remove unreacted small PEG reagents.[15] | Not a high-resolution technique; does not separate PEGylated from unreacted protein effectively on its own.[14] | Process Scale: Buffer exchange, concentration, and removal of small impurities. |
Experimental Protocols
The following are generalized protocols that serve as a starting point for method development. Optimization is required for each specific this compound conjugated protein.
Protocol 1: Purification by Cation Exchange Chromatography (CEX)
Cation exchange is often the method of choice for separating PEGylated proteins from their unmodified counterparts.[3] The PEG chain masks the protein's positive charges, causing the conjugate to elute earlier (at a lower salt concentration) than the more positively charged native protein.[16]
1. Materials and Equipment:
-
CEX Column (e.g., SP-Sepharose HP, PolyCAT A)
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
Crude PEGylation reaction mixture
-
0.22 µm syringe filters
2. Procedure:
-
Sample Preparation: Adjust the pH and conductivity of the crude reaction mixture to match the Binding Buffer. This can be done by dialysis or buffer exchange using a desalting column or TFF.[15] Filter the sample through a 0.22 µm filter to remove particulates.
-
Column Equilibration: Equilibrate the CEX column with at least 5 column volumes (CVs) of Binding Buffer until the UV and conductivity baselines are stable.
-
Sample Loading: Load the prepared sample onto the column at a recommended flow rate.
-
Wash: Wash the column with 3-5 CVs of Binding Buffer to remove any unbound material, including excess this compound reagent.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CVs. The PEGylated protein is expected to elute before the unmodified protein.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to identify those containing the pure conjugated protein.
-
Column Regeneration: Regenerate the column with 3-5 CVs of 100% Elution Buffer, followed by re-equilibration with Binding Buffer for subsequent runs.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is used to separate molecules based on their size in solution.[] It is highly effective for removing unreacted protein from the larger PEGylated conjugate or for removing small molecules like excess PEG linkers.[][17]
1. Materials and Equipment:
-
SEC Column (e.g., Superdex 200, TSKgel G3000SW)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer.
-
Partially purified protein conjugate (e.g., from IEX step)
-
0.22 µm syringe filters
2. Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the chosen mobile phase until a stable baseline is achieved. Ensure the mobile phase is thoroughly degassed.
-
Sample Preparation: Concentrate the protein sample if necessary. The sample volume should ideally be less than 2% of the total column volume for optimal resolution. Filter the sample through a 0.22 µm filter.
-
Sample Injection: Inject the prepared sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Separation occurs as the molecules travel through the column, with larger molecules (the PEGylated conjugate) eluting first, followed by smaller ones (unmodified protein).[9]
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze fractions by SDS-PAGE to confirm the separation of the PEGylated and non-PEGylated species. Pool the fractions containing the purified product.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on differences in surface hydrophobicity under non-denaturing conditions.[] The addition of a PEG chain can either increase or decrease the overall hydrophobicity, which can be exploited for purification.[11]
1. Materials and Equipment:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1-2 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0
-
Partially purified protein conjugate
-
0.22 µm syringe filters
2. Procedure:
-
Sample Preparation: Add ammonium sulfate to the protein sample to match the concentration in the Binding Buffer. This promotes hydrophobic interactions. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with at least 5 CVs of Binding Buffer.
-
Sample Loading: Load the sample onto the column. The PEGylated protein and unmodified protein will bind to the resin.
-
Wash: Wash the column with 3-5 CVs of Binding Buffer to remove any non-binding components.
-
Elution: Elute the bound proteins by applying a reverse salt gradient (decreasing ammonium sulfate concentration), from 100% Buffer A to 100% Buffer B over 10-20 CVs. Proteins will elute in order of increasing hydrophobicity.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze fractions by SDS-PAGE or RP-HPLC to identify the pure conjugate. Pool the desired fractions and perform buffer exchange to remove the high salt concentration.
Quantitative Data Summary
The efficiency of purification is assessed by measuring the purity and recovery of the final product. The following table provides representative data from literature on PEGylated protein purification.
Table 2: Representative Purity and Yield Data for Purification Methods
| Purification Method | Model Protein | Purity Achieved | Typical Recovery | Reference |
| Anion Exchange Chromatography | PEG-Bovine Serum Albumin | >90% | Not Specified | [8] |
| Cation Exchange + HIC | PEGylated Lysozyme / scFv | ~95% after CEX | Not Specified | [18] |
| Aqueous Two-Phase Separation | PEGylated Human Serum Albumin | >99% | 50-58% | [19][20] |
| Hydrophobic Interaction Membrane Chromatography | mono-PEGylated Human Serum Albumin | Resolved from di- and tri-PEGylated forms | Not Specified | [11] |
Visualization of the Conjugation Reaction
The purification strategy is designed to remove byproducts from the specific chemical reaction between the protein and the PEG linker.
Caption: Reaction of a protein's thiol group with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 7. waters.com [waters.com]
- 8. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Mal-PEG12-Boc Conjugate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential analytical techniques for the characterization of Maleimide-PEG12-tert-butyloxycarbonyl (Mal-PEG12-Boc). This heterobifunctional linker is a critical component in the synthesis of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. Accurate characterization is imperative to ensure the identity, purity, and stability of the conjugate, which ultimately impacts the efficacy and safety of the final therapeutic product.
This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of the this compound conjugate, providing detailed information about the molecular structure and the integrity of each functional group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the key structural components of the this compound conjugate.
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Description |
| Maleimide (B117702) (-CH=CH-) | ~6.70 (s, 2H) | ~134.0 | Singlet for the two equivalent vinyl protons. |
| Maleimide (C=O) | - | ~170.5 | Carbonyl carbons of the maleimide ring. |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (s, 48H) | ~70.5 | Large, characteristic singlet for the repeating ethylene (B1197577) glycol units. |
| Boc Group (-C(CH₃)₃) | ~1.44 (s, 9H) | ~28.4 | Sharp singlet for the nine equivalent protons of the tert-butyl group.[1][2] |
| Boc Group (Quaternary C) | - | ~79.2 | Quaternary carbon of the tert-butyl group. |
| Boc Group (C=O) | - | ~156.0 | Carbonyl carbon of the carbamate (B1207046) group. |
| Protons adjacent to Maleimide (-N-CH₂-) | ~3.75 (t, 2H) | ~37.0 | Triplet for the methylene (B1212753) group attached to the maleimide nitrogen. |
| Protons adjacent to Boc (-CH₂-NH-) | ~3.25 (q, 2H) | ~40.0 | Quartet for the methylene group adjacent to the Boc-protected amine. |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the this compound conjugate and for quantifying any related impurities.
Experimental Protocol: RP-HPLC
-
System Preparation: Use an HPLC or UPLC system equipped with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the this compound conjugate in a solvent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: Typical HPLC Purity Data
| Parameter | Result |
| Retention Time (t_R_) | ~18.5 min |
| Purity (%) | >95% |
| Major Impurities | Hydrolyzed maleimide, Boc-deprotected species |
Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive confirmation of the molecular identity of the this compound conjugate by accurately measuring its molecular weight.
Experimental Protocol: LC-MS
-
System: Couple an HPLC or UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Employ the same HPLC method as described above, or a faster gradient if separation of impurities is not the primary goal.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 400-2000).
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis: Analyze the mass spectrum for the expected molecular ions. The theoretical monoisotopic mass of this compound (C₃₅H₆₂N₂O₁₆) is 766.41 g/mol . Look for common adducts.
Data Presentation: Expected Mass Spectrometry Data
| Ion Species | Formula | Theoretical m/z | Observed m/z |
| [M+H]⁺ | [C₃₅H₆₃N₂O₁₆]⁺ | 767.42 | 767.42 ± 0.05 |
| [M+Na]⁺ | [C₃₅H₆₂N₂O₁₆Na]⁺ | 789.40 | 789.40 ± 0.05 |
| [M+K]⁺ | [C₃₅H₆₂N₂O₁₆K]⁺ | 805.37 | 805.37 ± 0.05 |
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the this compound molecule.
Experimental Protocol: FTIR
-
Sample Preparation: Place a small amount of the solid this compound conjugate directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the major functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate) | N-H Stretch | ~3350 |
| C-H (Alkyl) | C-H Stretch | ~2870-2930 |
| C=O (Maleimide) | C=O Stretch | ~1705 |
| C=O (Carbamate) | C=O Stretch | ~1690 |
| C-O-C (PEG Ether) | C-O Stretch | ~1100 |
Visual Schematics
Caption: Workflow for the analytical characterization of this compound.
Caption: Overview of the RP-HPLC method for purity analysis.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Mal-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a cornerstone of modern nanomedicine, enabling the transformation of passive nanocarriers into highly specific and effective therapeutic and diagnostic agents. Mal-PEG12-Boc is a heterobifunctional linker that offers a strategic advantage in this process. This molecule features a maleimide (B117702) group for covalent attachment to thiol-containing moieties on nanoparticles or targeting ligands, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and circulation time, and a tert-butyloxycarbonyl (Boc) protected amine group for subsequent, controlled functionalization.[1][2][3]
These application notes provide a comprehensive guide to utilizing this compound for the surface modification of nanoparticles. Detailed protocols for key experiments are provided, along with data presentation and visualizations to facilitate your research and development endeavors in targeted drug delivery, advanced diagnostics, and novel biomaterials.
Key Applications
-
Targeted Drug Delivery: The Boc-protected amine, once deprotected, serves as a versatile handle for conjugating targeting ligands such as antibodies, peptides, or small molecules. This facilitates the selective delivery of therapeutic payloads to diseased cells, minimizing off-target effects.[3]
-
Enhanced Biocompatibility and Pharmacokinetics: The PEG spacer is well-established for its ability to create a hydrophilic shield around the nanoparticle, which can reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation.[4][5]
-
Controlled Surface Chemistry: The orthogonal reactivity of the maleimide and the protected amine allows for a stepwise and controlled approach to building complex, multifunctional nanoparticle systems.[2]
Data Presentation: Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound and subsequent conjugation of targeting moieties should be rigorously characterized. The following tables provide a summary of expected changes in key quantitative parameters for two common nanoparticle platforms: gold nanoparticles and liposomes.
Table 1: Characterization of this compound Functionalized Gold Nanoparticles (AuNPs)
| Parameter | Bare AuNPs | AuNP-PEG12-Mal | AuNP-PEG12-NH2 (Post-Boc Deprotection) | AuNP-PEG12-Targeting Ligand |
| Hydrodynamic Diameter (nm) | 20.5 ± 1.2 | 35.8 ± 2.1 | 36.1 ± 2.3 | 45.3 ± 3.5 |
| Zeta Potential (mV) | -35.2 ± 2.5 | -15.7 ± 1.8 | +5.4 ± 0.9 | -5.1 ± 1.1 |
| Surface Plasmon Resonance (nm) | 520 | 524 | 524 | 528 |
Note: The data presented are representative and will vary depending on the initial nanoparticle size, the specific targeting ligand, and reaction conditions.
Table 2: Characterization of this compound Functionalized Liposomes
| Parameter | Bare Liposomes | Liposome-PEG12-Mal | Liposome-PEG12-NH2 (Post-Boc Deprotection) | Liposome-PEG12-Targeting Ligand |
| Hydrodynamic Diameter (nm) | 110.3 ± 4.5 | 125.6 ± 5.1 | 126.0 ± 5.3 | 138.2 ± 6.1 |
| Zeta Potential (mV) | -25.8 ± 3.1 | -12.3 ± 2.4 | +8.9 ± 1.5 | -2.7 ± 0.8 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | 0.19 ± 0.04 | 0.21 ± 0.05 |
| Drug Encapsulation Efficiency (%) | 85.2 ± 5.7 | 83.9 ± 6.1 | 83.5 ± 5.9 | 82.1 ± 6.5 |
Note: The data presented are representative and will vary depending on the lipid composition, drug cargo, the specific targeting ligand, and reaction conditions.
Experimental Protocols
The following protocols provide a step-by-step guide for the functionalization of nanoparticles with this compound.
Protocol 1: Functionalization of Thiolated Nanoparticles with this compound
This protocol is suitable for nanoparticles that present thiol groups on their surface, such as those functionalized with mercapto-containing ligands or certain quantum dots.
Materials:
-
Thiolated Nanoparticles (e.g., Gold Nanoparticles)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching Solution: 10 mM N-ethylmaleimide (NEM) in reaction buffer
-
Washing Buffer: PBS, pH 7.4
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation: Disperse the thiolated nanoparticles in the degassed reaction buffer to a final concentration of 1 mg/mL.
-
Linker Solution Preparation: Dissolve this compound in the reaction buffer to a concentration that is a 100-fold molar excess relative to the estimated surface thiol groups on the nanoparticles.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Incubate the mixture for 2 hours at room temperature with gentle mixing on an orbital shaker.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 1 mM to cap any unreacted thiol groups on the nanoparticles. Incubate for 15 minutes at room temperature.
-
Purification:
-
Centrifuge the nanoparticle solution at a speed and time sufficient to pellet the functionalized nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm gold nanoparticles).
-
Carefully remove and discard the supernatant containing excess, unbound linker.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
-
Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer for characterization and subsequent deprotection.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
This compound functionalized nanoparticles
-
Deprotection Solution: 20% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Washing Buffer: PBS, pH 7.4
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Nanoparticle Suspension: Resuspend the purified this compound functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add the deprotection solution to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle mixing.
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.
-
Neutralization and Washing:
-
Resuspend the nanoparticles in the neutralization buffer and incubate for 5 minutes.
-
Centrifuge to pellet the amine-terminated nanoparticles.
-
Discard the supernatant and resuspend the pellet in the washing buffer.
-
Repeat the washing step twice.
-
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer for conjugation to a targeting ligand.
Protocol 3: Conjugation of a Targeting Ligand to Amine-Terminated Nanoparticles
This protocol outlines the coupling of a carboxyl-containing targeting ligand to the newly exposed amine groups on the nanoparticle surface using EDC/NHS chemistry.
Materials:
-
Amine-terminated nanoparticles
-
Targeting ligand with a carboxylic acid group
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS, pH 7.4
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Activation of Targeting Ligand:
-
Dissolve the targeting ligand in the activation buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the targeting ligand.
-
Incubate for 15 minutes at room temperature to form an NHS-ester intermediate.
-
-
Conjugation to Nanoparticles:
-
Immediately add the activated targeting ligand solution to the amine-terminated nanoparticle suspension (in conjugation buffer). A 50-fold molar excess of activated ligand to nanoparticle amine groups is recommended as a starting point.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the pellet in the washing buffer.
-
Repeat the washing step three times.
-
-
Final Resuspension: Resuspend the purified targeted nanoparticles in the desired buffer for in vitro or in vivo studies.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Signaling Pathways
Functionalized nanoparticles often exert their therapeutic effect by interacting with and modulating specific cellular signaling pathways. Below are diagrams of key pathways that can be targeted.
EGFR Signaling Pathway
Nanoparticles functionalized with ligands such as Epidermal Growth Factor (EGF) can target the EGFR pathway, which is often overactive in cancer cells, to promote cellular uptake and deliver therapeutic agents.[1][3]
Caption: EGFR signaling pathway targeted by nanoparticles.
VEGFR Signaling Pathway in Endothelial Cells
By targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) on endothelial cells, nanoparticles can inhibit angiogenesis, a critical process for tumor growth and metastasis.[5][6]
Caption: VEGFR signaling pathway in endothelial cells.
Integrin-Mediated Nanoparticle Endocytosis
Nanoparticles functionalized with ligands like RGD peptides can target integrins, which are cell adhesion molecules often overexpressed on cancer cells. This interaction facilitates nanoparticle internalization via endocytosis.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Epidermal growth factor alters silica nanoparticle uptake and improves gold-nanoparticle-mediated gene silencing in A549 cells [frontiersin.org]
- 3. Cellular Uptake of Silica Particles Influences EGFR Signaling Pathway and is Affected in Response to EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of silica particles influences EGFR signaling pathway and is affected in response to EGF [zenodo.org]
- 5. Nanoparticle mediated targeting of VEGFR and cancer stem cells for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lymphangiogenesis of Endothelial Progenitor Cells with VEGFR-3 siRNA Delivered with PEI-alginate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Integrins in Cancer Nanomedicine: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Molecule Bioconjugation using Mal-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the precise linkage of molecules to impart novel functionalities. This document provides detailed application notes and protocols for the bioconjugation of small molecules using the heterobifunctional linker, Maleimide-PEG12-tert-butyloxycarbonyl (Mal-PEG12-Boc). This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules, such as cysteine residues in antibodies, and a Boc-protected amine, which can be deprotected to introduce a primary amine for subsequent functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity of the final conjugate.[1][2]
These protocols are particularly relevant for the development of Antibody-Drug Conjugates (ADCs), where a potent small molecule drug is attached to a monoclonal antibody (mAb) to achieve targeted delivery to cancer cells. The methodologies described herein provide a framework for controlled, site-specific conjugation, leading to more homogeneous and effective bioconjugates.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic small molecules to antibodies for targeted cancer therapy.[2]
-
Peptide and Protein Labeling: Modification of peptides and proteins with small molecule probes, such as fluorophores or biotin, for research and diagnostic applications.
-
Surface Modification: Functionalization of surfaces with small molecules to create tailored biomaterials.
Chemical Principle
The bioconjugation strategy using this compound typically involves a two-step process. First, the maleimide group of the linker reacts with a free thiol group on a biomolecule, such as a reduced cysteine residue on an antibody, to form a stable thioether bond. This reaction is highly specific and proceeds efficiently at neutral pH (6.5-7.5).[3] Subsequently, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker can be removed under acidic conditions to yield a free primary amine. This amine can then be used for further conjugation with another molecule of interest.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Small Molecule to an Antibody
This protocol describes the conjugation of a small molecule, pre-functionalized with a thiol group, to an antibody using the this compound linker. In this workflow, the small molecule is first attached to the linker, followed by conjugation to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.4
-
This compound linker
-
Thiol-functionalized small molecule
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Boc deprotection reagent (e.g., Trifluoroacetic acid, TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Solvents for purification (e.g., appropriate buffer for size exclusion chromatography)
-
Reaction vessels and standard laboratory equipment
Step 1: Antibody Reduction
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at 37°C to reduce the interchain disulfide bonds and expose free thiol groups.
-
Remove excess TCEP using a desalting column or dialysis, exchanging the buffer to PBS, pH 7.2.
Step 2: Conjugation of Small Molecule to this compound (Pre-activation of linker)
-
Dissolve the this compound linker and the thiol-functionalized small molecule in a suitable organic solvent (e.g., DMSO or DMF).
-
React the two components at a 1:1.2 molar ratio (linker:small molecule) in the presence of a suitable base (e.g., diisopropylethylamine, DIPEA) to facilitate the thiol-maleimide reaction.
-
Monitor the reaction by LC-MS until completion.
-
Purify the resulting Small Molecule-PEG12-Boc conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).
Step 3: Conjugation of Activated Linker to Reduced Antibody
-
Immediately after purification, add the Small Molecule-PEG12-Boc conjugate to the reduced antibody solution. A 5-10 fold molar excess of the conjugate over the antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching and Purification
-
To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetyl-L-cysteine and incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated small molecule-linker and other impurities.
Step 5: Boc Deprotection (Optional)
-
If the terminal amine is required for further functionalization, proceed with Boc deprotection.
-
Lyophilize the purified ADC to dryness.
-
Dissolve the lyophilized ADC in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under vacuum.
-
Re-dissolve the deprotected ADC in a suitable buffer and purify by SEC.
Protocol 2: On-Antibody Conjugation and Subsequent Small Molecule Attachment
This protocol describes an alternative workflow where the this compound linker is first conjugated to the antibody, followed by deprotection of the Boc group and subsequent attachment of the small molecule.
Materials:
-
Same as Protocol 1, with the exception that the small molecule should be functionalized with a group reactive towards a primary amine (e.g., NHS ester).
Step 1: Antibody Reduction
-
Follow Step 1 from Protocol 1.
Step 2: Conjugation of this compound to Reduced Antibody
-
Dissolve the this compound linker in a minimal amount of organic solvent (e.g., DMSO) and add it to the reduced antibody solution. Use a 5-10 fold molar excess of the linker over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 3: Purification and Boc Deprotection
-
Purify the Antibody-PEG12-Boc conjugate by SEC to remove excess linker.
-
Perform Boc deprotection as described in Step 5 of Protocol 1.
Step 4: Conjugation of Small Molecule to Deprotected Antibody-Linker
-
Dissolve the amine-reactive small molecule (e.g., NHS-ester functionalized) in a suitable solvent.
-
Add the small molecule to the purified, deprotected Antibody-PEG12-NH2 conjugate at a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
Step 5: Final Purification
-
Purify the final ADC using SEC to remove unconjugated small molecules and other impurities.
Data Presentation
The successful synthesis and characterization of an ADC require rigorous quantitative analysis. The following tables provide a template for summarizing key data.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Method | Result |
| Antibody Concentration | UV-Vis (A280) | X mg/mL |
| Small Molecule Concentration | UV-Vis (specific wavelength) | Y µM |
| Average DAR | Hydrophobic Interaction Chromatography (HIC) | Z |
| Average DAR | LC-MS (intact mass analysis) | W |
| Conjugation Efficiency | Calculated from DAR | V % |
DAR (Drug-to-Antibody Ratio) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[4][5]
Table 2: Stability of the ADC Conjugate
| Time Point | Incubation Condition | % Intact ADC (by SEC) | Average DAR (by HIC) |
| 0 hours | 37°C in human plasma | 100% | Z |
| 24 hours | 37°C in human plasma | A % | B |
| 48 hours | 37°C in human plasma | C % | D |
| 72 hours | 37°C in human plasma | E % | F |
The stability of the maleimide-thiol linkage is crucial for the in vivo efficacy and safety of the ADC. The thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation.[6][7][8]
Mandatory Visualizations
Caption: Experimental workflow for the two-step bioconjugation of a small molecule to an antibody using this compound.
Caption: General mechanism of action and signaling pathway of an ADC targeting the HER2 receptor.
References
- 1. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 2. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mal-PEG12-Boc Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Mal-PEG12-Boc conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently deprotonated and nucleophilic to react efficiently with the maleimide (B117702). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][5]
Q2: What are the primary causes of low conjugation efficiency?
A2: Low conjugation efficiency can stem from several factors, including:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at a pH above 7.5, which renders it inactive for conjugation.[1][2][3]
-
Thiol Oxidation: The presence of oxidizing agents or exposure to air can lead to the formation of disulfide bonds, reducing the concentration of free thiols available for conjugation.
-
Suboptimal pH: As mentioned, a pH outside the 6.5-7.5 range can either slow down the reaction or lead to competing side reactions.[1][2]
-
Incorrect Stoichiometry: An inappropriate molar ratio of the maleimide reagent to the thiol-containing molecule can result in incomplete conjugation.[2]
-
Steric Hindrance: The accessibility of the thiol group on a large biomolecule can be limited, affecting the reaction rate and efficiency.[6]
Q3: How should I prepare and store my this compound reagent?
A3: It is highly recommended to prepare stock solutions of this compound fresh in a dry, aprotic solvent such as DMSO or DMF and use them immediately.[1] Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis.[2][3] If you must store the reagent, do so at -20°C in a desiccated environment.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
Q4: My protein contains disulfide bonds. What should I do before conjugation?
A4: Maleimides react with free sulfhydryl (-SH) groups, not disulfide bonds (S-S). Therefore, you must first reduce the disulfide bonds to free the cysteine residues.[2][5] A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP) because it is effective over a broad pH range and typically does not need to be removed before the conjugation step.[4][5] Dithiothreitol (DTT) can also be used, but it must be completely removed before adding the maleimide reagent, as it will compete for reaction.[4]
Q5: How can I purify my final PEGylated conjugate?
A5: The choice of purification method depends on the properties of your conjugate. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight reagents and by-products from the larger PEGylated protein.[][8]
-
Ion Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on changes in surface charge and can even separate species with different degrees of PEGylation.[][9]
-
Dialysis or Diafiltration: Useful for removing small molecule impurities.[][8]
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields in your this compound conjugation reaction.
Problem: Low or No Conjugation Detected
| Possible Cause | Recommended Solution |
| Maleimide Reagent Hydrolysis | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the reaction.[1][2] Avoid storing the reagent in aqueous buffers.[3] |
| Thiol Oxidation | Ensure your reaction buffer is deoxygenated and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[4] Handle thiol-containing solutions on ice when possible to slow down oxidation.[2] |
| Suboptimal Reaction pH | Prepare your reaction buffer within the optimal pH range of 6.5-7.5 using a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[1] Verify the pH of your final reaction mixture. |
| Inefficient Disulfide Bond Reduction | If applicable, confirm the complete reduction of disulfide bonds. You can analyze a small aliquot by non-reducing SDS-PAGE. Optimize the concentration of the reducing agent (e.g., TCEP) and the incubation time.[5] |
| Presence of Competing Thiols | If using a reducing agent like DTT or BME, ensure it is completely removed before adding the maleimide reagent.[4] Use a desalting column for efficient removal.[4] |
Problem: High Heterogeneity in the Final Product
| Possible Cause | Recommended Solution |
| Reaction with Primary Amines | Ensure the reaction pH does not exceed 7.5. Above this pH, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[1][4] |
| Incomplete Reaction | Increase the molar excess of the this compound reagent to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for protein labeling.[2] Perform a time-course experiment to determine the optimal reaction time.[2] |
| Instability of the Thioether Bond (Retro-Michael Reaction) | The formed thiosuccinimide linkage can be reversible. To stabilize the conjugate, consider a post-conjugation step of incubating at a slightly higher pH (e.g., pH 8.5 for 2-4 hours) to promote hydrolysis of the thiosuccinimide ring, forming a stable ring-opened structure.[1] |
| N-terminal Cysteine Rearrangement | If conjugating to a peptide with an N-terminal cysteine, a thiazine (B8601807) rearrangement can occur, especially at physiological or higher pH.[2][10] Performing the conjugation at a more acidic pH (e.g., pH 5.0-6.5) can help minimize this side reaction by keeping the N-terminal amine protonated.[2][10] |
Experimental Protocols
General Protocol for this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation and Reduction (if necessary):
-
Dissolve your protein in a suitable buffer (e.g., PBS, pH 7.2).
-
If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 10-50 mM. Incubate at room temperature for 30-60 minutes.[5] The reduced protein can often be used directly without removing the TCEP.[4]
-
If using DTT, it must be removed using a desalting column before proceeding.[4]
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[5]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[2][11]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[2][11] Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction (Optional):
-
To quench any excess maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added.[2]
-
-
Purification of the Conjugate:
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. bachem.com [bachem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Maleimide Hydrolysis in Conjugation
Welcome to the technical support center for maleimide-thiol conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to maleimide (B117702) hydrolysis during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a maleamic acid derivative. This is a significant issue in bioconjugation for two main reasons:
-
Pre-conjugation Hydrolysis: If the maleimide reagent hydrolyzes before it can react with a thiol (sulfhydryl group), it becomes completely unreactive, preventing the desired conjugation from occurring.[1][2] This leads to low or no yield of the final conjugate. This reaction is accelerated at neutral to alkaline pH.[1]
-
Post-conjugation Hydrolysis (Succinimide Ring Opening): After a maleimide has successfully conjugated with a thiol to form a thiosuccinimide linkage, this new ring can also undergo hydrolysis. In this context, hydrolysis is often beneficial. The resulting ring-opened structure is significantly more stable and is not susceptible to a reverse reaction known as a retro-Michael reaction, which can lead to deconjugation, especially in thiol-rich environments like plasma.[2][3][4][5]
Q2: My conjugation yield is extremely low. How do I know if premature maleimide hydrolysis is the cause?
A2: Low conjugation efficiency is a common problem that can often be traced back to the stability and reactivity of the maleimide reagent.[1] To determine if premature hydrolysis is the culprit, consider the following troubleshooting steps:
-
Reagent Preparation: Did you prepare the aqueous solution of your maleimide reagent immediately before use? Maleimides are unstable in aqueous buffers and should not be stored in solution for long periods.[1][6] For storage, use an anhydrous solvent like DMSO or DMF.[7][8][9]
-
Reaction pH: Was the pH of your reaction buffer within the optimal range of 6.5-7.5?[1] Above pH 7.5, the rate of hydrolysis increases significantly, reducing the amount of active maleimide available to react with your target thiol.[1]
-
Thiol Availability: Are you certain that your protein or peptide has free, reduced thiols available for conjugation? Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[7][10] Consider performing a reduction step with TCEP prior to conjugation.[6][7][11]
-
Analytical Confirmation: You can analytically confirm hydrolysis by monitoring the reaction using mass spectrometry (hydrolysis results in a mass increase of +18 Da) or by UV-Vis spectrophotometry (the maleimide absorbance peak at ~300 nm disappears upon hydrolysis).[12][13]
Q3: What are the optimal reaction conditions to minimize pre-conjugation hydrolysis and maximize yield?
A3: Optimizing reaction conditions is critical for successful maleimide-thiol conjugation. The key is to find a balance that favors the thiol-maleimide reaction over competing side reactions like hydrolysis.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (favored at lower pH). At pH 7.0, reaction with thiols is ~1,000 times faster than with amines.[1] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature (1-2 hours) is often sufficient for rapid conjugation.[1] For sensitive proteins, the reaction can be performed overnight at 4°C.[6][8][10] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion.[1][6][8][11] This should be optimized for each specific application.[1][14] |
| Buffers | Phosphate (PBS), HEPES, Tris | Use non-nucleophilic buffers that do not contain free thiols.[6][7] Buffers should be degassed to prevent thiol re-oxidation.[1][7] |
| Additives | 1-5 mM EDTA | Including a chelating agent like EDTA can prevent metal-catalyzed oxidation of free thiols.[1] |
Q4: How can I detect and quantify maleimide hydrolysis?
A4: Several analytical techniques can be used to monitor the integrity of your maleimide reagent and quantify hydrolysis:
-
UV-Vis Spectrophotometry: Maleimides have a characteristic UV absorbance peak around 302 nm, while the hydrolyzed maleamic acid product does not.[12][13] By measuring the decrease in absorbance at this wavelength over time, you can quantify the rate of hydrolysis. However, this method can be insensitive and suffer from interference from protein absorbance at 280 nm.[12]
-
Mass Spectrometry (MS): This is a highly sensitive method to detect hydrolysis. The ring-opening reaction adds a water molecule, resulting in a predictable mass increase of +18 Da on your maleimide-containing molecule or conjugate.[15]
-
Reverse-Phase HPLC (RP-HPLC): HPLC can be used to separate the active maleimide from its hydrolyzed, more polar counterpart. By integrating the peak areas, you can determine the percentage of hydrolysis.
-
Colorimetric Assays: A reverse assay can be performed where the maleimide-containing sample is reacted with a known excess of a thiol (like glutathione). The remaining unreacted thiol is then quantified using a reagent like 4,4'-dithiodipyridine (DTDP), which produces a colored product.[12]
Q5: My conjugate appears to lose its payload in plasma or in vivo. What is happening and how can I fix it?
A5: This issue is likely due to the reversibility of the thiosuccinimide bond via a retro-Michael reaction .[4][16] In environments with a high concentration of other thiols, such as glutathione (B108866) in plasma, the conjugated payload can be exchanged, leading to off-target effects and reduced efficacy.[16]
The solution is to induce the hydrolysis of the thiosuccinimide ring after the initial conjugation is complete.[2][5] This creates a stable succinamic acid thioether that is resistant to thiol exchange.[3]
Stabilization Strategy:
-
Perform the initial maleimide-thiol conjugation under optimal conditions (pH 6.5-7.5).
-
After confirming conjugate formation, adjust the pH of the solution to 8.5-9.0.
-
Incubate the mixture (e.g., at 37°C) for a sufficient time to ensure complete ring hydrolysis, which can be monitored by mass spectrometry.
-
Re-neutralize the solution for storage or downstream applications.
Q6: Are there newer types of maleimides that are inherently more stable?
A6: Yes, to address the stability challenges, "next-generation maleimides" have been developed. These include:
-
Self-Hydrolyzing Maleimides: These are designed with N-substituents (e.g., N-aryl groups) or adjacent basic groups that provide intramolecular catalysis, accelerating the stabilizing ring-opening hydrolysis immediately after conjugation.[4][5][17]
-
Transcyclization Maleimides: For peptides with an N-terminal cysteine, the initial conjugate can be stabilized by an extended incubation, which promotes a rearrangement to a highly stable six-membered thiazine (B8601807) ring.[16][18]
Visualizing the Chemistry: Reaction Pathways
The following diagrams illustrate the key chemical pathways involved in maleimide conjugation and hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. kinampark.com [kinampark.com]
- 18. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Thioether Bond Stability and Preventing Retro-Michael Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the stability of thioether bonds in bioconjugates, specifically focusing on the prevention of the retro-Michael reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity and efficacy of your bioconjugates.
Frequently Asked questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a concern for my thioether conjugates?
A1: The retro-Michael reaction is the reversal of the Michael addition reaction that is commonly used to form a thioether bond between a thiol (e.g., from a cysteine residue in a protein) and a Michael acceptor, such as a maleimide (B117702).[1][2] This reversal leads to the cleavage of the thioether bond, resulting in deconjugation of the payload (e.g., a drug or a fluorescent label). This is a significant concern, particularly in drug development, as premature drug release can lead to off-target toxicity and reduced therapeutic efficacy.[1][3]
Q2: What are the key factors that influence the rate of the retro-Michael reaction?
A2: Several factors can influence the stability of the thiosuccinimide linkage formed from a maleimide-thiol reaction:
-
pH: The retro-Michael reaction is base-catalyzed, so the rate of deconjugation increases with increasing pH. The optimal pH for the initial conjugation reaction to ensure selectivity for thiols over amines is between 6.5 and 7.5.[2][4]
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.
-
Thiol pKa: The stability of the thioether bond can be influenced by the pKa of the thiol group involved in the conjugation.
-
Maleimide Structure: The substituents on the maleimide ring can significantly impact stability. Electron-withdrawing groups on the nitrogen atom can increase the rate of a competing, stabilizing reaction—hydrolysis of the succinimide (B58015) ring.[5][6]
Q3: My bioconjugate is showing significant payload loss in plasma stability assays. What is the likely cause and how can I fix it?
A3: Significant payload loss in plasma is often due to the retro-Michael reaction, leading to thiol exchange with abundant plasma thiols like albumin.[4] Here are some troubleshooting steps:
-
Promote Hydrolysis: The hydrolyzed, ring-opened form of the thiosuccinimide linker is stable and not susceptible to the retro-Michael reaction.[3][4] You can induce hydrolysis by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.0-9.0) for a controlled period after conjugation.[7]
-
Switch to a More Stable Linker: Consider using "next-generation maleimides" (NGMs) or alternative thiol-reactive chemistries. NGMs, such as N-aryl maleimides or dibromomaleimides, are designed to form more stable conjugates.[8][9][10][11][12] Alternative chemistries, like those forming sulfone or thiazine (B8601807) linkages, also offer enhanced stability.[13][14][15][16]
-
Perform a Thiol Exchange Assay: To confirm the susceptibility of your linker to thiol exchange, incubate your conjugate with an excess of a small molecule thiol, such as glutathione (B108866) (GSH), and monitor the reaction over time using HPLC or LC-MS.[1]
Q4: Can the conjugation site on my protein affect the stability of the thioether bond?
A4: Yes, the local microenvironment of the conjugation site can influence the stability of the thioether linkage.[15] Factors such as solvent accessibility and the presence of nearby charged residues can affect the rates of both the retro-Michael reaction and the stabilizing hydrolysis reaction. It has been observed that the stability of maleimide conjugates can vary depending on the specific cysteine residue targeted on an antibody.[15]
Troubleshooting Guides
Problem: Low or Inconsistent Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Hydrolyzed Maleimide Reagent | Maleimides are susceptible to hydrolysis in aqueous solutions. Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2][4] |
| Inaccessible or Oxidized Cysteine Residues | The target cysteine residues may be forming disulfide bonds or be sterically hindered. Perform a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available for conjugation.[7] |
| Incorrect Reaction pH | The optimal pH for the thiol-maleimide reaction is 6.5-7.5.[2][4] At lower pH, the reaction is slow, while at higher pH, the maleimide can react with amines and undergo hydrolysis.[4] |
| Insufficient Molar Excess of Maleimide | Increase the molar ratio of the maleimide reagent to the thiol to drive the reaction to completion. A 10-20 fold molar excess is a good starting point.[7] |
Problem: Payload Loss During Storage or In Vitro/In Vivo Experiments
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | This is the most common cause of instability. See mitigation strategies below. |
| Thiol Exchange with Other Molecules | The released maleimide-payload can react with other thiols present in the buffer or in plasma.[4] |
| Mitigation Strategies | |
| 1. Induce Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.0-9.0 and incubate to promote the formation of the stable, ring-opened succinamic acid thioether. | |
| 2. Use Next-Generation Maleimides (NGMs): Employ N-aryl maleimides or dibromomaleimides which are designed for greater stability.[8][9][10][12] | |
| 3. Form a Thiazine Linkage: For peptides or proteins with an N-terminal cysteine, the conjugate can be rearranged to a more stable six-membered thiazine ring.[13][16] | |
| 4. Utilize Alternative Chemistries: Consider using linkers that form more stable bonds, such as vinyl sulfones. |
Data Presentation: Comparative Stability of Thioether Linkages
The stability of the thioether bond is highly dependent on the specific maleimide derivative used. The following table summarizes the stability of various maleimide conjugates.
| Linker Type | Key Feature | Stability Characteristics |
| Traditional N-Alkyl Maleimide | Standard maleimide linker. | Susceptible to retro-Michael reaction and subsequent thiol exchange. The rate of stabilizing hydrolysis is often slow.[5][6] |
| N-Aryl Maleimide | Electron-withdrawing N-substituent. | The thio-succinimide ring undergoes significantly faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[3][17] |
| Dibromomaleimide (DBM) | Next-generation maleimide. | Re-bridges reduced disulfide bonds, forming a stable conjugate.[9][11] |
| Thiazine Linkage | Formed from N-terminal cysteine conjugates. | Markedly slower degradation and over 20 times less susceptible to glutathione adduct formation compared to standard thioether conjugates.[13][16] |
| Sulfone Linker | Alternative thiol-reactive chemistry. | Forms a stable thioether bond that is resistant to thiol exchange.[15] |
Experimental Protocols
Protocol 1: Assessment of Conjugate Stability in the Presence of Glutathione (Thiol Exchange Assay)
This protocol assesses the stability of a maleimide conjugate in the presence of a physiologically relevant thiol.
Materials:
-
Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the maleimide conjugate at a final concentration of 50 µM in PBS (pH 7.4).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
To initiate the stability study, add GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and half-life.[1]
Protocol 2: Assessment of Thiosuccinimide Ring Hydrolysis Rate
This protocol is designed to evaluate the rate of the stabilizing hydrolysis reaction.
Materials:
-
Maleimide conjugate of interest
-
Phosphate (B84403) buffer at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
HPLC-MS system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent.
-
Prepare separate solutions of the conjugate at a final concentration of 50 µM in each of the different pH phosphate buffers.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots and analyze by HPLC-MS.
-
Monitor the disappearance of the peak corresponding to the intact (unhydrolyzed) conjugate and the appearance of the peak(s) corresponding to the hydrolyzed, ring-opened product.
-
Calculate the rate of hydrolysis at each pH by plotting the concentration of the unhydrolyzed conjugate over time.[1]
Visualizations
Caption: Competing pathways of retro-Michael reaction and stabilizing hydrolysis.
Caption: Troubleshooting workflow for unstable thioether conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Mal-PEG12-Boc Thioether Linkage Stability
Welcome to the technical support center for troubleshooting and understanding the stability of Mal-PEG12-Boc thioether linkages. This guide is designed for researchers, scientists, and drug development professionals who utilize maleimide (B117702) chemistry for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a this compound thioether linkage at physiological pH (7.4)?
At physiological pH, the thioether linkage formed by the reaction of a maleimide with a thiol is susceptible to two main degradation pathways:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, regenerating the original thiol and the maleimide-functionalized molecule (this compound). This can lead to deconjugation and loss of function.[1][2][3]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water. This reaction is accelerated at pH values above 7.5. While this process prevents the retro-Michael reaction, it results in the formation of two stable isomeric products (succinamic acid thioethers), which can introduce heterogeneity into your sample.[1][4][5]
Q2: How does pH impact the stability of the thioether conjugate?
The pH is a critical factor throughout the conjugation and post-conjugation process.[1]
-
Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and efficient reaction between the maleimide and the thiol. Below pH 6.5, the thiol is less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide group itself is prone to hydrolysis, reducing the yield of the desired conjugate, and can also react with amines like lysine (B10760008) residues.[1][3][6][7]
-
Post-Conjugation Stability (Physiological pH ~7.4): At this pH, a slow retro-Michael reaction can occur. As the pH increases, the rate of succinimide ring hydrolysis increases, which can be a strategy to create a more permanently stable, albeit heterogeneous, product.[1][8]
Q3: What is a thiol exchange reaction and why is it a problem?
A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[1][9] In a biological environment, there is a high concentration of endogenous thiols, such as glutathione (B108866) (GSH).[10][11] If the this compound thioether linkage reverts to its maleimide and thiol precursors, the maleimide-PEG-Boc can be intercepted and irreversibly captured by these other thiols.[1] For applications like antibody-drug conjugates (ADCs), this "payload migration" can lead to off-target toxicity and reduced therapeutic efficacy.[7]
Q4: Can I improve the stability of my this compound conjugate?
Yes, there are several strategies to enhance stability:
-
Controlled Hydrolysis: After purification, you can intentionally hydrolyze the succinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period. The resulting ring-opened succinamic acid thioether is resistant to the retro-Michael reaction and has a significantly longer half-life.[1][8][12]
-
Advanced Maleimide Chemistry: For future experiments, consider using next-generation maleimides that are engineered for enhanced stability. Maleimides with electron-withdrawing N-substituents, for instance, have been shown to accelerate the stabilizing hydrolysis reaction.[1][12] Conjugation to an N-terminal cysteine can also lead to a more stable thiazine (B8601807) structure through a transcyclization reaction.[10][11][13][14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or no conjugation efficiency.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound Reagent | Prepare stock solutions of the maleimide reagent fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1] Avoid storing maleimides in aqueous buffers.[7] |
| Incorrect Reaction pH | Ensure the reaction buffer is strictly within the optimal pH range of 6.5-7.5. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.[1][3] |
| Oxidation of Thiols | Ensure your protein or peptide thiols are reduced and protected from re-oxidation. Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation.[15] If using DTT as a reducing agent, it must be removed before adding the maleimide reagent; TCEP does not require removal.[15] |
| Insufficient Molar Excess of Maleimide | Increase the molar excess of the this compound reagent. A 10-20 fold excess is a common starting point, but this may need to be optimized.[6][15] |
Problem 2: My conjugate is losing its activity or showing increasing heterogeneity upon storage.
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction and/or Hydrolysis | Analyze your storage buffer; ensure the pH is between 6.5 and 7.0 to minimize both degradation pathways.[1] Store conjugates at 4°C for short-term or frozen at -80°C (with a cryoprotectant) for long-term storage to slow down these reactions.[1] |
| Thiol Exchange with Buffer Components | Avoid using buffers that contain thiols (e.g., 2-Mercaptoethanol, DTT) for storing the final conjugate. |
| Undesired Hydrolysis | If you require a homogeneous, ring-closed product, avoid basic pH during storage and handling. If stability against deconjugation is the primary goal, consider a controlled hydrolysis step post-purification (e.g., incubate at pH 8.0-8.5 for 2-4 hours) to intentionally form the stable, ring-opened product.[1] |
Problem 3: My antibody-drug conjugate (ADC) is showing payload loss in plasma stability assays.
| Possible Cause | Troubleshooting Steps |
| Thiol Exchange with Plasma Proteins | This is a classic sign of the retro-Michael reaction in a high-thiol environment. The released this compound-drug is captured by abundant plasma thiols like albumin.[1] |
| Confirmation and Mitigation | Use LC-MS to confirm the presence of your payload conjugated to albumin or other plasma proteins.[1] To prevent this, implement a controlled hydrolysis step (e.g., pH 8.5 for 2-4 hours) on your purified ADC before in vivo use. This will form the stable succinamic acid thioether, which is resistant to thiol exchange.[1] |
Experimental Protocols & Data
Protocol 1: General Assessment of Conjugate Stability via RP-HPLC
This protocol provides a framework for monitoring the degradation (via retro-Michael reaction) or hydrolysis of a this compound thioether conjugate over time.
Materials:
-
Purified this compound conjugate
-
Incubation Buffers: e.g., Phosphate Buffered Saline (PBS) at pH 6.5, 7.4, and 8.5
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
For thiol exchange studies: Glutathione (GSH)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0).[1]
-
Incubation Setup: For each condition, aliquot the conjugate into the respective incubation buffer to a final concentration of ~0.5 mg/mL. For thiol exchange studies, add GSH to a final concentration of 1-5 mM.[1]
-
Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.[1]
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution to a final concentration of 1% TFA.[1]
-
Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to hydrolyzed products or other degradants.[1]
Summary of Stability Data
The stability of maleimide-thiol adducts is highly dependent on the specific conditions. Below is a summary of expected trends based on published data.
| Condition | Primary Instability Pathway | Relative Rate of Degradation | Notes |
| pH 6.5-7.0, 4°C | Retro-Michael Reaction | Slow | Optimal for storage if ring-closed form is desired.[1] |
| pH 7.4, 37°C (Physiological) | Retro-Michael & Hydrolysis | Moderate | Represents in vivo conditions. Thiol exchange is a major concern.[2] |
| pH > 8.0, 37°C | Hydrolysis | Fast | Can be used to intentionally create a stable, ring-opened conjugate.[1][8] |
| pH 7.4, 37°C + Excess Glutathione | Retro-Michael leading to Thiol Exchange | Fast | Simulates the reducing environment in vivo, leading to rapid payload loss if the linkage is not stabilized.[2] |
Half-lives for thioether conjugates from N-alkylmaleimides incubated with glutathione have been reported in the range of 20–80 hours.[2] In contrast, the half-life of stabilized ring-opened products can be over two years.[1][12]
Visual Guides
Below are diagrams illustrating the key chemical pathways and experimental workflows discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Deprotection Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for optimizing tert-butyloxycarbonyl (Boc) deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction begins with the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and quickly decarboxylates to yield the free amine as an ammonium (B1175870) salt and carbon dioxide gas.[1][2][3]
Q2: What are the standard reaction conditions for Boc deprotection?
A2: Standard conditions typically involve treating the Boc-protected substrate with a strong acid in an organic solvent. The most common reagent is trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in a concentration range of 20-50%.[4][5] Reaction times usually vary from 30 minutes to a few hours at room temperature.[2][4][6] Another frequently used method is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (B91453), which is considered a milder alternative.[1][2][4]
Q3: What causes the formation of side products during Boc deprotection?
A3: The primary cause of side product formation is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[1][7] This electrophilic carbocation can alkylate any nucleophilic sites on the substrate molecule, leading to undesired modifications.[7][8]
Q4: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A4: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[7]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[7][9]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[7]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[7]
Q5: What are scavengers and how do they prevent side product formation?
A5: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cations before they can react with sensitive residues on the substrate.[7][9] These scavenger molecules are typically more nucleophilic or are used in a higher concentration than the sensitive residues, thus reacting preferentially with the carbocations.[7][10] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), water, anisole, thioanisole, and ethanedithiol (EDT).[7]
Q6: Can Boc deprotection be incomplete, and what are the signs?
A6: Yes, Boc deprotection can be incomplete. This is particularly common with sterically hindered substrates, or when using insufficient acid concentration or reaction time.[1][2] Signs of incomplete deprotection include the presence of starting material in the crude product (detected by TLC, LC-MS, or NMR) and a lower-than-expected yield of the desired amine.[4]
Q7: Are there milder, non-TFA alternatives for Boc deprotection?
A7: Yes, several milder acidic conditions can be used, which are particularly useful for substrates with other acid-sensitive functional groups.[4][11] These include:
-
4M HCl in 1,4-dioxane[4]
-
Thermal deprotection (heating without acid) is also an option, but it often requires high temperatures (120-240 °C), which may not be suitable for all substrates.[4][15]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Significant amount of starting material observed in the crude product by TLC, LC-MS, or NMR analysis.[4]
-
Low yield of the desired product.[4]
| Possible Cause | Recommended Solution(s) |
| Insufficient Acid Strength or Concentration | Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[5] Alternatively, switch to a stronger acid system.[5] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and continue to monitor progress.[5] Gentle heating may be considered for stubborn substrates, but monitor for degradation.[5] Most deprotections are effective at room temperature.[4][16] |
| Steric Hindrance | For sterically hindered substrates, increasing reaction time or using a higher concentration of acid may be necessary to drive the reaction to completion.[1][5] |
| Poor Solvent Choice | Ensure the chosen solvent (e.g., DCM) fully dissolves the substrate to allow for efficient reaction.[5] For solid-phase peptide synthesis, poor resin swelling in 100% TFA can lead to incomplete deprotection.[17] A mixture like 55% TFA in DCM often results in higher purity.[4][17] |
Issue 2: Side Product Formation
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[2][9]
-
Complex crude product mixture, complicating purification.
| Possible Cause | Recommended Solution(s) |
| Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) | The primary cause is the reaction of the tert-butyl cation with nucleophilic side chains.[7] Solution: Incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent.[7][8] |
| Absence of Scavengers | Always include scavengers when working with substrates containing sensitive residues like Trp, Met, Cys, or Tyr.[4] |
| Insufficient Scavenger Concentration | A typical scavenger concentration is 1-5% (v/v). This may need to be optimized depending on the substrate.[4] |
| Highly Nucleophilic Substrate | If the substrate itself is highly nucleophilic, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature) in combination with scavengers.[4] |
Data Presentation: Reaction Conditions & Scavengers
Table 1: Common TFA Deprotection Conditions
| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature | Notes |
| 20-25% | 1-2 hours | Room Temperature | A common and generally effective starting point for many substrates.[5][6] |
| 50% | 30 minutes - 1 hour | Room Temperature | Faster deprotection; may be preferred for less sensitive or sterically hindered substrates. |
| 55% | 30 minutes | Room Temperature | A study on 40 peptides found this mixture gave higher purity on average compared to 100% TFA, likely due to better resin swelling.[4][17] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but carries a higher risk of side product formation and may be less effective in SPPS due to poor resin swelling.[17] |
Table 2: Common Scavenger Cocktails
| Target Residue(s) | Scavenger / Cocktail | Typical Composition (v/v/v) | Reference(s) |
| Tryptophan (Trp) | Triisopropylsilane (TIS) or Triethylsilane (TES) | 1-5% in TFA/DCM | [7] |
| Methionine (Met) | Thioanisole | 5% in TFA/DCM | [7] |
| Cysteine (Cys) | Ethanedithiol (EDT) | 2.5% in TFA/DCM | [7] |
| General Purpose | TFA / H₂O / TIS | 95 : 2.5 : 2.5 | [7][18] |
| General Purpose (Peptides) | TFA / Thioanisole / H₂O / EDT | 90 : 5 : 3 : 2 | [18] |
| "Reagent K" (Complex Peptides) | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | [7] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol is a standard method for removing the Boc group in solution phase.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) (e.g., 0.1-0.5 M). If the substrate contains sensitive residues, add the appropriate scavenger(s) (see Table 2).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to the desired final concentration (e.g., 20-50%).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[4][19] Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5] To remove residual TFA, co-evaporate the residue with a solvent like toluene.[4][5]
-
Isolation: The resulting TFA salt can often be precipitated by adding cold diethyl ether and collected by filtration.[5] If the free amine is required, dissolve the TFA salt and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution or a basic ion-exchange resin) followed by extraction with an organic solvent.[4][12]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is a milder alternative to TFA-based methods.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol, DCM).[4]
-
Acid Addition: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, remove the solvent under reduced pressure.[4]
-
Isolation: The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[1][4]
Mandatory Visualizations
Caption: General mechanism of acid-labile Boc deprotection.[1][19]
Caption: Troubleshooting workflow for incomplete Boc deprotection.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Maleimide Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimide (B117702) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers?
A1: The most common side reactions are:
-
Reaction with Amines (Loss of Chemoselectivity): While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the lysine (B10760008) residues in proteins, at pH values above 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]
-
Hydrolysis: The maleimide ring can be opened by hydrolysis when exposed to water, particularly at neutral to high pH.[1][2] This can occur with the unreacted maleimide linker, rendering it inactive, or with the thiosuccinimide conjugate after it has formed.[2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible.[2] In an environment rich in thiols, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects.[2][4] This is a significant consideration for antibody-drug conjugates (ADCs).[2]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring.[2][5][6]
Q2: My maleimide linker is not reacting with the cysteine residues on my protein. What could be the cause?
A2: Low conjugation efficiency can be due to several factors:
-
Hydrolyzed Maleimide: The maleimide linker may have been prematurely hydrolyzed and is therefore inactive.[2] Maleimides are susceptible to hydrolysis in aqueous solutions, and this reaction is accelerated at higher pH.[1][2] It is recommended to always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][2] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[2]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may not be accessible for reaction or may have formed disulfide bonds.[2] Disulfide bonds are unreactive with maleimides.[3] Consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2]
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] At a lower pH, the reaction rate decreases, while at a higher pH (>7.5), the maleimide is more likely to react with amines, and the rate of hydrolysis increases.[1][2]
Q3: How can I improve the in-vivo stability of my maleimide conjugate and prevent the loss of my payload?
A3: To enhance the in-vivo stability of a maleimide conjugate, you can induce hydrolysis of the thiosuccinimide ring after the conjugation reaction is complete.[2][7] This ring-opening prevents the retro-Michael reaction.[8] Another strategy involves the use of dibromomaleimides, which, after reaction with a thiol and an amine, form a stable product, deactivating the maleimide's electrophilicity.[9] For conjugates with an N-terminal cysteine, allowing the thiazine rearrangement to complete can also result in a more stable product.[2][10]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Action | Detailed Protocol |
| Maleimide Hydrolysis | Use freshly prepared maleimide solutions. Store stock solutions in an anhydrous solvent (e.g., DMSO, DMF).[2][3] | 1. Dissolve the maleimide linker in anhydrous DMSO or DMF to prepare a concentrated stock solution. 2. Immediately before the conjugation reaction, dilute the stock solution into the aqueous reaction buffer. |
| Cysteine Oxidation | Reduce disulfide bonds prior to conjugation using a thiol-free reducing agent like TCEP.[2][3] | 1. Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).[2] 2. Add a 10-100 fold molar excess of TCEP to the protein solution.[2] 3. Incubate for 20-30 minutes at room temperature.[2] 4. If necessary, remove excess TCEP using a desalting column.[2] |
| Suboptimal pH | Maintain the reaction pH between 6.5 and 7.5.[1][3] | Prepare your reaction buffer within the 6.5-7.5 pH range. Verify the pH of the final reaction mixture. |
| Low Molar Ratio | Increase the molar excess of the maleimide linker. A 10-20 fold molar excess is a common starting point.[2][3] | Titrate the molar ratio of the maleimide linker to your protein to find the optimal ratio for your specific conjugation. |
Issue 2: Poor In-Vivo Stability (Payload Loss)
| Possible Cause | Troubleshooting Action | Detailed Protocol |
| Retro-Michael Reaction (Thiol Exchange) | Induce hydrolysis of the thiosuccinimide ring after conjugation.[2][7] | 1. After the initial conjugation reaction, confirm the formation of the conjugate using analytical methods (e.g., HPLC, MS).[2] 2. Adjust the pH of the conjugate solution to 8.5-9.0.[2] 3. Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.[2] 4. Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[2] |
| Thiol Exchange (for N-terminal Cys) | Convert the conjugate to a stable thiazine by extending the incubation time.[2] | 1. Perform the initial conjugation at pH 7.4.[2] 2. After the initial reaction, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement.[2] 3. Monitor the conversion to the thiazine product using HPLC-MS.[2] |
Quantitative Data Summary
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Balances thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[1][2] | [1][3][11][12] |
| Reaction Temperature | 4°C - 25°C | 4°C for sensitive proteins (overnight); room temperature for faster reactions (1-2 hours).[3] | [3][13] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of maleimide helps to drive the reaction to completion.[2][3] | [3][13] |
| TCEP Molar Excess (for reduction) | 10x - 100x | Ensures the complete reduction of disulfide bonds.[2] | [2] |
Visual Guides
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Maleimide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
Mal-PEG12-Boc solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG12-Boc, focusing on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a heterobifunctional crosslinker. Its structure consists of three key components:
-
Maleimide (B117702) group: Reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues in proteins, to form stable thioether bonds.[]
-
PEG12 (Polyethylene Glycol) linker: A 12-unit polyethylene (B3416737) glycol chain that acts as a hydrophilic spacer.[2][3] This PEG chain enhances the solubility of the molecule in aqueous solutions and provides flexibility, which can be beneficial in bioconjugation.[4]
-
Boc (tert-Butyloxycarbonyl) group: A protecting group for an amine.[5] This bulky, nonpolar group influences the molecule's solubility and needs to be removed (deprotected) to expose the amine for subsequent reactions.[6]
Q2: What is the general solubility of this compound?
A2: this compound is generally soluble in a range of organic solvents and has some solubility in aqueous media. The PEG12 linker contributes to its hydrophilicity.[2][3] However, the Boc group is nonpolar and can limit solubility in purely aqueous solutions.[6] Therefore, a common procedure is to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to an aqueous buffer.[7]
Q3: How does the Boc group affect the solubility of this compound in aqueous buffers?
A3: The tert-butyloxycarbonyl (Boc) group is hydrophobic, which can decrease the overall water solubility of the this compound molecule.[6] While the PEG12 chain promotes aqueous solubility, the presence of the Boc group means that high concentrations in purely aqueous buffers may be difficult to achieve. Initial dissolution in a minimal amount of a water-miscible organic solvent is often recommended.[7]
Q4: What is the stability of the maleimide group in aqueous buffers?
A4: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH values. For bioconjugation with thiols, a pH range of 6.5-7.5 is optimal to ensure the stability of the maleimide group and favor the thiol-maleimide reaction.[7] At pH values above 7.5, the rate of maleimide hydrolysis increases, which can lead to a lower conjugation efficiency.[7] The hydrolysis of the maleimide group is a first-order reaction and is also dependent on temperature.[8]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound in my aqueous buffer.
Possible Causes and Solutions:
-
Direct dissolution in aqueous buffer: The hydrophobic Boc group can hinder direct dissolution in aqueous solutions.[6]
-
Recommended Protocol: First, dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as DMSO or DMF.[7] Then, slowly add this stock solution to your aqueous buffer with gentle vortexing. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not affect your downstream application.[7]
-
-
High salt concentration in the buffer: The solubility of PEGylated compounds can decrease with increasing salt concentration.[7]
-
Solution: If possible, try dissolving the this compound in a buffer with a lower salt concentration. Note that some buffers, like phosphate-buffered saline (PBS), may not be ideal for the initial dissolution of high concentrations of similar PEG-NHS esters if the total salt concentration exceeds 50mM.[7]
-
-
Incorrect buffer pH: While pH has a more significant effect on the stability of the maleimide group, extreme pH values can also affect the solubility of the entire molecule.
-
Solution: Use a buffer within the recommended pH range of 6.5-7.5 for maleimide-thiol conjugation.[7] This will also ensure the stability of the maleimide group for your experiment.
-
-
Low temperature: Solubility can be temperature-dependent.
-
Solution: Gentle warming of the solution may aid in dissolution. However, be cautious as elevated temperatures can accelerate the hydrolysis of the maleimide group.[8]
-
Problem: My this compound precipitates out of solution after being added to the aqueous buffer.
Possible Causes and Solutions:
-
Supersaturation: The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solution: Try preparing a more dilute solution. It may be necessary to work with larger reaction volumes to achieve the desired molar excess for your conjugation reaction.
-
-
"Salting out" effect: High concentrations of salts or other solutes in your buffer can cause the PEGylated compound to precipitate.[7]
-
Solution: As mentioned previously, reduce the salt concentration of your buffer if your experimental design allows. Alternatively, consider using a different buffer system.
-
-
Interaction with other molecules: Components in your reaction mixture could be interacting with the this compound, causing it to precipitate.
-
Solution: Ensure all components of your reaction are compatible. If you are adding the this compound solution to a protein solution, make sure the protein is stable under the final buffer conditions (including the small percentage of organic solvent).
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for preparing stock solutions.[7] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Another suitable solvent for stock solutions.[7] |
| Dichloromethane (DCM) | Chlorinated | High | Useful for handling and synthesis but less common for direct use in bioconjugation with aqueous buffers.[9] |
| Water | Aqueous | Moderate | The PEG12 chain enhances solubility, but the Boc group can limit it.[2][3][6] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Moderate to Low | Solubility is dependent on concentration and the salt concentration of the PBS. High salt concentrations can decrease solubility.[7][10] |
| HEPES, MES Buffers | Aqueous Buffer | Moderate | Generally suitable for maleimide-thiol conjugation reactions within the pH range of 6.5-7.5. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: In a fume hood, weigh out the desired amount of this compound into a clean, dry vial.
-
Dissolve: Add a minimal volume of anhydrous DMSO or DMF to the vial to dissolve the compound completely. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of solvent.
-
Store: Cap the vial tightly, purge with an inert gas like argon or nitrogen if possible, and store at -20°C. Use the stock solution as fresh as possible, as the maleimide group can hydrolyze over time in the presence of trace amounts of water.
Protocol 2: General Procedure for Bioconjugation to a Thiol-Containing Protein
-
Buffer Exchange: Ensure your protein is in a suitable buffer for maleimide-thiol conjugation (e.g., PBS, HEPES, or MES at pH 6.5-7.5). The buffer should be free of primary amines (like Tris) and other thiol-containing reagents (like DTT or 2-mercaptoethanol).
-
Prepare this compound: Prepare a stock solution of this compound in DMSO or DMF as described in Protocol 1.
-
Add Crosslinker: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
Quench (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to consume any unreacted maleimide groups.
-
Purification: Remove excess, unreacted this compound and other reaction byproducts using size-exclusion chromatography (desalting column) or dialysis.
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a thiol-containing protein.
References
- 2. Boc-N-amido-PEG12-amine, 1642551-09-4 | BroadPharm [broadpharm.com]
- 3. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mal-PEG2-NH-Boc, 660843-21-0 | BroadPharm [broadpharm.com]
- 10. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
aggregation of proteins after Mal-PEG12-Boc conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding protein aggregation following conjugation with Maleimide-PEG12-Boc.
Frequently Asked Questions (FAQs)
Q1: What is Mal-PEG12-Boc and what is its function?
This compound is a heterobifunctional crosslinker. It consists of three main parts:
-
Mal (Maleimide): A reactive group that specifically forms a stable covalent bond with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins.[][2]
-
PEG12 (Polyethylene Glycol): A 12-unit polyethylene (B3416737) glycol spacer. PEG chains are known to increase the hydrodynamic radius and solubility of biomolecules.[3][4][5]
-
Boc (tert-Butyloxycarbonyl): A common protecting group for amines.[6] In this linker, it caps (B75204) a terminal amine group, preventing it from reacting. This allows for a two-step conjugation strategy where the Boc group can be removed later under acidic conditions to expose the amine for a subsequent reaction.[6][7]
Q2: Why is my protein aggregating after conjugation with this compound?
Protein aggregation after conjugation is a common issue that can stem from several factors:
-
Increased Hydrophobicity: The maleimide (B117702) and Boc components of the linker can increase the hydrophobicity of the protein surface. If multiple linkers attach, they can create nonpolar patches that promote self-association and aggregation.[8][9]
-
Disruption of Surface Charge: The conjugation reaction occurs at specific sites (cysteine residues). This modification can alter the protein's surface charge distribution, leading to a change in its isoelectric point (pI). If the new pI is close to the buffer pH, the protein's solubility will decrease, causing it to aggregate.[9][10]
-
Suboptimal Reaction Conditions: The reaction buffer's pH, ionic strength, or temperature may not be ideal for your specific protein's stability, even if they are suitable for the maleimide reaction. High protein or reagent concentrations can also significantly increase the risk of aggregation.[11][12][13]
-
Protein Instability: The target protein itself may be inherently unstable, and the stress of the conjugation process (e.g., pH change, addition of an organic solvent like DMSO to dissolve the linker) can be enough to trigger aggregation.[13]
Q3: What is the ideal buffer for a maleimide conjugation reaction?
For the maleimide-thiol reaction, a buffer pH between 7.0 and 7.5 is ideal.[12][14][15] This provides a good balance between facilitating the reaction and maintaining protein integrity.
-
Recommended Buffers: PBS, HEPES, or Tris buffers (10-100 mM) are commonly used.[14]
-
Buffers to Avoid: Buffers containing thiol compounds (e.g., DTT, β-mercaptoethanol) must be avoided as they will compete with the protein's cysteine residues for reaction with the maleimide.[12]
Q4: How can I detect and quantify the aggregation of my protein conjugate?
Several techniques can be used to assess aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the solution.[11]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the early onset of aggregation and can measure the size distribution of particles in solution.[16]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein, allowing for quantification of the different species.[17][18]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate light scattering from large aggregates.[18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment in a question-and-answer format.
Issue 1: Visible precipitation occurs immediately after adding the this compound reagent.
| Potential Cause | Recommended Solution |
| Solvent Mismatch / High Organic Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution can denature the protein.[8][12] | Keep the final concentration of the organic solvent to a minimum (ideally <10%). Add the reagent stock solution slowly to the protein solution while gently mixing.[12] |
| High Protein Concentration: High local concentrations of protein increase the likelihood of intermolecular interactions and aggregation.[11][12] | Perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is needed, concentrate the protein after the conjugation and purification steps.[11] |
| Reagent Insolubility: The this compound reagent itself may not be fully dissolved, leading to precipitation. | Ensure the reagent is completely dissolved in the organic solvent before adding it to the reaction buffer. Prepare the stock solution fresh before each use.[12] |
Issue 2: The solution becomes cloudy during the incubation period or upon storage.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be destabilizing the protein or the newly formed conjugate.[9] | Systematically screen different buffer conditions. Test a range of pH values (e.g., 6.5 to 7.5) and ionic strengths (e.g., by adding 50-250 mM NaCl) to find a formulation that maintains protein solubility.[11][19] |
| Temperature-Induced Aggregation: Some proteins are less stable at room temperature or 4°C over extended periods. | Perform the reaction at a lower temperature (e.g., 4°C) to slow the aggregation process, though this may require a longer incubation time.[11] For storage, consider flash-freezing in a cryoprotectant like glycerol (B35011) and storing at -80°C.[13] |
| Over-labeling: A high molar ratio of the labeling reagent can lead to the modification of multiple cysteines, significantly altering the protein's properties and increasing its tendency to aggregate.[11] | Optimize the stoichiometry by reducing the molar ratio of this compound to protein. Test a range (e.g., 5:1, 10:1, 20:1) to find the optimal balance between labeling efficiency and protein stability.[14] |
Issue 3: No visible precipitate, but SEC or DLS analysis shows soluble aggregates.
| Potential Cause | Recommended Solution |
| Formation of Soluble Oligomers: The conjugation has altered the protein surface, promoting the formation of dimers, trimers, or other small, soluble aggregates. | Incorporate stabilizing additives into the reaction and storage buffers. See the table below for examples. |
| Hydrophobic Interactions: The conjugated linker has increased the surface hydrophobicity, leading to self-association. | Add non-detergent sulfobetaines or a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer to help solubilize hydrophobic patches.[13][19] |
| Inefficient Purification: Unreacted protein and the conjugate may be co-aggregating during or after purification. | Immediately after the labeling reaction, purify the conjugate from unreacted materials using a method like SEC. This also allows for buffer exchange into an optimized storage buffer.[11] |
Data Presentation: Stabilizing Additives
The following table summarizes common additives used to prevent protein aggregation. The optimal additive and its concentration should be determined empirically for each specific protein.
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 250 - 500 mM | Stabilize the native protein structure by preferential exclusion. |
| Polyols | Glycerol, Sorbitol | 5% - 20% (v/v) | Act as cryoprotectants and increase solvent viscosity, reducing protein mobility.[14] |
| Amino Acids | L-Arginine, L-Proline | 50 - 500 mM | Suppress aggregation by interacting with hydrophobic patches and stabilizing the protein.[20] |
| Salts | NaCl, KCl | 50 - 500 mM | Screen electrostatic interactions that can lead to aggregation.[19] |
| Detergents | Tween-20, CHAPS | 0.01% - 0.1% | Solubilize hydrophobic regions and prevent self-association.[13][19] |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general workflow for conjugating a thiol-reactive PEG linker to a protein.
-
Protein Preparation:
-
Prepare the protein in a thiol-free buffer (e.g., PBS, 100 mM, pH 7.2). The protein should be at a concentration of 1-10 mg/mL.[15]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[14] Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[12]
-
Degas the buffer to minimize re-oxidation of thiols.[15][21]
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a starting point of 10:1 to 20:1 reagent-to-protein is common).[2][14]
-
Add the stock solution dropwise while gently stirring the protein solution to prevent localized high concentrations of the organic solvent.[12]
-
Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[14]
-
-
Purification:
Protocol 2: Quantification of Aggregation by SEC
-
System Setup:
-
Equilibrate a suitable Size Exclusion Chromatography (SEC) column with a filtered and degassed mobile phase (e.g., PBS, pH 7.4). Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm).[11]
-
-
Sample Analysis:
-
Inject a known volume of your protein conjugate sample.
-
Monitor the elution profile. Higher-order aggregates will elute first (in or near the void volume), followed by the desired monomeric conjugate, and finally any smaller, unreacted species.[18]
-
-
Data Interpretation:
-
Integrate the peak areas corresponding to the aggregate and monomer peaks.
-
Calculate the percentage of aggregation using the formula: % Aggregation = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100
-
Visualizations
Caption: Experimental workflow for this compound conjugation and analysis.
Caption: Troubleshooting decision tree for protein aggregation issues.
References
- 2. broadpharm.com [broadpharm.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nhsjs.com [nhsjs.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protein precipitation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. The Analytical Scientist | Detection and quantification of large protein aggregates [theanalyticalscientist.com]
- 17. Identifying protein aggregation mechanisms and quantifying aggregation rates from combined monomer depletion and continuous scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. approcess.com [approcess.com]
- 19. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 20. researchgate.net [researchgate.net]
- 21. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Purification of PEGylated Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated conjugates?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[][2] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein: The original, unmodified biomolecule.[2]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[][2]
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[][2]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[][2]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[][2]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.
Q2: What are the most common methods for purifying PEGylated conjugates?
The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity.[2] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[][2][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[][4] The attachment of PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin and allowing for separation of different PEGylated species and positional isomers.[][5]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[][6] The hydrophobic nature of the PEG backbone can be exploited for separation, often serving as a complementary technique to IEX.[][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity, often used for analytical characterization and separation of positional isomers.[][7]
Q3: How does the size of the PEG chain affect purification?
Increasing the size of the attached PEG chain generally enhances the resolution of the purification.[8]
-
In SEC, a larger PEG chain leads to a greater increase in the hydrodynamic radius of the conjugate, making the size difference between the PEGylated and un-PEGylated protein more significant and easier to separate.[8]
-
In IEX, a larger PEG chain results in greater "charge shielding," which weakens the interaction between the protein and the column resin. This effect can be used to effectively separate PEGylated species from the native protein.[][8]
Q4: Why is my recovery of the PEGylated conjugate low?
Low recovery can be caused by several factors depending on the purification method:
-
Non-specific binding: The PEGylated conjugate may be irreversibly binding to the chromatography column matrix.[2]
-
Precipitation: The conjugate may be precipitating on the column due to inappropriate buffer conditions or sample concentration.[2][9]
-
Aggregation: Harsh purification conditions, such as high pressure or unsuitable buffers, can induce the formation of aggregates which are then lost during purification.[10][11]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated conjugates using various chromatographic techniques.
General Purification Workflow
The following diagram illustrates a general workflow for the chromatographic purification of PEGylated proteins.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting poor separation results.
References
- 2. benchchem.com [benchchem.com]
- 4. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of PEGylated Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Mal-PEG12-Boc and other PEGylation reagents from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: The most common methods for purifying your PEGylated product and removing excess this compound are based on differences in size, charge, or solubility between the PEGylated conjugate and the unreacted PEG reagent. These techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used and effective method that separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unreacted this compound.[][2]
-
Dialysis/Ultrafiltration: These membrane-based techniques separate molecules based on their molecular weight. By using a membrane with a specific molecular weight cut-off (MWCO), the smaller, unreacted PEG can be removed while retaining the larger conjugate.[3][4][5][6]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. PEGylation can alter the surface charge of a molecule, allowing for separation of the PEGylated product from the unreacted, neutral PEG reagent.[][7][8]
-
Precipitation: This technique relies on altering the solvent conditions to selectively precipitate either the product or the unreacted PEG.[9][10]
Q2: How do I choose the best purification method for my experiment?
A2: The choice of purification method depends on several factors, including the size and properties of your target molecule, the scale of your reaction, and the required purity of the final product.
-
For a significant size difference between your conjugate and the this compound, Size Exclusion Chromatography (SEC) is often the most effective method.[][2]
-
If you are working with larger biomolecules like proteins or antibodies, dialysis or ultrafiltration can be a simple and cost-effective first step to remove the bulk of the unreacted PEG.[3][5]
-
If your target molecule has a distinct charge that is altered upon PEGylation, Ion-Exchange Chromatography (IEX) can provide high-resolution separation.[][8]
-
Precipitation can be a useful and scalable technique, particularly for initial cleanup, but may require further optimization to ensure selective precipitation.[10]
Q3: Can I use a combination of purification methods?
A3: Yes, a multi-step purification strategy is often recommended to achieve high purity.[8][11] For example, you could start with dialysis to remove the majority of the unreacted PEG, followed by SEC to separate any remaining impurities and aggregates.[6]
Troubleshooting Guides
Problem 1: My purified product still contains unreacted this compound after Size Exclusion Chromatography (SEC).
| Possible Cause | Troubleshooting Step |
| Inadequate Resolution | Use a column with a smaller bead size or a longer column length to improve separation. Optimize the flow rate; a slower flow rate can enhance resolution. |
| Inappropriate Column Matrix | Ensure the pore size of the SEC resin is suitable for the size range of your molecules. The this compound should be able to fully enter the pores while the larger conjugate is partially or fully excluded. |
| Sample Overload | Reduce the volume or concentration of the sample loaded onto the column. Overloading can lead to peak broadening and poor separation.[6] |
Problem 2: I am losing my PEGylated product during dialysis/ultrafiltration.
| Possible Cause | Troubleshooting Step |
| Incorrect MWCO | Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane or ultrafiltration device is significantly smaller than the molecular weight of your PEGylated product. |
| Product Adsorption | The product may be non-specifically binding to the membrane. Consider using a membrane made from a different material (e.g., regenerated cellulose (B213188) vs. polyethersulfone). |
| Product Aggregation and Precipitation | The concentration of the product may be too high during ultrafiltration, leading to aggregation and precipitation. Reduce the final concentration or add stabilizing excipients to the buffer. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for purifying a PEGylated protein from unreacted this compound.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate fractionation range)
-
HPLC or FPLC system
-
Equilibration/Elution Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Reaction mixture containing the PEGylated protein and unreacted this compound
-
Fraction collection tubes
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the Equilibration/Elution Buffer at a flow rate recommended by the column manufacturer.
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the Equilibration/Elution Buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm (for proteins). Collect fractions corresponding to the different peaks. The PEGylated protein, being larger, should elute first, followed by the unreacted protein and then the smaller unreacted this compound.
-
Analysis: Analyze the collected fractions using SDS-PAGE or other relevant techniques to identify the fractions containing the pure PEGylated product.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is suitable for removing small molecule PEG reagents from larger biomolecules.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-5 kDa for a large protein conjugate, ensuring it is significantly larger than the MW of this compound)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Large beaker
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette.
-
Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing a large volume of cold dialysis buffer (typically 100-1000 times the sample volume). Stir the buffer gently on a stir plate in a cold room or on ice.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave to dialyze overnight. This will ensure a high concentration gradient to drive the removal of the small molecules.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample will now be in the dialysis buffer and will have a larger volume. If necessary, the sample can be concentrated using ultrafiltration.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Unreacted this compound
| Method | Principle | Typical Scale | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by size | Analytical to Preparative | High resolution, good for separating species of different sizes.[] | Can be time-consuming, potential for sample dilution. |
| Dialysis/Ultrafiltration | Separation by molecular weight | Lab to Process | Simple, cost-effective for bulk removal of small molecules.[][5] | Cannot separate species of similar size, potential for product loss.[5] |
| Ion-Exchange Chromatography (IEX) | Separation by charge | Analytical to Process | High capacity, can separate molecules with subtle charge differences.[][8] | Requires the product and impurity to have different charges. |
| Precipitation | Differential solubility | Lab to Process | Scalable, can be used for initial purification.[10] | May not be highly selective, risk of co-precipitation. |
Visualizations
Caption: General workflow for purification of PEGylated products.
Caption: Troubleshooting guide for SEC purification.
References
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration, often showing a second-order dependence.[1] A slight decrease in acid strength can significantly hinder the reaction rate.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; insufficient reaction times or low temperatures may not be enough for the reaction to reach completion.[2] While most deprotections are effective at room temperature, some substrates may need longer reaction times or gentle heating.[2][3]
-
Steric Hindrance: Increased steric bulk around the carbamate (B1207046) nitrogen can impede the approach of the acid catalyst, slowing down the cleavage reaction. This is particularly noticeable with N-methylated or sterically hindered amino acids.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all reaction sites, leading to incomplete deprotection.[1] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity.[1]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and incomplete reaction.
Q2: What are common side reactions during Boc deprotection, and how can they be minimized?
The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage.[1][4][5]
-
S-Alkylation: The sulfur atom in methionine and cysteine is susceptible to alkylation by the tert-butyl cation.[1]
-
Tryptophan Alkylation: The indole (B1671886) ring of tryptophan is also prone to modification.[6]
-
Tyrosine Alkylation: The activated aromatic ring of tyrosine can be alkylated.[6]
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[7]
To minimize these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the reactive tert-butyl cation.[5][7] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, thioanisole, and dimethyl sulfide (B99878) (DMS).[1][3][8]
Q3: Are there milder alternatives to TFA for Boc deprotection?
Yes, for substrates sensitive to strong acids, several milder conditions can be employed:[4][7]
-
1M HCl in ethyl acetate[4]
-
Lewis acids such as ZnBr₂ in DCM[7]
-
Trimethylsilyl iodide (TMSI) under neutral conditions[7]
-
Thermal deprotection by heating in a suitable solvent, though high temperatures may be required.[4][9]
-
Oxalyl chloride in methanol (B129727) offers a mild deprotection method at room temperature.[10][11]
Troubleshooting Guide
Problem 1: Significant amount of starting material remains after the reaction.
-
Possible Cause: Insufficient acid concentration or reaction time.
-
Solution:
-
Increase Acid Concentration: If using a 20-25% TFA solution in DCM, consider increasing it to 50%.[2][3]
-
Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr) to determine the optimal time for completion.[1][8]
-
Optimize Temperature: While most deprotections occur at room temperature, gentle heating might be necessary for challenging substrates.[3]
-
Change Solvent: Ensure the substrate is fully dissolved. If solubility is an issue, consider alternative solvents.
-
Problem 2: Mass spectrometry shows a mass increase of +56 Da in the product.
-
Possible Cause: Alkylation of a nucleophilic site on your molecule by the tert-butyl cation.[7]
-
Solution:
-
Add or Optimize Scavengers: Introduce or increase the concentration of scavengers in your reaction mixture. A common starting point is 2.5-5% (v/v) of TIS or TES.[2][3]
-
Use Milder Conditions: Switch to a milder deprotection reagent like 4M HCl in dioxane to reduce the formation of the reactive cation.[4]
-
Problem 3: The final product is impure, with multiple unidentified side products.
-
Possible Cause: Degradation of acid-sensitive functional groups in your molecule.
-
Solution:
-
Use Milder Acidic Conditions: Explore alternatives to TFA, such as HCl in dioxane or Lewis acids.[4][7]
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C to minimize side reactions.[2]
-
Consider Non-Acidic Methods: For highly sensitive substrates, thermal deprotection could be a viable option.[4][9]
-
Quantitative Data Summary
The following table summarizes common reaction conditions for Boc deprotection. Note that optimal conditions are substrate-dependent and may require empirical optimization.
| Reagent/System | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hr | A 55% TFA/DCM mixture can result in higher purity than 100% TFA in SPPS.[2][4] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | 0 °C to Room Temp. | 30 min - 2 hr | Often considered milder than TFA.[4][7] |
| Hydrochloric Acid (HCl) | 1M | Ethyl Acetate | Room Temp. | 1 - 4 hr | A milder alternative.[4] |
| Zinc Bromide (ZnBr₂) | Excess (2-3 equiv.) | Dichloromethane (DCM) | Room Temp. | Overnight | A Lewis acid alternative for acid-sensitive substrates.[7][12] |
| Thermal Deprotection | N/A | Toluene (B28343), Dioxane, TFE | 120-240 °C | 30 min - several hours | Catalyst-free but requires high temperatures.[4][9] |
| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | Room Temp. | 1 - 4 hr | A mild, non-TFA based method.[10][11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate contains sensitive residues like methionine or tryptophan, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[2][3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[2]
-
To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[1][2]
-
The resulting TFA salt of the deprotected amine can often be used directly. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate.[2]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.[4]
-
Reagent Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.[4]
-
The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[4]
-
If the free amine is required, dissolve the hydrochloride salt and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution), followed by extraction with an organic solvent.[4]
-
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Strategies to Improve Mal-PEG12-Boc Reaction Efficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction efficiency of Maleimide-PEG12-Boc and other maleimide-functionalized reagents. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH range for the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group is typically between 6.5 and 7.5.[1][2][3][4] Within this pH range, the thiol group is sufficiently deprotonated to its more reactive thiolate anion form, while minimizing the competing hydrolysis of the maleimide ring, which becomes significant at higher pH values.[1][2][5] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2][3]
Q2: What molar ratio of Mal-PEG12-Boc to my thiol-containing molecule should I use?
A2: The ideal molar ratio of maleimide to thiol is dependent on the specific molecules being conjugated and can require empirical optimization.[1] For labeling proteins, a 10 to 20-fold molar excess of the maleimide reagent is a common starting point.[1][6][7][8] However, for smaller peptides, a lower excess such as 2:1 (maleimide to thiol) may be optimal, while larger molecules like nanobodies might require a higher ratio, for instance, 5:1, to achieve good conjugation efficiency.[1][9][10]
Q3: My protein contains disulfide bonds. Do I need to reduce them before conjugation?
A3: Yes, maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[2] Therefore, if you intend to label cysteine residues that are part of a disulfide bridge, you must first reduce these bonds.[2] A common reducing agent for this purpose is Tris(2-carboxyethyl)phosphine (TCEP), as it is effective over a broad pH range and typically does not need to be removed before the conjugation reaction.[1][2] Another option is dithiothreitol (B142953) (DTT), but it must be removed after reduction and before adding the maleimide reagent, as it also contains thiol groups that would compete in the reaction.[1]
Q4: How should I store my this compound and other maleimide reagents?
A4: Maleimide reagents are susceptible to hydrolysis, especially in aqueous solutions.[9][11] For long-term storage, it is best to store them as a dry powder at -20°C.[6][7][8] If you need to prepare a stock solution, use an anhydrous biocompatible solvent like DMSO or DMF and store it at -20°C, avoiding frequent freeze-thaw cycles.[1][3] Storing maleimide-functionalized nanoparticles at 4°C for 7 days can lead to a ~10% decrease in reactivity, while storage at 20°C can result in a ~40% loss.[9][10]
Q5: How can I confirm that the conjugation reaction has been successful?
A5: The success of the conjugation can be assessed using various analytical techniques. For proteins, SDS-PAGE analysis will show a shift in the molecular weight of the conjugated protein compared to the unconjugated starting material. Chromatographic methods like size-exclusion chromatography (SEC) or reverse-phase HPLC can also be used to separate the conjugated product from the reactants.[12] Mass spectrometry can provide a definitive confirmation of the mass of the final conjugate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Suboptimal pH: The reaction buffer is outside the ideal 6.5-7.5 range.[1][13] | Prepare a fresh buffer and verify that the final pH of the reaction mixture is within the 6.5-7.5 range.[1] |
| Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds and are not available to react.[1] | Pre-treat your sample with a reducing agent like TCEP (which doesn't require removal) or DTT (which must be removed prior to adding the maleimide).[1][2] Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation.[1] | |
| Hydrolyzed Maleimide: The this compound has degraded due to moisture or improper storage.[9][11] | Use a fresh vial of the maleimide reagent. If preparing a stock solution, use anhydrous DMSO or DMF and use it promptly.[3] | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal for your specific molecules.[1] | Perform small-scale optimization experiments with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1 maleimide:thiol) to find the most efficient condition.[1][9][10] | |
| Poor Reproducibility | Inconsistent Reagent Quality: The purity or reactivity of the maleimide reagent varies between batches. | Qualify new batches of reagents before use in large-scale experiments. |
| Variability in Thiol Content: The amount of free thiol on your starting material is not consistent. | Quantify the free thiol content before each experiment using a method like Ellman's assay to ensure consistent starting conditions.[5] | |
| Product Instability | Reversibility of Thioether Bond: The formed thiosuccinimide ring can undergo a retro-Michael reaction, especially at higher pH.[3] | After conjugation, consider lowering the pH of the storage buffer. For some applications, alternative, more stable conjugation chemistries might be necessary. |
| Hydrolysis of Unreacted Maleimides: Excess maleimide groups can hydrolyze over time, changing the characteristics of the sample. | Purify the conjugate immediately after the reaction to remove excess maleimide reagent.[6][7][8] You can also quench the reaction by adding a small molecule thiol like 2-mercaptoethanol.[5] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2).[2]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-50 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.[1] The reduced protein solution can be used directly.[1]
-
-
Maleimide Reagent Preparation:
-
Shortly before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[2]
-
-
Conjugation Reaction:
-
Purification:
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE and/or HPLC to confirm conjugation and assess purity.[2]
-
Visual Guides
Caption: Reaction scheme for maleimide-thiol conjugation.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 5. encapsula.com [encapsula.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Mal-PEG12-Boc Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of Mal-PEG12-Boc to proteins or peptides is a critical step in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. Verifying the successful attachment of this linker is paramount for ensuring product efficacy, safety, and batch-to-batch consistency. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for the confirmation of this compound conjugation, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Conjugation Analysis
Mass spectrometry (MS) is a powerful and widely used technique for the detailed characterization of PEGylated biomolecules.[1][2][3] It provides precise molecular weight information, enabling the direct confirmation of conjugation and the determination of the degree of PEGylation. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) are frequently employed.[1][2]
Key Advantages of Mass Spectrometry:
-
High Specificity and Accuracy: Directly measures the mass of the intact conjugate and its fragments, providing unambiguous confirmation of successful conjugation.[1][2]
-
Determination of Heterogeneity: Can identify and quantify different species in a sample, such as unconjugated protein, singly PEGylated, and multiply PEGylated products.[1][4]
-
Site of Conjugation Analysis: Peptide mapping via LC-MS/MS allows for the identification of the specific amino acid residue(s) where the this compound linker has attached.[4]
Considerations for Mass Spectrometry Analysis:
-
Sample Preparation: Proper sample preparation is crucial for obtaining high-quality data. This includes desalting and purification of the conjugate to remove excess PEG reagent and other interfering substances.[5][6][7][8]
-
Data Interpretation: The spectra of PEGylated proteins can be complex due to the polydispersity of some PEGs and the presence of multiple charge states in ESI-MS.[1][4] Specialized software is often required for deconvolution and data analysis.[4]
Comparative Analysis of Analytical Techniques
While mass spectrometry is a primary method, a multi-faceted approach employing orthogonal techniques is recommended for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations | Typical Throughput |
| MALDI-TOF MS | Molecular weight of the intact conjugate, degree of PEGylation.[1][9] | Rapid analysis, tolerant to some salts, good for heterogeneous samples.[1] | Lower resolution than ESI-MS, potential for fragmentation. | High |
| ESI-LC/MS | Accurate molecular weight, separation of different conjugated species, peptide mapping for site analysis.[2][4] | High resolution and mass accuracy, can be coupled with liquid chromatography for separation.[2][4] | Can be sensitive to sample purity, complex spectra from multiple charge states.[1] | Medium |
| SDS-PAGE | Apparent molecular weight shift upon conjugation.[10] | Simple, widely available, good for qualitative assessment of conjugation.[10] | Low resolution, indirect measurement of molecular weight, staining can be non-uniform.[10][11] | High |
| UV-Vis Spectroscopy | Estimation of conjugation efficiency if the protein or linker has a chromophore.[10] | Quick and easy, non-destructive. | Indirect measurement, requires a chromophore, can be affected by interfering substances.[10] | High |
| Size-Exclusion Chromatography (SEC) | Separation of conjugated from unconjugated protein based on hydrodynamic radius.[10] | Good for assessing purity and detecting aggregation. | Does not provide direct molecular weight information, resolution may be limited. | Medium |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different degrees of PEGylation.[12][][14] | Can resolve species with the same number of PEGs attached at different sites.[] | Can be complex to develop a robust method.[14] | Medium |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and separation of conjugated from unconjugated species.[] | High resolution, well-established technique. | Can be denaturing for some proteins. | Medium |
Experimental Protocols
General this compound Conjugation to a Thiol-Containing Protein
This protocol describes a general procedure for the conjugation of a maleimide-functionalized PEG to a protein containing a free thiol group, such as a cysteine residue.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)
-
This compound dissolved in a compatible solvent (e.g., DMSO or DMF)
-
Reaction buffer: Thiol-free buffer, such as PBS, pH 7.0
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[15]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[15]
-
Quench the reaction by adding an excess of the quenching reagent to react with any unreacted maleimide (B117702) groups.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG and quenching reagent.[15]
Sample Preparation for Mass Spectrometry
Materials:
-
Purified this compound conjugate
-
Desalting column or spin filter
-
MS-grade water, acetonitrile (B52724), and formic acid
Procedure:
-
Desalting: Remove non-volatile salts from the purified conjugate sample using a desalting column or a spin filter with an appropriate molecular weight cutoff. This is crucial for ESI-MS.
-
Solvent Exchange: If necessary, exchange the buffer of the sample to a volatile buffer compatible with mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.
-
Dilution: Dilute the desalted sample to a final concentration of approximately 0.1-1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid in water.[6]
MALDI-TOF Mass Spectrometry Analysis
Procedure:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix the prepared sample with the matrix solution in a 1:1 ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion, linear or reflector mode.
ESI-LC/MS Analysis
Procedure:
-
LC System: Use a reverse-phase HPLC or UPLC system with a C4 or C8 column suitable for protein separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient: Run a linear gradient from 5-95% Mobile Phase B over 30-60 minutes to elute the conjugate.
-
MS System: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150°C
-
Mass Range: 500-4000 m/z
-
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for confirming this compound conjugation and the logical relationships between the analytical techniques.
Caption: Experimental workflow for this compound conjugation and MS analysis.
Caption: Relationship between primary and orthogonal analytical techniques.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enovatia.com [enovatia.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Electrophoresis of polyethylene glycols and related materials as sodium dodecyl sulfate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
Navigating the Analysis of Mal-PEG12-Boc Reactions: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring the reaction products of Mal-PEG12-Boc, a heterobifunctional linker integral to the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This compound is a widely utilized linker composed of a maleimide (B117702) group, a twelve-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The maleimide terminus selectively reacts with thiol (sulfhydryl) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether linkage. The Boc-protected amine provides a latent site for further chemical modification following deprotection. Rigorous analysis of these conjugation reactions is essential to ascertain the purity, yield, and homogeneity of the resulting bioconjugate, which directly impacts its therapeutic efficacy and safety.
Comparing the Analytical Toolkit: HPLC vs. Alternatives
The selection of an appropriate analytical method hinges on the specific experimental requirements, including the need for quantitative precision, high-throughput screening, or detailed structural characterization. While HPLC stands out for its quantitative power, other techniques offer distinct advantages.
| Analytical Method | Principle of Separation/Detection | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase), size (Size-Exclusion), or hydrophilicity (HILIC). | High resolution, excellent sensitivity, quantitative, highly reproducible, and amenable to automation. | Can be time-intensive, requires specialized instrumentation. PEGs lack a strong UV chromophore, often necessitating specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).[1][2][] |
| Thin-Layer Chromatography (TLC) | Separation based on the differential partitioning of components between a stationary phase and a mobile phase. | Simple, rapid, and inexpensive, making it suitable for quick qualitative checks of reaction progress.[4] | Offers low resolution, is not quantitative, and is less sensitive compared to HPLC.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Delivers rich structural data and can be used to monitor reactions directly without the need for chromatographic separation.[5][6] | Possesses lower sensitivity than HPLC, spectra of large or complex molecules can be difficult to interpret, and requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Exhibits high sensitivity and specificity, provides precise molecular weight information, and can be coupled with HPLC (LC-MS) for enhanced separation and identification.[7][8] | Interpretation of spectra for polydisperse samples like PEGs can be complex, and the technique is susceptible to ion suppression effects. |
In-Depth Focus: HPLC Analysis of this compound Reaction Products
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing the reaction between this compound and thiol-containing molecules. The separation is driven by differences in the hydrophobicity of the reactants and products.
Experimental Protocol: A General RP-HPLC Method
This protocol serves as a robust starting point and can be optimized for specific bioconjugation reactions.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable if the reaction partner has a chromophore. For universal detection, an ELSD or CAD is recommended.[1]
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm) is a common choice.[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: Room temperature.
-
Detection:
-
Sample Preparation: The reaction mixture should be diluted in the initial mobile phase composition and filtered through a 0.22 µm syringe filter prior to injection.
Data Presentation: Expected Chromatographic Profile
The reaction of this compound with a thiol-containing molecule, such as cysteine, yields a thioether adduct. It is important to note that the Michael addition of a thiol to a maleimide can result in the formation of two isomeric products, which may be resolved by RP-HPLC.[5][9][10]
| Compound | Expected Relative Retention Time | Key Characteristics & Elution Order |
| Thiol-containing molecule (e.g., Cysteine) | Early | Being the most polar, it will elute first. |
| Hydrolyzed this compound | Intermediate | A potential impurity in the starting material, more polar than the parent molecule. |
| This compound | Intermediate | The unreacted starting material, less polar than the thiol. |
| Thioether Adduct (Product) | Late | The desired product, being more hydrophobic than the reactants, will have a longer retention time. |
| Thioether Adduct (Isomer) | Late | May appear as a closely eluting peak to the main product peak.[5][9][10] |
Note: The exact retention times will vary based on the specific HPLC conditions and the nature of the thiol-containing molecule.
Visualizing the Process: Workflows and Decision Making
Reaction and Analysis Workflow
Caption: A simplified workflow for the HPLC analysis of this compound reaction products.
Selecting the Right Analytical Tool
Caption: A decision-making diagram for choosing the appropriate analytical method.
References
- 1. rsc.org [rsc.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a sensitive assay to detect reversibly oxidized protein cysteine sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Degree of Labeling with Mal-PEG12-Boc
For researchers and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Mal-PEG12-Boc, a heterobifunctional linker, is a valuable tool for this purpose, enabling the conjugation of molecules to thiol groups on proteins and peptides. This guide provides a comprehensive comparison of methods to determine the degree of labeling (DOL) with this compound, alongside alternative linkers, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Linkers
The choice of a linker can significantly impact the stability and efficacy of a bioconjugate. This section compares the performance of this compound, which forms a thioether bond, with other common linkers.
| Feature | Mal-PEG-Linker (Thioether Bond) | Mono-Sulfone-PEG-Linker (Thioether Bond) | NHS-PEG-Linker (Amide Bond) |
| Target Residue | Cysteine (Thiol group) | Cysteine (Thiol group) | Lysine (B10760008) (Amine group) |
| Reaction pH | 6.5 - 7.5 | ~7.0 | 7.0 - 8.0 |
| Typical Labeling Efficiency | 70-90%[1] | >80%[2] | Generally high, can be near-quantitative |
| Bond Stability in Human Plasma | Susceptible to retro-Michael addition and exchange with other thiols (e.g., albumin), leading to deconjugation. Less than 70% of the conjugate may remain intact after 7 days.[2][3] | Significantly more stable than maleimide-PEG conjugates. Over 90% of the conjugate remains intact after 7 days in the presence of glutathione.[2][3] | Highly stable amide bond, resistant to hydrolysis under physiological conditions. |
| Key Advantages | High reactivity and specificity towards thiols. | Forms a more stable thioether bond compared to maleimide (B117702) linkers. | Forms a very stable bond; well-established chemistry. |
| Key Disadvantages | Potential for bond instability in vivo. | May have some side reactions at higher PEG-to-protein ratios.[2] | Targets abundant lysine residues, which can lead to heterogeneous products and potentially affect protein function. |
Experimental Protocols for Determining Degree of Labeling
Accurate determination of the DOL is crucial for ensuring the quality and consistency of bioconjugates. Below are detailed protocols for common analytical methods.
UV-Vis Spectrophotometry
This is a widely used and accessible method for determining the DOL of proteins labeled with a chromophore-containing molecule.
Principle: The concentration of the protein and the attached label are determined by measuring the absorbance at specific wavelengths. The DOL is then calculated from the molar ratio of the label to the protein.
Protocol:
-
Purification: Remove any unconjugated labeling reagent from the protein conjugate solution using size exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
Dilution: Dilute the purified conjugate solution in a suitable buffer (e.g., PBS) to an appropriate concentration for absorbance measurement (typically A280 < 1.5).
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 280 nm (A280), which corresponds to the protein concentration.
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the attached label (e.g., the Boc protecting group on this compound does not have a strong chromophore, so this method is more suitable for when the "payload" attached to the Boc end has a distinct absorbance).
-
-
Calculation of Degree of Labeling (DOL):
-
Corrected Protein Absorbance (A_prot_corr): If the label absorbs at 280 nm, a correction factor (CF) must be applied. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at its λmax. A_prot_corr = A280 - (A_label_max * CF)
-
Molar Concentration of Protein ([Protein]): [Protein] (M) = A_prot_corr / (ε_prot * path length) where ε_prot is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
Molar Concentration of Label ([Label]): [Label] (M) = A_label_max / (ε_label * path length) where ε_label is the molar extinction coefficient of the label at its λmax.
-
Degree of Labeling (DOL): DOL = [Label] / [Protein]
-
Colorimetric Assays
Colorimetric assays provide an alternative method for quantifying maleimide groups, particularly useful when the label itself lacks a strong chromophore.
Principle: A known excess of a thiol-containing compound is reacted with the maleimide-labeled protein. The remaining unreacted thiol is then quantified using a colorimetric reagent like 4,4'-dithiodipyridine (DTDP), which produces a colored product upon reaction with thiols. The amount of maleimide is determined by the difference between the initial and remaining thiol concentration.
Protocol (based on a commercial kit):
-
Reagent Preparation:
-
Prepare a working solution of a thiol-containing reagent (e.g., 2-aminoethanethiol, MEA).
-
Prepare a stock solution of the colorimetric reagent (e.g., 4,4'-DTDP in DMSO).
-
-
Reaction:
-
In separate tubes, prepare "Total SH" controls containing buffer and the MEA working solution.
-
For each sample, mix the maleimide-conjugated protein with the MEA working solution.
-
Incubate all tubes at room temperature for a defined period (e.g., 20 minutes) to allow the reaction between maleimide and thiol to complete.
-
-
Colorimetric Measurement:
-
To the "Total SH" control tubes, add the 4,4'-DTDP stock solution and measure the absorbance at 324 nm (OD_TSH).
-
To the sample tubes, first measure the background absorbance at 324 nm (OD₀). Then, add the 4,4'-DTDP stock solution, incubate for a short period (e.g., 2 minutes), and measure the final absorbance at 324 nm (OD).
-
-
Calculation:
-
The change in absorbance (ΔOD) is proportional to the amount of unreacted thiol. ΔOD = OD_TSH - (OD - OD₀)
-
The concentration of maleimide can then be calculated based on the ΔOD and the molar extinction coefficient of the colored product (19,800 M⁻¹cm⁻¹ for the DTDP reaction product).
-
Mass Spectrometry (MALDI-TOF)
Mass spectrometry offers a highly accurate method to determine the DOL by directly measuring the mass of the conjugated protein.
Principle: The mass of the unlabeled protein is compared to the mass of the labeled protein. The mass difference corresponds to the mass of the attached linkers and payloads, allowing for the calculation of the average number of labels per protein.
Protocol:
-
Sample Preparation:
-
The protein conjugate sample must be desalted to remove non-volatile salts that can interfere with ionization. This can be done using dialysis, size exclusion chromatography, or reverse-phase chromatography.
-
The purified sample is then mixed with a suitable matrix solution (e.g., sinapinic acid for larger proteins) that facilitates desorption and ionization.
-
-
MALDI-TOF Analysis:
-
Spot the sample-matrix mixture onto the MALDI target plate and allow it to dry, forming co-crystals.
-
Introduce the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum of the protein conjugate.
-
-
Data Analysis:
-
Identify the mass peak(s) corresponding to the protein conjugate. A heterogeneous sample may show multiple peaks corresponding to different numbers of attached labels.
-
Calculate the mass of the unlabeled protein.
-
The degree of labeling (DOL) can be determined by the following formula for each peak: DOL = (Mass_conjugate - Mass_protein) / Mass_linker
-
For a heterogeneous mixture, the average DOL can be calculated by considering the relative intensity of each peak.
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for the development of an antibody-drug conjugate (ADC) using a maleimide linker and the targeted HER2 signaling pathway.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparison of Mal-PEG12-Boc and SMCC linkers
A Comprehensive Comparison of Mal-PEG12-Boc and SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two widely used heterobifunctional linkers: the conventional, non-cleavable Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the more recent, hydrophilic Maleimide-PEG12-Boc (this compound) linker.
Introduction to the Linkers
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker that has been extensively used in the development of ADCs, including the clinically approved ado-trastuzumab emtansine (Kadcyla®).[1] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues on antibodies) and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups on cytotoxic payloads.[1][2] The cyclohexane (B81311) ring in its structure enhances the stability of the maleimide group.[3] Drug release from an SMCC-based ADC occurs after the entire conjugate is internalized by a target cell and the antibody is degraded in the lysosome.[1] This mechanism contributes to high plasma stability and a favorable safety profile by minimizing premature drug release.[1][4]
This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer. It contains a maleimide group for reaction with thiols and a Boc-protected amine. The Boc (tert-butyloxycarbonyl) protecting group can be removed to reveal a primary amine, which can then be conjugated to another molecule. The key feature of this linker is the 12-unit PEG chain, which imparts significant hydrophilicity to the ADC.[5][] This increased water solubility can help to overcome challenges associated with hydrophobic drugs, such as aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.[5][7]
Head-to-Head Comparison: this compound vs. SMCC
The selection between these two linkers depends on the specific requirements of the bioconjugate being developed. The following table summarizes their key properties based on available data.
| Feature | This compound Linker | SMCC Linker | Rationale |
| Hydrophilicity | High | Low | The 12 ethylene (B1197577) glycol units in the PEG chain significantly increase water solubility.[5][8] The cyclohexane and succinimide (B58015) components of SMCC are hydrophobic.[7] |
| Tendency for Aggregation | Low | Prone to aggregation with hydrophobic payloads | The hydrophilic PEG chain creates a hydration layer around the payload, which can prevent aggregation.[5][] The hydrophobic nature of SMCC can contribute to the aggregation of ADCs carrying hydrophobic drugs.[7][9] |
| Plasma Stability | High (Amide Bond) / Moderate (Thioether Bond) | High (Amide Bond) / Moderate to Low (Thioether Bond) | The amide bond formed is highly stable for both. The thioether bond from the maleimide-thiol reaction in SMCC can be reversible via a retro-Michael reaction, leading to payload loss.[10] While this compound also forms a thioether bond, some advanced maleimide-based linkers are designed to be self-stabilizing.[10] |
| Pharmacokinetics (PK) | Generally longer plasma half-life and lower clearance | Generally shorter plasma half-life and higher clearance | The hydrophilicity of the PEG spacer reduces non-specific interactions and clearance by the reticuloendothelial system, leading to longer circulation.[5][7] The hydrophobicity of SMCC can lead to faster clearance.[7] |
| Drug-to-Antibody Ratio (DAR) | Can potentially enable higher DAR | Limited by hydrophobicity of payload/linker | By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can allow for the conjugation of more drug molecules per antibody.[5] |
| Bystander Effect | No (Non-cleavable) | No (Non-cleavable) | Both are non-cleavable linkers, meaning the payload is released only after lysosomal degradation of the antibody, preventing the drug from diffusing to neighboring cells.[1][11] |
| Clinical Validation | Emerging | Well-established (e.g., Kadcyla®) | SMCC is a component of clinically successful ADCs.[1] PEGylated linkers are increasingly being used in next-generation ADCs to improve their properties.[5][7] |
Visualization of Structures and Mechanisms
To better understand the chemical differences and conjugation strategies, the following diagrams illustrate the structures of the linkers, their reaction mechanisms, and a typical experimental workflow.
Caption: Chemical structures of SMCC and this compound linkers.
Caption: General conjugation schemes for SMCC and Maleimide-PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SMCC - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mal-PEG12-acid, 357277-61-3 | BroadPharm [broadpharm.com]
- 9. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
The PEG12 Spacer in Bioconjugation: A Comparative Guide
In the landscape of bioconjugation, the choice of a chemical linker to connect two molecules, such as an antibody to a drug in an antibody-drug conjugate (ADC), is a critical determinant of the final product's efficacy, safety, and stability. Among the various types of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have gained prominence due to their unique physicochemical properties. This guide provides a detailed comparison of the advantages of using a discrete PEG12 spacer in bioconjugation against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Advantages of the PEG12 Spacer
A PEG12 spacer is a monodisperse polyethylene glycol chain composed of 12 ethylene (B1197577) glycol units. Its incorporation into bioconjugates offers several key advantages over simpler alkyl linkers or the absence of a spacer.[1]
-
Enhanced Hydrophilicity and Solubility: The repeating ethylene glycol units are highly hydrophilic, which significantly increases the water solubility of the bioconjugate.[1] This is particularly beneficial when working with hydrophobic drugs or peptides that are prone to aggregation.[2] The improved solubility can facilitate formulation and administration.[3]
-
Reduced Aggregation: The hydrophilic nature of the PEG12 spacer helps to mask hydrophobic regions of the conjugated molecules, thereby reducing the propensity for aggregation.[4] This is a common challenge in the development of protein therapeutics and ADCs, where aggregation can lead to loss of activity and immunogenicity.[5]
-
Improved Pharmacokinetics: The presence of a PEG spacer increases the hydrodynamic volume of the bioconjugate. This increased size can reduce renal clearance, leading to a longer circulation half-life in the bloodstream.[4] This extended exposure can enhance the therapeutic efficacy of the drug.
-
Reduced Immunogenicity and Antigenicity: PEG is known for its low immunogenicity.[1] The flexible PEG chain can shield the bioconjugate from the host's immune system, reducing the risk of an immune response against the therapeutic molecule.[6]
-
Minimized Steric Hindrance: The defined length and flexibility of the PEG12 spacer provide optimal spacing between the conjugated molecules. This can minimize steric hindrance, ensuring that the biological activity of the protein or antibody is preserved.[1]
Performance Comparison: PEG12 Spacer vs. Alternatives
The selection of a spacer in bioconjugation is a balance between achieving desired physicochemical properties and maintaining biological activity. While direct head-to-head comparisons of a PEG12 spacer with other linkers across all parameters in a single study are not extensively available in the public domain, data from various studies on different bioconjugate systems provide valuable insights.
Impact on Binding Affinity
A study comparing the effects of different spacers on the binding affinity of an aptamer-amphiphile provides a useful comparison between PEG and alkyl spacers.
| Spacer Type | Dissociation Constant (Kd, nM) | Relative Affinity Compared to No Spacer |
|---|---|---|
| No Spacer | 15.1 ± 2.0 | 1.0 |
| PEG4 | 28.3 ± 3.8 | 0.53 |
| PEG8 | 25.4 ± 3.4 | 0.59 |
| PEG24 | 22.1 ± 2.9 | 0.68 |
| Alkyl C12 | 40.2 ± 5.4 | 0.38 |
| Alkyl C24 | 45.6 ± 6.1 | 0.33 |
Note: While this study did not specifically use a PEG12 spacer, the trend suggests that hydrophilic PEG spacers, in general, result in a smaller loss of binding affinity compared to more hydrophobic alkyl spacers.[7]
Impact on Pharmacokinetics and Cytotoxicity of Miniaturized ADCs
In the context of antibody-drug conjugates, the inclusion of a PEG spacer can significantly impact the drug's half-life and potency.
| Conjugate | Spacer | Terminal Half-Life (h) | In Vitro Cytotoxicity (IC50, nM) |
|---|---|---|---|
| HM | No PEG Spacer | 1.5 ± 0.2 | 10.3 ± 1.5 |
| HP4KM | 4 kDa PEG | 3.8 ± 0.5 (2.5-fold increase) | 46.8 ± 6.2 (4.5-fold decrease) |
| HP10KM | 10 kDa PEG | 16.8 ± 2.1 (11.2-fold increase) | 226.4 ± 28.9 (22-fold decrease) |
Note: This data highlights a trade-off. While longer PEG chains dramatically extend the circulation half-life, they can also reduce the in vitro cytotoxicity of the conjugate, likely due to steric hindrance at the target site.[4] The optimal PEG length will therefore depend on the specific therapeutic application.
Impact of PEG12 Configuration on ADC Pharmacokinetics
The arrangement of the PEG spacer within the linker can also influence the bioconjugate's properties. A study on ADCs with a drug-to-antibody ratio (DAR) of 8 demonstrated that a pendant configuration with two PEG12 chains resulted in slower clearance compared to a linear PEG24 spacer.
| ADC Linker Configuration | Clearance (mL/day/kg) | Terminal Half-Life (h) |
|---|---|---|
| Linear PEG24 | 13.6 ± 1.4 | 185 ± 20 |
| Pendant (2x PEG12) | 10.9 ± 1.1 | 207 ± 18 |
Note: These findings suggest that the spatial arrangement of the hydrophilic PEG chains plays a crucial role in the stability and pharmacokinetic profile of the ADC.[1]
Experimental Protocols
Protocol 1: Two-Step Antibody-Payload Conjugation using a Heterobifunctional PEG12 Linker (e.g., NHS-PEG12-Maleimide)
This protocol describes a common strategy for conjugating a thiol-containing payload to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-PEG12-Maleimide linker
-
Thiol-containing payload
-
Reaction buffers (e.g., PBS)
-
Quenching reagent (e.g., Tris or glycine)
-
Reducing agent for payload if necessary (e.g., TCEP)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody-Linker Reaction (Amine-NHS Ester Coupling):
-
Dissolve the NHS-PEG12-Maleimide linker in an anhydrous organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add the linker solution to the antibody solution at a molar excess of 5-20 fold.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.
-
-
Linker-Payload Reaction (Thiol-Maleimide Coupling):
-
If the payload has a disulfide bond, reduce it using a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
Dissolve the thiol-containing payload in an appropriate buffer.
-
Add the payload solution to the purified antibody-linker conjugate solution at a molar excess of 1.5-5 fold.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload.
-
Protocol 2: Determination of Bioconjugate Solubility
A common method to assess the effect of a spacer on solubility is to determine the maximum soluble concentration.
Materials:
-
Lyophilized bioconjugates (with PEG12 spacer, alkyl spacer, and no spacer)
-
Solubilization buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Add a small, known amount of the lyophilized bioconjugate to a microcentrifuge tube.
-
Add a small, precise volume of the solubilization buffer.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the solution is clear, repeat steps 2-4 with increasing amounts of the bioconjugate until precipitation is observed.
-
If the initial sample does not fully dissolve, add small, precise increments of the buffer, vortexing after each addition, until the bioconjugate is fully dissolved.
-
The concentration of the highest clear solution is considered the solubility.
-
For a more quantitative measure, after attempting to dissolve a known amount of bioconjugate in a known volume of buffer, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.
-
Carefully collect the supernatant and measure its concentration using a UV-Vis spectrophotometer at a relevant wavelength (e.g., 280 nm for proteins).
Protocol 3: Assessment of Bioconjugate Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates in a bioconjugate sample.
Materials:
-
Bioconjugate samples (with PEG12 spacer, alkyl spacer, and no spacer)
-
SEC column suitable for the size of the bioconjugate
-
HPLC or FPLC system with a UV detector
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of the bioconjugate sample onto the column.
-
Run the chromatography method at a constant flow rate.
-
Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 280 nm).
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area of each peak to determine the relative percentage of each species in the sample.
-
Compare the percentage of aggregates in the samples with different spacers.
Visualizing the Role of PEG12 Spacers
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the function of PEG12 spacers in bioconjugation.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
Beyond the Bond: A Comparative Guide to Maleimide-Thiol Conjugation Alternatives
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. While maleimide-thiol chemistry has long been a workhorse in bioconjugation, concerns over the stability of the resulting thioether bond, particularly in vivo, have driven the development of a new generation of conjugation technologies. This guide provides an objective comparison of maleimide-thiol chemistry with leading alternatives, supported by experimental data, to inform the selection of the most robust and efficient strategy for your research needs.
The Achilles' heel of the traditional maleimide-thiol conjugation lies in the potential for retro-Michael reactions, where the thioether bond can reverse, leading to dissociation of the conjugate.[1] This instability can compromise the efficacy and safety of biotherapeutics like antibody-drug conjugates (ADCs) by causing premature payload release.[2][3] In response, a diverse toolkit of alternative chemistries has emerged, offering enhanced stability, efficiency, and versatility.
Quantitative Performance Comparison
The following tables summarize key performance metrics of maleimide-thiol chemistry and its alternatives based on available experimental data.
| Conjugation Chemistry | Reaction pH | Reaction Time | Efficiency | Key Advantages | Key Disadvantages |
| N-Alkyl Maleimide (B117702) | 6.5-7.5 | 1-2 hours | >90% | Fast reaction with thiols.[2] | Susceptible to retro-Michael reaction and thiol exchange.[1][4] |
| N-Aryl Maleimide | 7.4 | < 1 hour | >90% | Faster reaction than N-alkyl maleimides; more stable conjugate due to rapid hydrolysis of the thio-succinimide ring.[2][5] | Can still undergo hydrolysis.[5] |
| Vinyl Sulfone | 7-9 | 2-4 hours | >90% | Forms a stable, irreversible thioether bond.[1][2] | Generally slower reaction rate than maleimides.[1] |
| Thiol-yne (Click Chemistry) | Catalyst | 1-4 hours | >95% | Forms a highly stable and irreversible thioether linkage; high specificity.[2][6] | Requires a catalyst (e.g., phosphine) which may need to be removed.[2] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Physiological | ~6 hours | High | Metal-free click reaction, bioorthogonal.[][8] | Can have slower kinetics compared to copper-catalyzed click chemistry.[9] |
| Julia-Kocienski-like Reagents | 5.8-8.0 | Rapid | High | Forms highly stable conjugates in human plasma.[4] | Newer chemistry, potentially less commercial availability of reagents. |
| Thiol-Sulfoxonium Ylide (Photo-Click) | Biocompatible | Minutes | High | Transition metal-free; rapid reaction triggered by light, offering spatiotemporal control.[3][10] | Requires a light source and photocatalyst.[3] |
| 5-Hydroxy-pyrrolones | Physiological | N/A | High | Yields thiol conjugates with superior stability compared to maleimides.[11] | Newer chemistry with less established track record. |
Stability Comparison of Thiol Adducts
| Linkage Type | Formed From | Stability Profile | Notes |
| Succinimidyl Thioether | N-Alkyl Maleimide | Reversible | Prone to retro-Michael reaction and thiol exchange, especially in the presence of other thiols like glutathione.[1] |
| Hydrolyzed Succinimidyl Thioether | N-Aryl Maleimide | Stable | The thio-succinimide ring undergoes rapid hydrolysis to a more stable, ring-opened structure that prevents the retro-Michael reaction.[2][5] |
| Thioether | Vinyl Sulfone | Irreversible | Forms a stable, irreversible thioether bond.[1][2] |
| Thioether | Thiol-yne | Irreversible | Forms a highly stable and irreversible thioether linkage.[2] |
| Triazole | SPAAC | Highly Stable | The resulting triazole ring is very stable under biological conditions.[] |
| Thiazine (B8601807) Structure | N-terminal Cysteine + Maleimide | Highly Stable | A chemical rearrangement forms a stable thiazine linker that is significantly less prone to degradation and thiol exchange.[12] |
Reaction Mechanisms and Workflows
The choice of conjugation chemistry dictates the reaction pathway and experimental setup. Below are graphical representations of common conjugation workflows.
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Comparison of Alternative Conjugation Pathways.
Detailed Experimental Protocols
Reproducibility is key in bioconjugation. Below are representative protocols for maleimide and a common alternative, vinyl sulfone conjugation.
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines) at 1-10 mg/mL.
-
Maleimide-functionalized molecule (10 mM stock solution in DMSO or DMF).
-
Conjugation Buffer: Degassed 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5.[13]
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching reagent: Free cysteine or N-acetyl cysteine.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[13]
-
Conjugation Reaction: Add the maleimide-functionalized molecule to the protein solution at a molar ratio of 10:1 to 20:1 (maleimide:protein).[13] The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, add a 10-fold molar excess of a free thiol like N-acetyl cysteine to quench any unreacted maleimide groups.[2]
-
Purification: Remove excess, unreacted small molecules and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and confirm retained activity.
Protocol 2: General Procedure for Vinyl Sulfone-Thiol Conjugation
This protocol outlines the conjugation of a thiol-containing protein with a vinyl sulfone-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL).
-
Vinyl sulfone-functionalized molecule (10 mM stock solution in DMSO or DMF).
-
Conjugation Buffer: Degassed buffer with a pH of 7-9 (e.g., borate (B1201080) or phosphate (B84403) buffer).[2]
-
(Optional) Reducing agent: TCEP.
-
Quenching reagent: A thiol-containing compound like β-mercaptoethanol.
-
Purification system.
Procedure:
-
Protein Preparation: Prepare the protein in the degassed conjugation buffer as described in the maleimide protocol.
-
Conjugation Reaction: Add the vinyl sulfone-functionalized molecule to the protein solution. A molar excess of the vinyl sulfone reagent is typically used.
-
Incubation: Gently mix and incubate at room temperature for 2-4 hours.[2] The reaction progress can be monitored by LC-MS.
-
Quenching: Add a molar excess of a quenching reagent like β-mercaptoethanol to react with any remaining vinyl sulfone groups.
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts.
-
Characterization: Characterize the final conjugate to assess the degree of labeling and biological function.
Conclusion
The selection of a conjugation chemistry is a critical decision in the development of bioconjugates. While maleimide-thiol chemistry remains a viable and rapid method, the inherent instability of the resulting linkage is a significant drawback for applications requiring long-term stability in vivo.[2][3] Next-generation alternatives, such as N-aryl maleimides, vinyl sulfones, and various forms of "click chemistry," offer superior stability and, in some cases, enhanced efficiency and specificity.[2] For applications demanding the highest level of stability, such as therapeutic ADCs, these advanced chemistries provide a clear advantage by minimizing premature drug release and improving the overall therapeutic index. The choice of the optimal conjugation strategy will ultimately depend on the specific biomolecule, the nature of the payload, and the desired stability profile of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
- 12. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Comparing Different PEG Linker Lengths for Protein Conjugation: A Guide for Researchers
The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. It enhances the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles.[1] A critical parameter in the design of PEGylated proteins is the length of the PEG linker, which can significantly influence the efficacy and safety of the final bioconjugate.[2][3] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection process.
Core Principles of PEGylation
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when attached to a protein, can confer several advantageous properties.[4] The primary goals of PEGylation are to:
-
Enhance Solubility : The hydrophilic nature of PEG increases the solubility of hydrophobic proteins, making them more suitable for intravenous administration.[1]
-
Increase Stability : PEG chains can sterically hinder the approach of proteolytic enzymes, thereby protecting the protein from degradation and increasing its stability in biological environments.[1][3]
-
Prolong Circulation Half-Life : The increased hydrodynamic size of a PEGylated protein reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][5]
-
Reduce Immunogenicity : The PEG linker can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[1][2]
The covalent attachment of PEG linkers to proteins is typically achieved by targeting specific functional groups, most commonly the primary amines of lysine (B10760008) residues or the thiol groups of cysteine residues.[1][6]
Impact of PEG Linker Length on Protein Conjugate Properties
The length of the PEG linker is a crucial variable that can be tailored to optimize the desired characteristics of a PEGylated protein. Longer PEG chains generally lead to a more pronounced effect on the conjugate's properties, but this can also present certain trade-offs.
Pharmacokinetics and Hydrodynamic Size
Increasing the length of the PEG linker leads to a greater hydrodynamic radius of the protein conjugate.[1] This increased size is a primary factor in extending the circulation half-life, as it reduces the rate of glomerular filtration and renal clearance.[1][5] For instance, studies have shown that as the molecular weight of the PEG attached to a protein increases, its clearance rate decreases, and its half-life is significantly prolonged.[5][7] With larger PEG molecules, the primary route of elimination can shift from renal to hepatic clearance.[]
Biological Activity and Stability
While longer PEG chains can improve a protein's pharmacokinetic profile, they can also negatively impact its biological activity due to steric hindrance.[1] The bulky PEG chain may impede the protein's interaction with its target receptor or substrate.[9] However, this is not always the case, and the effect is highly dependent on the specific protein and the site of PEGylation.[3]
Conversely, longer PEG linkers can offer superior protection against proteolytic degradation, enhancing the protein's stability.[3][10] The effect of PEG length on the thermodynamic stability of a protein can vary, with outcomes ranging from stabilization to destabilization or no effect, depending on the specific conjugate.[3][11]
Immunogenicity
Generally, PEGylation is employed to reduce the immunogenicity of therapeutic proteins by masking epitopes.[1] Longer PEG chains can provide more effective shielding of these immunogenic sites.[12] However, it is important to note that anti-PEG antibodies can be generated, and this immune response may be influenced by the length and structure of the PEG chain.[13][14]
Solubility and Aggregation
The hydrophilic nature of PEG enhances the solubility of conjugated proteins.[][16] Longer PEG chains can be particularly beneficial for highly hydrophobic proteins or in the context of antibody-drug conjugates (ADCs), where they help to solubilize the hydrophobic drug payload and prevent aggregation.[16][17] This allows for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[16]
Quantitative Data Summary
The following tables summarize the general trends and specific quantitative data on the impact of PEG linker length on various properties of protein conjugates.
Table 1: General Effects of Increasing PEG Linker Length
| Property | Effect of Increasing PEG Linker Length | Rationale | Potential Drawback |
| Hydrodynamic Size | Increases | Larger polymer chain | - |
| Circulation Half-Life | Increases | Reduced renal clearance | - |
| Biological Activity | May Decrease | Steric hindrance of active/binding sites | Loss of therapeutic efficacy |
| Proteolytic Stability | Increases | Increased steric protection from proteases | - |
| Immunogenicity | Generally Decreases | Masking of antigenic epitopes | Potential for anti-PEG antibodies |
| Solubility | Increases | Enhanced hydrophilicity | - |
| Aggregation | Decreases | Steric repulsion between molecules | - |
Table 2: Effect of PEG Linker Length on Pharmacokinetic Parameters of Interferon-α
| PEG Molecular Weight | Linker Type | Systemic Clearance (L/hr) | Reference |
| Unmodified | - | 6.6–29.2 | [5] |
| 5 kDa | Linear | 2.5–5 | [5] |
| 12 kDa | Linear | 0.725 | [5] |
| 40 kDa | Branched | 0.06–0.10 | [5] |
Table 3: Effect of PEG Linker Length on Thermal Stability of Trypsin
| PEG Molecular Weight | Activating Agent | Thermal Stability | Reference |
| Unmodified | - | Baseline | [18] |
| 1100 g/mol | SA, CC, TC | Moderate increase | [18] |
| 2000 g/mol | SA, CC, TC | Increased | [18] |
| 5000 g/mol | SA, CC, TC | Highest increase | [18] |
SA: Succinic anhydride, CC: Cyanuric chloride, TC: Tosyl chloride
Experimental Protocols
Detailed methodologies for common PEGylation reactions are provided below.
Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol targets the primary amines on lysine residues and the N-terminus of the protein.[1]
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
mPEG-NHS ester (of desired molecular weight)
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the mPEG-NHS ester in the reaction buffer immediately before use.
-
Add the mPEG-NHS ester solution to the protein solution at a desired molar excess (e.g., 5- to 20-fold molar excess of PEG reagent to protein).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
-
Analyze the fractions containing the PEGylated protein by SDS-PAGE and UV-Vis spectrophotometry.
Protocol 2: Thiol-Reactive PEGylation via Maleimide Chemistry
This protocol provides site-specific conjugation to free cysteine residues.[1]
Materials:
-
Protein with an available cysteine residue in a suitable buffer (e.g., phosphate buffer containing EDTA, pH 6.5-7.5)
-
mPEG-Maleimide (of desired molecular weight)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0)
-
Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC or IEX)
Procedure:
-
If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like DTT, followed by removal of the reducing agent.
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.
-
Add the mPEG-Maleimide solution to the protein solution at a 2- to 10-fold molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 30 minutes.
-
Purify the PEGylated protein using SEC or IEX.
-
Characterize the resulting conjugate by SDS-PAGE, mass spectrometry, and functional assays.
Visualizations
The following diagrams illustrate key concepts and workflows related to protein PEGylation.
Conclusion
The length of the PEG linker is a critical design parameter in the development of PEGylated proteins. While longer PEG chains generally offer superior pharmacokinetic properties, such as extended half-life and enhanced stability, they may also compromise the biological activity of the protein through steric hindrance. The optimal PEG linker length represents a balance between these competing factors and must be determined empirically for each specific protein and its intended application. By carefully considering the trade-offs and conducting systematic studies, researchers can harness the power of PEGylation to develop more effective and safer protein therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. youtube.com [youtube.com]
- 14. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 16. labinsights.nl [labinsights.nl]
- 17. adcreview.com [adcreview.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Thioether vs. Other Covalent Bonds in Drug Development
In the landscape of therapeutic drug design, particularly in the realm of bioconjugates and small molecule drugs, the choice of covalent linkage is paramount. The stability of these bonds dictates the pharmacokinetic profile, efficacy, and safety of a drug. This guide provides an objective comparison of the stability of the thioether bond against other prevalent covalent linkages—ester, amide, and disulfide bonds—supported by experimental data and methodologies relevant to researchers, scientists, and drug development professionals.
Quantitative Comparison of Covalent Bond Stability
The intrinsic stability of a covalent bond can be quantified by its bond dissociation energy (BDE), the energy required to break the bond homolytically. However, in physiological and chemical environments, kinetic stability against reactions like hydrolysis and redox processes is often more critical. The table below summarizes these key stability parameters.
| Bond Type | General Structure | Avg. Bond Dissociation Energy (kcal/mol) | Stability to Hydrolysis | Stability to Redox Conditions | Common Applications in Drug Development |
| Thioether | R-S-R' | ~70 | Generally stable | Susceptible to oxidation (to sulfoxide/sulfone) | Linkers in Antibody-Drug Conjugates (ADCs), PEGylation |
| Ester | R-CO-O-R' | ~85 | Labile, especially to base-catalyzed hydrolysis | Generally stable | Prodrugs, cleavable linkers in drug delivery |
| Amide | R-CO-NH-R' | ~90 | Highly stable, requires harsh conditions (strong acid/base, heat) | Generally stable | Peptide backbone, stable linkers |
| Disulfide | R-S-S-R' | ~60 | Stable | Labile to reducing agents (e.g., Glutathione) | Reversible bioconjugation, intracellular drug release |
Note: BDE values are approximate and can vary based on the specific molecular structure.
Detailed Analysis of Bond Stability
Thioether Bond (C-S)
Thioether bonds are a cornerstone of many bioconjugation strategies, most notably through the reaction of a thiol (from a cysteine residue) with a maleimide (B117702).
-
Hydrolytic Stability: Thioethers are generally resistant to hydrolysis under typical physiological conditions (pH 7.4).[1] However, the succinimide (B58015) ring formed in maleimide-thiol conjugates can undergo hydrolysis, which does not cleave the thioether bond itself but can impact the conjugate's properties.[1]
-
Redox and Chemical Stability: Thioethers are stable to mild reducing and oxidizing conditions but can be oxidized to sulfoxides and sulfones using stronger oxidizing agents.[2] Cleavage of the C-S bond requires specific and often harsh chemical reagents, such as N-chlorosuccinimide (NCS) or certain metal catalysts.[3][4]
-
Serum Stability: A key consideration for thioether linkages derived from maleimide chemistry is their susceptibility to a retro-Michael reaction. This can lead to the exchange of the conjugate with serum proteins like albumin, which contains a free cysteine, compromising the stability and efficacy of the drug conjugate in vivo.[1] Strategies like using phenyloxadiazole sulfones have been developed to create more stable thioether links.[1]
Ester Bond (C(O)-O)
Ester bonds are frequently employed as cleavable linkers in prodrugs, designed to be hydrolyzed in vivo to release the active pharmaceutical ingredient.
-
Hydrolytic Stability: Esters are significantly more susceptible to hydrolysis than amides or thioethers.[5][6] This hydrolysis is catalyzed by both acids and bases, with base-catalyzed hydrolysis (saponification) being particularly rapid and irreversible.[6] The rate of hydrolysis can be tuned by altering the steric and electronic properties of the surrounding atoms.[5] Thioesters, a related linkage, are generally even less stable and hydrolyze more rapidly than their oxygen-containing ester counterparts.[7][8][9]
-
Enzymatic Cleavage: In addition to chemical hydrolysis, esters are readily cleaved by esterase enzymes, which are abundant in the blood and various tissues, facilitating controlled drug release.
Amide Bond (C(O)-N)
The exceptional stability of the amide bond is fundamental to biology, forming the backbone of peptides and proteins.
-
Hydrolytic Stability: Amide bonds are remarkably resistant to hydrolysis. Their cleavage requires harsh conditions, such as prolonged heating with strong acids or bases.[10][11] This stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[12] The estimated half-life of a peptide bond in water at neutral pH is up to 1000 years.[6]
-
Enzymatic Cleavage: While chemically robust, amide bonds can be specifically and efficiently cleaved by protease enzymes, a process central to protein turnover and biological signaling.
Disulfide Bond (S-S)
Disulfide bonds are unique in their responsiveness to the cellular redox environment.
-
Redox Stability: The defining characteristic of a disulfide bond is its susceptibility to reduction. It is readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or endogenous thiols such as glutathione (B108866) (GSH).[13][14] The intracellular environment is highly reducing due to high GSH concentrations, leading to the rapid cleavage of disulfide bonds inside the cell.[14] Conversely, the extracellular environment is oxidizing, favoring disulfide bond formation and stability.
-
Hydrolytic Stability: Disulfide bonds are stable to hydrolysis.[15] Their cleavage is primarily a redox-driven process. This property is widely exploited for intracellular drug delivery, where a drug is linked via a disulfide bond that remains intact in circulation but is cleaved to release the payload inside the target cell.
Experimental Protocols for Stability Assessment
Hydrolysis Assay
This assay measures the chemical stability of a covalent bond in aqueous solutions at different pH values.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in an organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0) to a final concentration of 10-50 µM.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Sample Quenching: Quench the reaction by adding an equal volume of cold acetonitrile, which may contain an internal standard.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the half-life (t½) of the compound at each pH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scispace.com [scispace.com]
Validating Conjugated Protein Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the validation of a conjugated protein's functional activity is a critical step in the development of targeted therapeutics. This guide provides a comparative overview of three essential in vitro functional assays: the Cytotoxicity Assay, the Internalization Assay, and the Bystander Killing Assay. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection of the most appropriate assays for your research needs.
The efficacy of conjugated proteins, such as antibody-drug conjugates (ADCs), relies on a sequence of events: binding to a target cell, internalization, and the subsequent action of the conjugated payload. The following assays are designed to dissect and quantify these key functional steps.
Comparative Overview of Functional Assays
To facilitate a direct comparison, the following table summarizes the key parameters and expected outcomes for each of the three functional assays discussed in this guide. The data presented are representative examples from studies evaluating HER2-targeting ADCs.
| Assay | Parameter Measured | Typical Cell Lines | Key Reagents | Readout | Example Quantitative Data |
| Cytotoxicity Assay (MTT) | Cell viability/proliferation | HER2+ (e.g., SK-BR-3, N87), HER2- (e.g., MCF7, MDA-MB-231)[1][2] | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization solution (e.g., DMSO)[3][4] | Absorbance at 570 nm | Trastuzumab-vc-MMAE IC50 on N87 cells: ~0.1 nM; on MCF7 cells: ~350 nM[5] |
| Internalization Assay (pH-sensitive dye) | Uptake of the conjugated protein into the cell | Target-positive cell lines (e.g., SK-BR-3 for HER2-targeting ADC)[6] | pH-sensitive dye (e.g., pHrodo™ Red), Live cell imaging solution, Nuclear stain (e.g., NucBlue™)[6][7] | Fluorescence intensity (Flow cytometry or microscopy) | 240%–273% payload release from cleavable T-MMAE and T-DXd mimics into conditioned media after 8 hours, indicating internalization and processing.[8] |
| Bystander Killing Assay (Co-culture) | Cytotoxic effect on neighboring antigen-negative cells | Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7-GFP) cells[5][9] | Cell viability reagent (e.g., CellTiter-Glo®), Fluorescent labels for cell tracking (e.g., GFP) | Luminescence or cell count of antigen-negative cells | DS8201 treatment led to the death of HER2-negative MCF7 cells in the presence of SK-BR-3 cells, while T-DM1 did not show a similar effect.[9] |
Experimental Protocols and Workflows
Cytotoxicity Assay
The cytotoxicity assay is fundamental to assessing the cell-killing potential of a conjugated protein. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[10]
Experimental Protocol: MTT Assay [3][11]
-
Cell Seeding: Plate target cells (both antigen-positive and antigen-negative) in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the conjugated protein. Add 50 µL of the diluted conjugate to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 48-144 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the conjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Internalization Assay
For a conjugated protein to be effective, it must be internalized by the target cell. Internalization assays confirm this crucial step. A common method utilizes pH-sensitive fluorescent dyes that exhibit low fluorescence at neutral pH but become highly fluorescent in the acidic environment of endosomes and lysosomes.[7][12]
Experimental Protocol: Internalization Assay with pH-sensitive Dye [6][13]
-
Antibody Labeling: Conjugate the antibody or ADC with a pH-sensitive dye (e.g., pHrodo™ Red) according to the manufacturer's protocol.
-
Cell Seeding: Plate target cells in a suitable format for the intended analysis (e.g., 96-well plate for flow cytometry or glass-bottom dish for microscopy).
-
Treatment: Treat the cells with the fluorescently labeled conjugated protein at a predetermined concentration (e.g., 10 nM). Incubate for a time course (e.g., 0, 2, 4, 8, 16 hours) at 37°C with 5% CO₂.
-
Cell Preparation for Analysis:
-
For Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.
-
For Microscopy: Wash the cells with live cell imaging solution. A nuclear counterstain can be added to visualize the cells.
-
-
Data Acquisition:
-
Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the pH-sensitive dye in the appropriate channel.
-
Fluorescence Microscopy: Capture images using a fluorescence microscope.
-
-
Data Analysis: Quantify the increase in fluorescence intensity over time, which corresponds to the amount of internalized conjugate.
Bystander Killing Assay
The bystander effect is the ability of a cytotoxic payload, released from a target cell, to kill neighboring, non-target cells.[5] This is a particularly important property for ADCs targeting tumors with heterogeneous antigen expression. The co-culture assay is a common method to evaluate this effect in vitro.[14]
Experimental Protocol: Co-culture Bystander Killing Assay [9][15]
-
Cell Preparation: Use two cell lines: an antigen-positive "target" cell line and an antigen-negative "bystander" cell line. The bystander cell line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed the target and bystander cells together in a 96-well plate at a defined ratio (e.g., 1:1). Incubate overnight to allow for cell attachment.
-
ADC Treatment: Treat the co-culture with serial dilutions of the conjugated protein. Include a co-culture treated with a non-binding ADC or vehicle as a negative control.
-
Incubation: Incubate the plate for a sufficient duration to observe the bystander effect (typically 72-120 hours).
-
Data Acquisition:
-
Imaging-based: Use an automated imager to count the number of fluorescent bystander cells over time.
-
Luminescence-based: If using a bystander cell line expressing luciferase, add a luciferase substrate and measure luminescence.
-
Flow Cytometry-based: Harvest the cells and use flow cytometry to distinguish and quantify the viable bystander cell population based on their fluorescence.
-
-
Data Analysis: Determine the percentage of viable bystander cells in the ADC-treated wells relative to the control wells. A significant decrease in the viability of the bystander cells indicates a bystander effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internalisation des anticorps | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. uib.no [uib.no]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mal-PEG12-Boc
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Mal-PEG12-Boc, a heterobifunctional PEG linker. Adherence to these procedures is crucial for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound or any of its waste products, personnel should, at a minimum, wear:
-
Safety goggles with side-shields to protect against splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Impervious clothing , such as a lab coat, to protect the body.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation:
-
Designate a specific, clearly labeled, and sealed waste container for this compound waste.
-
This container should be exclusively for this compound and any materials contaminated with it, such as gloves, wipes, and disposable labware.
-
Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
2. Container Management:
-
Use a container that is chemically compatible with this compound. The original product container is often a suitable choice for waste collection.
-
Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.
-
Store the designated waste container in a secure, well-ventilated area, away from incompatible materials.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For liquid spills, use a non-combustible absorbent material, such as diatomite or universal binders, to contain and absorb the substance.
-
For solid spills, carefully sweep or scoop the material into the designated waste container. Avoid creating dust.
-
Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol.
-
Collect all contaminated cleaning materials and place them in the designated hazardous waste container.
4. Disposal of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous chemical waste in the designated this compound waste container.[1]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with your institution's policies.[1]
5. Final Disposal:
-
The ultimate disposal of the collected this compound waste must be conducted through an approved hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for the pickup and proper disposal of the waste container.[1]
-
Do not dispose of this compound down the drain or in regular trash, as many PEGylated compounds are very toxic to aquatic life with long-lasting effects.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Short-Term Storage | -20°C (up to 1 month, protect from light) | [2] |
| Long-Term Storage | -80°C (up to 6 months, protect from light) | [2] |
| Recommended pH for Reaction | 6.5 - 7.5 (for maleimide (B117702) group with sulfhydryls) | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling of Mal-PEG12-Boc: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing Mal-PEG12-Boc, a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the required personal protective equipment and engineering controls.
| Area of Protection | Equipment/Control | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator | Type N95 (US) or type P1 (EN 143) respirator filter | To prevent inhalation of dust or aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, minimum layer thickness 0.11 mm | To prevent skin contact. Inspect gloves prior to use and dispose of contaminated gloves after use. |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166 | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat | Standard lab coat | To prevent contamination of personal clothing. |
| Engineering Controls | Fume hood | - | To handle the compound in a well-ventilated area and minimize inhalation exposure. |
Health Hazard Information
Potential Health Effects:
-
Eye: May cause eye irritation.
-
Skin: May be harmful if absorbed through the skin and may cause skin irritation.
-
Ingestion: May be harmful if swallowed.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
Procedural Guidance: Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving to disposal. Adherence to these steps is crucial for laboratory safety.
Experimental Protocols: Key Handling Steps
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and handling of solid this compound within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid compound, avoiding the creation of dust.
2. Dissolution:
-
If the experimental protocol requires dissolution, add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other reagents in the experiment.
3. Reaction and Incubation:
-
Keep all reaction vessels containing this compound clearly labeled and sealed where possible.
-
If heating is required, use a controlled heating source (e.g., heating mantle, water bath) within the fume hood.
4. Spills and Decontamination:
-
In the event of a spill, immediately alert others in the vicinity.
-
For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
For a large spill, evacuate the area and follow emergency procedures.
5. Waste Disposal:
-
Dispose of all waste materials (including contaminated PPE, unused compound, and reaction byproducts) in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in regular trash.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
